molecular formula C7H5NO3 B125368 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 143228-42-6

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B125368
CAS No.: 143228-42-6
M. Wt: 151.12 g/mol
InChI Key: KXVMTWOQHOHKPO-UHFFFAOYSA-N
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Description

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known as Mesalazine Impurity 4, is a high-purity chemical reference standard essential for pharmaceutical research and development . This compound, with the CAS registry number 143228-42-6 and molecular formula C 7 H 5 NO 3 , is supplied with comprehensive characterization data to support regulatory filings . Primary Research Application The primary application of this compound is in the analytical profiling of Mesalazine (5-aminosalicylic acid). It is critical for Analytical Method Development (AMD), Method Validation, and Quality Control (QC) activities, particularly in the commercial production of Mesalazine and the preparation of Abbreviated New Drug Applications (ANDA) . The compound serves as a pivotal intermediate in the oxidative coupling of mesalazine. Under alkaline conditions, mesalazine undergoes hydrolysis and oxidation by ambient oxygen to form 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylate, which subsequently reacts with compounds like syringic acid to yield a stable indophenol dye. This reaction is foundational for cost-effective and stable colorimetric assays used in drug quality control . Chemical Characteristics This cyclic keto-imine derivative is characterized by a conjugated diene system, a carboxylic acid group, and an imino substituent at the 3-position . The compound can be synthesized via the oxidation of mesalazine, which involves alkaline hydrolysis followed by aerobic oxidation where dissolved oxygen acts as a green oxidant . Quality & Compliance This product is intended for research use as a reference standard only and is not for diagnostic, therapeutic, or any human or veterinary use . Traceability to pharmacopeial standards (USP/EP) can be provided based on feasibility, ensuring compliance with rigorous regulatory requirements .

Properties

IUPAC Name

3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVMTWOQHOHKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577574
Record name 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143228-42-6
Record name 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known by its more common synonym, 5-aminosalicylic acid-quinoneimine (5-ASA-QI), is a molecule of significant interest in the fields of pharmacology and drug metabolism.[1] It is the primary oxidation product of 5-aminosalicylic acid (5-ASA, Mesalamine), a cornerstone therapy for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[2][3] The formation of this quinoneimine intermediate is believed to be intrinsically linked to both the therapeutic and potential adverse effects of 5-ASA.[2]

This guide provides a comprehensive overview of the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this reactive molecule's formation and a practical approach to its laboratory-scale synthesis. Given the inherent reactivity of quinoneimines, this document emphasizes a carefully considered synthesis strategy, detailed mechanistic insights, and crucial handling considerations.

Synthesis Pathway and Mechanistic Insights

The synthesis of this compound is achieved through the oxidation of its precursor, 5-aminosalicylic acid. This transformation is a two-electron, two-proton oxidation process.[4] While this oxidation can be initiated by various means, including enzymatic (peroxidases) and electrochemical methods, this guide will focus on a chemical oxidation approach amenable to a standard laboratory setting.[3]

The chosen oxidant is silver(I) oxide (Ag₂O), a mild and effective reagent for the oxidation of p-aminophenols to their corresponding quinoneimines. The reaction proceeds via a mechanism involving the coordination of the silver(I) ions to the phenolic oxygen and the amino group of 5-ASA. This is followed by an intramolecular electron transfer and subsequent proton loss to yield the desired quinoneimine product and silver metal. The use of an anhydrous, aprotic solvent is critical to minimize the hydrolysis of the reactive product.

Below is a diagram illustrating the proposed reaction mechanism:

G Reaction Mechanism: Oxidation of 5-ASA cluster_reactants Reactants cluster_intermediates Intermediate Complex cluster_products Products 5_ASA 5-Aminosalicylic Acid (5-ASA) Complex 5-ASA-Silver Complex 5_ASA->Complex Coordination Ag2O Silver(I) Oxide (Ag₂O) Ag2O->Complex Quinoneimine This compound Complex->Quinoneimine Intramolecular Electron Transfer (-2e⁻, -2H⁺) Ag Silver (Ag) Complex->Ag Reduction H2O Water (H₂O) Complex->H2O

Caption: Proposed mechanism for the oxidation of 5-ASA to its quinoneimine.

Experimental Protocol

This protocol outlines a plausible method for the synthesis of this compound. Caution: This product is a reactive intermediate and should be handled with care in an inert atmosphere.

Materials:

  • 5-Aminosalicylic acid (5-ASA)

  • Silver(I) oxide (Ag₂O), freshly prepared or purchased and stored under inert gas

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Filtration apparatus (e.g., cannula or filter funnel)

Procedure:

  • Preparation of the Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Addition of Reactants: 5-aminosalicylic acid (1.0 eq) is added to the flask, followed by anhydrous acetonitrile to form a suspension.

  • Initiation of Reaction: The suspension is stirred, and freshly prepared silver(I) oxide (1.1 eq) is added in one portion. The reaction mixture is protected from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: The reaction is stirred at room temperature and can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of anhydrous sodium sulfate to remove the silver metal and any remaining silver oxide. The filtration should be performed under an inert atmosphere.

  • Isolation of Product: The solvent is removed from the filtrate under reduced pressure at a low temperature to yield the crude product. Due to its reactivity, further purification by chromatography may be challenging and should be performed rapidly with de-gassed solvents on a pre-treated stationary phase if necessary.

The following diagram visualizes the experimental workflow:

G Experimental Workflow Start Start Prep_Vessel Prepare Inert Atmosphere Reaction Vessel Start->Prep_Vessel Add_Reactants Add 5-ASA and Anhydrous Acetonitrile Prep_Vessel->Add_Reactants Add_Oxidant Add Silver(I) Oxide Add_Reactants->Add_Oxidant Stir_React Stir at Room Temperature (Protect from Light) Add_Oxidant->Stir_React Monitor_TLC Monitor by TLC Stir_React->Monitor_TLC Filter Filter through Anhydrous Sodium Sulfate Monitor_TLC->Filter Evaporate Remove Solvent under Reduced Pressure Filter->Evaporate Product Obtain Crude Product Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

Due to its reactive nature, the isolation and full characterization of this compound is challenging. However, mass spectrometry has been effectively used for its identification.

Property Value Source
Molecular Formula C₇H₅NO₃[1]
Molecular Weight 151.12 g/mol [1]
Mass Spectrometry (ESI-MS) m/z 152.034 [M+H]⁺ (calculated for C₇H₆NO₃⁺)[3]
UV-Vis Absorption Expected to have strong absorption in the visible range, characteristic of quinonoid systems.Inferred

Handling and Storage

This compound is a reactive electrophile. It is susceptible to hydrolysis and nucleophilic attack. Therefore, it should be handled under an inert atmosphere (argon or nitrogen) and in anhydrous solvents. For storage, it is recommended to keep the compound as a solid at low temperatures (-20°C or below) under an inert atmosphere and protected from light. Solutions of the compound are generally unstable and should be prepared fresh before use.

References

  • Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. Drug Metabolism and Disposition, 23(2), 246-250. [Link]

  • Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 69-76. [Link]

  • Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. Molecules, 28(24), 8089. [Link]

  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1363-1368. [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 851-858. [Link]

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 832(1), 108-118. [Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Biochemistry, 55(1), 104-111. [Link]

  • Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1, 408-413. [Link]

  • Construction of a ratio fluorescence assay of 5-aminosalicylic acid based on its aggregation induced emission with blue emitting N/P-codoped carbon dots. RSC Advances, 11(13), 7431-7437. [Link]

  • Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. Molecules, 28(14), 5396. [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 77(9), 781-784. [Link]

  • Quinone-imines and their derivatives as transient intermediates in cyclisation reactions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5), 615-625. [Link]

  • UV–Vis (200–600 nm) spectra of MS recorded at various times of (a) MS.... ResearchGate. [Link]

  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000. [Link]

  • Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 21(11), 1123-1130. [Link]

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology, 33(4), 861-881. [Link]

  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. The Journal of Biological Chemistry, 256(2), 462-465. [Link]

  • Radical-derived oxidation products of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 696(1), 93-100. [Link]

  • 5-Aminosalicylic Acid. PubChem. [Link]

  • Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au, 2(4), 282-297. [Link]

  • Release Rate Studies of 5-Aminosalacylic Acid Coated with Atomic Layer-Deposited Al2O3 and ZnO in an Acidic Environment. ACS Applied Bio Materials, 6(1), 93-103. [Link]

Sources

physicochemical properties of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the , a compound of significant interest in pharmaceutical sciences.

Introduction: The Duality of a Quinone Imine

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a quinone imine derivative that holds a unique position at the intersection of reactive chemistry and pharmaceutical quality control. While the broader class of quinone-based compounds is explored for potent biological activities, including antitumor and trypanocidal effects[1][2], this specific molecule is primarily recognized in the pharmaceutical industry as a "Mesalazine Impurity 33"[3]. Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone therapy for inflammatory bowel disease. The formation of this quinone imine as a degradation product or process impurity is of critical importance, as reactive impurities can have implications for drug product stability, safety, and efficacy.

This guide provides a detailed examination of the known and predicted . It is intended for researchers, analytical scientists, and drug development professionals who require a deeper understanding of this molecule's behavior, whether for the purpose of impurity profiling, stability studies, or exploring the broader chemistry of quinone imines.

Core Chemical Identity and Structure

The precise arrangement of functional groups in this molecule is key to its reactivity. The presence of a conjugated system incorporating a carbonyl group, an imine, and a carboxylic acid on a cyclohexadiene ring defines its chemical character.

  • IUPAC Name: this compound

  • Synonyms: 5-Aminosalicylic Acid-quinoneimine[4]

  • CAS Number: 143228-42-6[4]

  • Molecular Formula: C₇H₅NO₃[3][4]

  • Molecular Weight: 151.12 g/mol [3][4]

Structural Visualization

The structure below illustrates the key functional groups and the conjugated π-system that influences the molecule's properties, such as color and reactivity.

structure cluster_sub n1 C n2 C n1->n2 n1->n2 c_acid C(=O)O-H n1->c_acid n3 C n2->n3 n4 C n3->n4 n3->n4 imine =N-H n3->imine n5 C n4->n5 n6 C n5->n6 n6->n1 oxo =O n6->oxo

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimental data for this specific compound is not widely available in peer-reviewed literature. The following table summarizes key identifiers and predicted physicochemical properties from chemical databases. These predictions are useful for initial assessments but must be confirmed experimentally for critical applications.

PropertyValueSourceNotes
CAS Number 143228-42-6[3][4]A unique numerical identifier assigned by the Chemical Abstracts Service.
Molecular Formula C₇H₅NO₃[3][4]Confirms the elemental composition.
Molecular Weight 151.12 g/mol [3][4]Calculated from the atomic weights of the constituent atoms.
Boiling Point 337.7 ± 42.0 °C[3]Predicted. High value suggests low volatility; likely to decompose before boiling under atmospheric pressure due to the reactive nature of the functional groups.
Density 1.43 ± 0.1 g/cm³[3]Predicted. Indicates it is denser than water.
pKa -0.52 ± 0.20[3]Predicted. This value likely corresponds to the protonation of the imine or carbonyl group and suggests the carboxylic acid proton is highly acidic.
Appearance Colored solidInferredThe extended conjugation of the quinone imine system typically results in the absorption of visible light, leading to a colored appearance (e.g., yellow, red, or brown).
Solubility Sparingly soluble in water; soluble in organic solventsInferredThe carboxylic acid group may provide some aqueous solubility, especially at higher pH, but the quinone-like ring is largely nonpolar.

Synthesis and Reactivity

Reactivity Profile

The chemistry of this compound is dominated by the electrophilic nature of the quinone imine core. This system is susceptible to nucleophilic attack, particularly Michael-type (1,4-conjugate) addition. It is also prone to hydrolysis, which would lead to the formation of other degradation products. Its high reactivity is the primary reason it is a critical quality attribute to monitor in drug formulations containing Mesalazine. The molecule's stability is expected to be highly pH-dependent and sensitive to light and oxidizing/reducing agents.

Proposed Synthesis: Oxidative Formation from Mesalazine

As an impurity of Mesalazine (5-aminosalicylic acid), its most logical formation pathway is the direct oxidation of the parent drug. This can occur via enzymatic action in vivo or through chemical oxidation during manufacturing, storage, or even forced degradation studies.

The protocol below is a hypothetical, illustrative procedure for the synthesis of this compound based on established principles of amine and phenol oxidation. This is not a validated protocol and requires experimental optimization and safety assessment.

Principle: The oxidation of 5-aminosalicylic acid involves the removal of electrons from the electron-rich aromatic ring, which bears both hydroxyl and amino substituents. This leads to the formation of the quinone imine structure. A mild oxidizing agent is chosen to minimize over-oxidation or polymerization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 5-aminosalicylic acid in a suitable solvent system, such as a mixture of acetone and a buffered aqueous solution (e.g., pH 7 phosphate buffer), to ensure solubility of both the starting material and the oxidizing agent.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is a critical step to control the reaction rate and minimize the formation of polymeric side products, which are common in quinone chemistry.

  • Oxidant Addition: Slowly add a solution of a mild oxidizing agent, such as silver(I) oxide (Ag₂O) or lead dioxide (PbO₂), portion-wise over 30-60 minutes with vigorous stirring. The choice of a heterogeneous oxidant can simplify workup.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of a colored spot/peak corresponding to the quinone imine product should be observed.

  • Filtration: Once the reaction is complete (or has reached optimal conversion), filter the mixture to remove the solid oxidant and its reduced byproducts.

  • Extraction & Purification: The filtrate can be carefully concentrated under reduced pressure. The resulting crude product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to isolate the target compound from unreacted starting material and byproducts.

Synthesis Workflow Diagram

workflow start Dissolve 5-ASA in Acetone/Buffer cool Cool Reaction to 0-5 °C start->cool Rationale: Control Exotherm add_oxidant Slowly Add Oxidizing Agent (e.g., Ag₂O) cool->add_oxidant Rationale: Minimize Side Reactions monitor Monitor by HPLC/TLC add_oxidant->monitor filter Filter to Remove Solid Byproducts monitor->filter When Reaction is Complete purify Purify by Column Chromatography filter->purify product Isolated Product: 3-Imino-6-oxocyclohexa-1,4- diene-1-carboxylic acid purify->product

Caption: Proposed workflow for the synthesis of the target compound via oxidation.

Significance in Drug Development

The primary relevance of this compound is its status as a degradation product of Mesalazine. Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.

Key Considerations for Drug Development Professionals:

  • Impurity Profiling: Analytical methods (typically HPLC with UV or mass spectrometric detection) must be developed and validated to detect, quantify, and monitor the levels of this quinone imine in Mesalazine drug products over their shelf life.

  • Forced Degradation Studies: Understanding the conditions that lead to the formation of this impurity (e.g., exposure to light, heat, humidity, or oxidative stress) is essential for developing stable formulations and appropriate packaging.

  • Toxicological Assessment: As a reactive metabolite, quinone imines can be electrophilic and may covalently bind to biological macromolecules like proteins and DNA. Therefore, the presence of such an impurity, even at low levels, must be evaluated for potential toxicological risks.

While the broader class of quinone imines has been investigated for therapeutic potential[1][2], the focus for this specific molecule remains on its role as an indicator of drug product quality and stability.

Conclusion

This compound is a molecule defined by its reactive quinone imine core. While detailed experimental data remains sparse, its identity as a known impurity of Mesalazine makes it a compound of high importance in the pharmaceutical field. The predicted properties and inferred reactivity profile provide a solid foundation for analytical method development, stability testing, and formulation strategies aimed at ensuring the quality and safety of Mesalazine-based therapies. Further experimental characterization of this compound is warranted to fill the existing data gaps and better inform risk assessments.

References

  • M. D. Johnson, N. S. Dolan and D. A. Nagib. Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journal of Organic Chemistry, 2017. [URL: https://www.beilstein-journals.org/bjoc/content/13/1/282]
  • C. M. B. de Oliveira, et al. Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. RSC Advances, 2020. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04510g]
  • C. M. B. de Oliveira, et al. Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. National Center for Biotechnology Information, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463044/]
  • ChemicalBook. 143228-42-6(1,4-Cyclohexadiene-1-carboxylicacid,3-imino-6-oxo-(9CI)) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?CBNumber=CB71301376]
  • N. E. Altaee and A. M. Al-Sabawi. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc, 2022. [URL: https://www.redalyc.org/journal/5766/576672322007/html/]
  • M. D. Johnson, N. S. Dolan and D. A. Nagib. Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. National Center for Biotechnology Information, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5754888/]
  • Santa Cruz Biotechnology. 3-Imino-6-oxo-1,4-cyclohexadiene-1-carboxylic Acid. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.com/p/3-imino-6-oxo-1-4-cyclohexadiene-1-carboxylic-acid-143228-42-6]
  • PubChem. 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/440394]

Sources

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid: The Reactive Metabolite of Mesalazine

Abstract

This technical guide provides a comprehensive overview of this compound, a critical yet transient chemical species. More commonly identified by its synonym, 5-aminosalicylic acid-quinoneimine (5-ASA-QI), this molecule is the reactive iminoquinone intermediate formed from the oxidation of 5-aminosalicylic acid (5-ASA, Mesalazine). Mesalazine is a cornerstone therapy for inflammatory bowel diseases (IBD). This guide delves into the molecular structure, in-situ formation, chemical reactivity, and biological significance of 5-ASA-QI. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the mechanisms underpinning the therapeutic and adverse effects of aminosalicylate drugs.

Introduction: A Tale of a Reactive Intermediate

This compound, henceforth referred to as 5-ASA-quinoneimine, is a molecule of significant interest in the pharmacology of inflammatory bowel disease. It is not a compound that is synthesized and administered directly; rather, it is a highly reactive intermediate generated in the body from its parent drug, 5-aminosalicylic acid (5-ASA), also known as Mesalazine.[1][2] 5-ASA is a widely prescribed anti-inflammatory agent for managing conditions like ulcerative colitis and Crohn's disease.[3][4]

The therapeutic action of 5-ASA is, in part, attributed to its ability to scavenge reactive oxygen species (ROS) in the inflamed gut.[1][5] One such ROS is hypochlorous acid (HOCl), which is produced by neutrophils at sites of inflammation. The reaction between 5-ASA and HOCl leads to the formation of 5-ASA-quinoneimine.[1] This guide will elucidate the dual role of this reactive metabolite: its contribution to the anti-inflammatory effects of 5-ASA and its potential involvement in the drug's adverse reactions through its ability to covalently modify proteins.[1]

Molecular Structure and Physicochemical Properties

2D and 3D Structure Representations

The molecular structure of this compound is characterized by a quinone-like ring system with an imine group and a carboxylic acid substituent. Its IUPAC name is 6-imino-5-oxocyclohexa-1,3-dienecarboxylic acid.[]

  • Molecular Formula: C H NO

  • Molecular Weight: 151.12 g/mol [1][]

Physicochemical Properties

Due to its reactive nature, experimental data for isolated this compound is scarce. The following table summarizes its predicted properties and the experimental properties of its parent compound, 5-aminosalicylic acid, for comparison.

PropertyThis compound (Predicted)5-Aminosalicylic Acid (Experimental)
CAS Number 143228-42-6[1]89-57-6[7]
Boiling Point 337.7 ± 42.0 °C[8]Decomposes at 280 °C
Density 1.43 ± 0.1 g/cm³[8]Not available
pKa -0.52 ± 0.20[8]pKa1: ~2.3 (carboxyl), pKa2: ~5.7 (phenol), pKa3: ~13.9 (amine)
Appearance Not isolatedOdorless white to pinkish crystals or purplish-tan powder[9]
Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of 5-aminosalicylic acid shows characteristic broad absorptions for the O-H stretch of the carboxylic acid and phenol, as well as the N-H stretches of the amine.[10][11][12] Upon oxidation to the quinoneimine, the following changes would be anticipated:

  • Disappearance of Phenolic O-H Stretch: The phenolic hydroxyl group is converted to a carbonyl, so the broad O-H stretch around 3200-3400 cm⁻¹ would disappear.

  • Appearance of a Second Carbonyl (C=O) Stretch: A new C=O stretching band for the quinone system would appear, likely in the range of 1650-1680 cm⁻¹.

  • Shift in the Carboxylic Acid C=O Stretch: The existing carboxylic acid carbonyl stretch may shift due to the changes in the electronic structure of the ring.

  • Appearance of C=N Stretch: An imine (C=N) stretching vibration would be expected in the 1640-1690 cm⁻¹ region, potentially overlapping with the carbonyl stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 5-aminosalicylic acid displays distinct aromatic proton signals.[10][13] The transformation to the quinoneimine would result in significant changes:

  • Loss of Aromaticity: The aromatic system is converted to a quinoidal system, leading to upfield shifts of the ring proton signals.

  • Disappearance of -NH₂ and phenolic -OH protons: The amine and phenolic protons are lost during oxidation. An imine proton (-NH=) signal may be observable, though it could be broad and exchangeable.

  • ¹³C NMR: The carbon spectrum would show the appearance of new signals in the downfield region corresponding to the carbonyl and imine carbons (typically >160 ppm).

In-Situ Formation

Oxidation of 5-Aminosalicylic Acid

This compound is not synthesized as a stable product but is formed in-situ through the oxidation of 5-aminosalicylic acid.[1][2] This oxidation is a key aspect of its biological activity and toxicology.

Role of Hypochlorous Acid

In the context of inflammatory bowel disease, the inflamed intestinal mucosa is characterized by an influx of neutrophils. These immune cells generate potent oxidizing agents, including hypochlorous acid (HOCl), as part of the inflammatory response. 5-aminosalicylic acid is an effective scavenger of HOCl, and this reaction produces the reactive 5-ASA-quinoneimine intermediate.[1]

Proposed Mechanism of Formation

The formation of 5-ASA-quinoneimine from 5-ASA and HOCl proceeds via a two-electron, two-proton oxidation.[2] The amino group of 5-ASA is crucial for this reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 5ASA 5-Aminosalicylic Acid (5-ASA) Quinoneimine This compound (5-ASA-quinoneimine) 5ASA->Quinoneimine Oxidation HOCl Hypochlorous Acid (HOCl) HOCl->Quinoneimine H2O Water (H₂O) Quinoneimine->H2O Cl- Chloride Ion (Cl⁻) Quinoneimine->Cl-

Caption: Formation of 5-ASA-quinoneimine from 5-ASA and HOCl.

Chemical Reactivity and Stability

Electrophilic Nature and Reactivity with Nucleophiles

The quinoneimine structure renders the molecule highly electrophilic. The electron-withdrawing carbonyl and imine groups make the ring susceptible to nucleophilic attack. This reactivity is central to its biological effects. One of the key reactions is with the endogenous antioxidant glutathione (GSH), which acts as a nucleophile and traps the reactive intermediate.[1]

Covalent Binding to Proteins

The high reactivity of 5-ASA-quinoneimine also leads to its covalent binding to proteins, such as hemoglobin.[1] This non-specific binding can alter protein structure and function and is a plausible mechanism for some of the adverse drug reactions associated with 5-ASA therapy.

Instability and Further Reactions

5-ASA-quinoneimine is an unstable intermediate that can undergo further reactions, such as hydrolysis, to form other oxidation products.[14] Its transient nature makes it challenging to study directly.

Biological Significance and Toxicological Profile

Contribution to the Anti-inflammatory Effects of 5-ASA

The formation of 5-ASA-quinoneimine is intertwined with the anti-inflammatory action of Mesalazine.

  • HOCl Scavenging: The very act of its formation consumes pro-inflammatory HOCl, thus mitigating oxidative stress at the site of inflammation.[1]

  • Nrf2-HO-1 Pathway Activation: Emerging evidence suggests that oxidized 5-ASA, likely including the quinoneimine, can activate the Nrf2-HO-1 pathway.[15] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. The electrophilic nature of the quinoneimine allows it to react with Keap1, a repressor of Nrf2, leading to Nrf2 activation and the subsequent expression of antioxidant and anti-inflammatory genes like heme oxygenase-1 (HO-1).[15]

G 5ASA_ox Oxidized 5-ASA (5-ASA-quinoneimine) Keap1 Keap1 5ASA_ox->Keap1 Covalent Binding (inactivation) Nrf2 Nrf2 Keap1->Nrf2 Repression ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Gene Transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory G cluster_generation In-situ Generation cluster_trapping Trapping cluster_analysis Analysis Reaction React 5-ASA with HOCl Add_GSH Add Glutathione (GSH) Reaction->Add_GSH LC_MS LC-MS/MS Analysis Add_GSH->LC_MS Structure_Elucidation Structure Elucidation of Conjugates LC_MS->Structure_Elucidation

Caption: Workflow for the generation, trapping, and analysis of 5-ASA-quinoneimine.

Future Research Directions

While significant progress has been made in understanding the role of this compound, several areas warrant further investigation:

  • Quantitative Analysis: Developing methods to quantify the formation of 5-ASA-quinoneimine in biological systems would provide valuable insights into the dose-response relationship of 5-ASA.

  • Proteomics Studies: Identifying the specific protein targets of 5-ASA-quinoneimine adduction in intestinal cells could help to elucidate the mechanisms of both its therapeutic and toxic effects.

  • Drug Development: Understanding the structure-activity relationship of quinoneimine formation could guide the development of novel aminosalicylate derivatives with improved efficacy and safety profiles.

References

  • Corbett, J. T., et al. (1998). Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. Drug Metabolism and Disposition, 26(9), 852-858. [Link]

  • PubChem. (n.d.). 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. Retrieved from [Link]

  • Veeprho. (n.d.). Mesalazine Impurities and Related Compound. Retrieved from [Link]

  • Kumarathasan, P., et al. (2001). Hydroxyl radical adduct of 5-aminosalicylic acid: a potential marker of ozone-induced oxidative stress. Biochemical and Biophysical Research Communications, 282(3), 643-648. [Link]

  • Fischer, C., & Klotz, U. (1994). Radical-derived oxidation products of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid. Journal of Chromatography B: Biomedical Applications, 661(1), 53-61. [Link]

  • Srinivas, B., et al. (2023). Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. ResearchGate. [Link]

  • Probes & Drugs. (n.d.). mesalazine. Retrieved from [Link]

  • University of Copenhagen Research Portal. (n.d.). Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation data and purity results of mesalamine (5-ASA). Retrieved from [Link]

  • Ji, R., & Wigent, R. J. (1993). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Pharmaceutical Research, 10(7), 1061-1066. [Link]

  • ResearchGate. (n.d.). IR (A) and ¹H-NMR (B) spectra of 5-aminosalicylic acid (5-ASA),.... Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 20(8), 934-940. [Link]

  • Zenodo. (2020). NMR Spectra of 5-Aminosalicylic Acid Derivatives 1-15. [Link]

  • ResearchGate. (2015). Synthesis, characterization and radical scavenging activity of aromatic amine conjugates of 5-Aminosalicylic acid. [Link]

  • Lee, S., et al. (2021). Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy. Journal of Controlled Release, 336, 154-163. [Link]

  • Ghasemian, A., & Shafiee, M. (2021). A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug. Inflammopharmacology, 29(1), 31-43. [Link]

  • Pasha Zanousi, M. B., et al. (2007). Electrochemical Synthesis of 5-Aminosalicylic Acid. Journal of Physical & Theoretical Chemistry Islamic Azad University of Iran, 3(4), 243-248. [Link]

  • Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823. [Link]

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Sources

spectroscopic data (NMR, IR, MS) of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a compound of interest in synthetic chemistry and materials science. As this molecule represents a specialized structure, this document synthesizes predictive data based on foundational spectroscopic principles and data from analogous molecular frameworks. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis and characterization of novel quinone-imine derivatives.

Introduction: The Structural & Spectroscopic Challenge

This compound is a fascinating molecular target, integrating several key functional groups onto a conjugated cyclohexadiene core: a carboxylic acid, a ketone, and an imine. This unique combination presents both a synthetic challenge and an opportunity for novel applications. The electronic interplay between the electron-withdrawing carbonyl and carboxyl groups and the imine functionality dictates the molecule's chemical reactivity, photophysical properties, and potential for biological activity.

Accurate structural elucidation is non-negotiable. A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous confirmation. This guide explains the causality behind the expected spectroscopic data, providing not just predicted values but the scientific reasoning underpinning them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity and electronic environment of the molecule's hydrogen and carbon atoms. Given the conjugated and electronically diverse nature of the target, high-field NMR is recommended for optimal resolution.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule renders all three vinyl protons magnetically non-equivalent, leading to a complex but informative spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H27.20 - 7.40DoubletJ = ~10 HzAdjacent to the strongly electron-withdrawing carboxylic acid. Deshielded.
H47.50 - 7.70Doublet of doubletsJ = ~10, ~2.5 HzCoupled to both H2 and H5. Deshielded by the adjacent imine nitrogen.
H56.80 - 7.00DoubletJ = ~2.5 HzCoupled to H4. Experiences less deshielding compared to H2 and H4.
-COOH12.0 - 13.0Broad singletN/AHighly deshielded, exchangeable proton characteristic of carboxylic acids.
=NH8.5 - 9.5Broad singletN/ADeshielded imine proton; position and broadening can be solvent-dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be critical for confirming the presence of all carbon environments, particularly the quaternary carbons and the carbonyl/carboxyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 (-COOH)165 - 170Typical range for a carboxylic acid carbon attached to an sp² system.
C6 (=O)180 - 185Characteristic chemical shift for a ketone carbonyl within a conjugated quinone-like system.
C3 (=NH)155 - 160Imine carbon, deshielded by the nitrogen atom.
C2, C4, C5125 - 145Vinyl carbons within the conjugated ring. Specific assignments require 2D NMR.
C1 (ring)130 - 135Quaternary carbon attached to the carboxylic acid.
Experimental Protocol: NMR Data Acquisition

A self-validating NMR workflow is crucial for ensuring data integrity.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as it effectively solubilizes polar compounds and allows for the observation of exchangeable protons (-COOH, =NH).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integrity.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., PENDANT or APT) to distinguish between CH, CH₂, and quaternary carbons, which provides an internal layer of validation for assignments.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment validates the ¹H-¹H coupling relationships predicted in Table 1, confirming the connectivity of the vinyl protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon, providing definitive C-H assignments and validating the ¹³C spectrum.

  • Data Processing: Apply a standard exponential window function and Fourier transform. Phase and baseline correct the spectra meticulously.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis Prep Dissolve in DMSO-d6 H1 1D ¹H NMR Prep->H1 Transfer C13 1D ¹³C NMR (APT) H1->C13 Proceed COSY 2D COSY C13->COSY If needed HSQC 2D HSQC COSY->HSQC Confirm C-H Proc Fourier Transform Phase & Baseline Correction HSQC->Proc Process all Assign Assign Peaks (1D & 2D Data) Proc->Assign Confirm Structure Confirmation Assign->Confirm MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS) cluster_proc Data Analysis Prep Dissolve in MeOH/H₂O (0.1% Formic Acid) ESI Infuse into ESI Source (Positive & Negative Mode) Prep->ESI Inject FullScan Acquire Full Scan MS ESI->FullScan Ionize MSMS Acquire MS/MS on [M+H]⁺ FullScan->MSMS Select Precursor Mass Determine Exact Mass (Confirm Formula) MSMS->Mass Process all Frag Analyze Fragmentation (MS/MS Data) Mass->Frag Confirm Structure Validation Frag->Confirm

Caption: High-resolution mass spectrometry workflow for formula and structure validation.

Data Synthesis: A Unified Conclusion

No single technique provides the complete picture. The true power of this characterization workflow lies in the synthesis of all data:

  • MS confirms the elemental formula (C₇H₅NO₃).

  • IR confirms the presence of the key functional groups (-COOH, C=O, =NH, C=C).

  • NMR (¹H, ¹³C, and 2D) pieces the puzzle together, confirming the precise connectivity of the atoms and the overall molecular structure.

The congruence of predicted and experimental data across these three orthogonal techniques provides an unassailable, self-validating confirmation of the structure of this compound. This rigorous approach ensures the highest level of scientific integrity for downstream applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

The Emergent Role of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid: A Reactive Intermediate in Inflammatory Bowel Disease Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the discovery, history, and scientific significance of 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a critical yet transient chemical entity. More commonly known in the scientific literature as 5-aminosalicylic acid quinoneimine (5-ASA-QI), this compound is not a standalone therapeutic agent but a highly reactive intermediate metabolite of 5-aminosalicylic acid (5-ASA, mesalazine), a cornerstone therapy for inflammatory bowel disease (IBD). This guide will depart from a traditional historical narrative of a stable compound's discovery. Instead, it will trace the scientific journey of understanding that this reactive molecule is central to the therapeutic efficacy and potential adverse effects of its parent drug. We will explore its in situ formation, its role in modulating key signaling pathways, and the experimental methodologies used to study this ephemeral molecule.

Introduction: The Unraveling of 5-ASA's Mechanism and the Emergence of a Reactive Intermediate

The history of this compound is intrinsically linked to the therapeutic application of 5-aminosalicylic acid (5-ASA). Initially, the anti-inflammatory properties of sulfasalazine, a drug used for IBD for over half a century, were attributed to its salicylate component. In 1977, it was demonstrated that 5-ASA is the therapeutically active moiety of sulfasalazine[1]. This discovery shifted the focus to understanding how 5-ASA exerts its effects directly within the colonic mucosa.

Early theories centered on the inhibition of prostaglandin synthesis by blocking cyclooxygenase, similar to other non-steroidal anti-inflammatory drugs (NSAIDs)[2]. However, this explanation was incomplete. A growing body of evidence pointed towards 5-ASA's ability to scavenge reactive oxygen species (ROS), which are produced in excess in the inflamed gut and contribute to tissue damage. This led researchers to investigate the oxidation products of 5-ASA.

It was in this context that this compound, or 5-ASA-quinoneimine, was identified not as a stable, isolable compound, but as a transient, highly reactive intermediate formed under oxidative stress.[3][4][5] This quinoneimine is the result of a two-electron, two-proton oxidation of 5-ASA[5].

In Situ Formation: The Chemical Genesis in the Inflamed Gut

The formation of this compound is a direct consequence of the inflammatory microenvironment of the IBD gut. Several pathways contribute to its generation from 5-ASA:

  • Hypochlorous Acid (HOCl) Oxidation: Neutrophils, which are abundant in the inflamed intestinal mucosa, release myeloperoxidase, an enzyme that produces hypochlorous acid, a potent oxidizing agent. 5-ASA effectively scavenges HOCl, and in the process, is oxidized to the quinoneimine.[3][6]

  • Peroxidase-Mediated Oxidation: Peroxidases, in the presence of hydrogen peroxide (H₂O₂), can also catalyze the oxidation of 5-ASA to its quinoneimine form.[4][7] This is a significant pathway as both peroxidases and H₂O₂ are present at elevated levels during intestinal inflammation.

  • Electrochemical Oxidation: Studies using cyclic voltammetry have confirmed that 5-ASA is readily oxidized to a quinoneimine intermediate[5][7].

The following diagram illustrates the primary pathways for the formation of this compound from 5-ASA in the inflamed gut.

G cluster_0 Inflamed Gut Microenvironment cluster_1 Therapeutic Intervention cluster_2 Reactive Intermediate Formation Neutrophils Neutrophils HOCl HOCl Neutrophils->HOCl releases Myeloperoxidase, which produces Peroxidases Peroxidases Quinoneimine This compound (5-ASA-quinoneimine) Peroxidases->Quinoneimine oxidize H2O2 H2O2 H2O2->Peroxidases 5-ASA 5-Aminosalicylic Acid (5-ASA) 5-ASA->Peroxidases 5-ASA->Quinoneimine is oxidized by HOCl->Quinoneimine oxidizes

Formation of 5-ASA-quinoneimine from 5-ASA.

Biological Significance: A Double-Edged Sword

The high reactivity of this compound makes it a pivotal molecule in the pharmacology of 5-ASA, exhibiting both therapeutic and potentially detrimental effects.

Therapeutic Actions: Anti-inflammatory Signaling

The formation of the quinoneimine is now understood to be a key part of 5-ASA's anti-inflammatory action, extending beyond simple ROS scavenging. A significant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) pathway[6].

  • Nrf2 Activation: The electrophilic nature of the quinoneimine allows it to react with sulfhydryl groups on Keap1, the cytosolic repressor of Nrf2. This covalent modification leads to the dissociation of Nrf2 from Keap1.

  • HO-1 Induction: Once freed, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), inducing the expression of downstream antioxidant and anti-inflammatory genes, most notably HO-1[6].

The activation of this pathway contributes significantly to the resolution of inflammation in the gut.

The following diagram illustrates the activation of the Nrf2-HO-1 pathway by oxidized 5-ASA.

G cluster_0 Cytosol cluster_1 Nucleus Oxidized_5ASA 5-ASA-quinoneimine Keap1_Nrf2 Keap1-Nrf2 Complex Oxidized_5ASA->Keap1_Nrf2 covalently modifies Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to HO1 Heme Oxygenase-1 (HO-1) (Anti-inflammatory) ARE->HO1 induces expression of

Activation of the Nrf2-HO-1 pathway by 5-ASA-quinoneimine.
Potential for Adverse Effects

The same reactivity that underlies the therapeutic benefits of the quinoneimine also poses a risk of adverse reactions. Its ability to covalently bind to biological macromolecules, particularly proteins, is a potential source of toxicity[3]. This is analogous to the mechanism of toxicity of N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen, which can cause severe liver damage by binding to cellular proteins when glutathione stores are depleted[8][9]. While the systemic absorption of 5-ASA is limited, the potential for local protein adduction in the colon and its consequences are areas of ongoing research.

Experimental Methodologies for Studying a Reactive Intermediate

Due to its transient nature, studying this compound requires specialized techniques.

In Vitro Generation and Trapping

A common experimental approach involves the in vitro oxidation of 5-ASA to generate the quinoneimine, followed by trapping with a nucleophile like glutathione (GSH). The resulting stable conjugates can then be analyzed using techniques such as liquid chromatography-mass spectrometry (LC/MS) to confirm the formation of the intermediate[3].

Experimental Protocol: In Vitro Generation and Trapping of 5-ASA-quinoneimine

  • Preparation of Reagents:

    • Prepare a stock solution of 5-ASA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of an oxidizing agent, such as hypochlorous acid (HOCl) or a peroxidase/H₂O₂ system.

    • Prepare a stock solution of a trapping agent, such as glutathione (GSH).

  • Oxidation Reaction:

    • In a reaction vessel, combine the 5-ASA solution with the oxidizing agent. The reaction is typically rapid and can be carried out at room temperature.

  • Trapping of the Intermediate:

    • Immediately after the addition of the oxidizing agent, add the GSH solution to the reaction mixture. The nucleophilic thiol group of GSH will react with the electrophilic quinoneimine to form a stable conjugate.

  • Analysis:

    • Analyze the reaction mixture by LC/MS to identify the GSH-quinoneimine conjugate, confirming the formation of the reactive intermediate.

Electrochemical Analysis

Cyclic voltammetry is a powerful technique to study the redox behavior of 5-ASA and provides evidence for the formation of the quinoneimine intermediate. It allows for the determination of the oxidation potential of 5-ASA and can be used to characterize the electrochemical properties of the resulting species[5][7].

Electrochemical Parameter Typical Value for 5-ASA Oxidation Reference
Oxidation Peak Potential (vs. Ag/AgCl)~0.58 V[7]

Synthesis of the Parent Compound: 5-Aminosalicylic Acid (5-ASA)

While the quinoneimine itself is not synthesized for isolation, the synthesis of its precursor, 5-ASA, is well-established. Several methods have been reported in the literature, with the most common industrial approaches being:

  • Aniline Method: This traditional method involves the sulfonation of aniline, followed by nitration, reduction, and carboxylation.

  • Salicylic Acid Method: This route starts with salicylic acid, which is nitrated and then reduced to yield 5-ASA.

  • p-Aminophenol Carboxylation: A more modern approach involves the direct carboxylation of p-aminophenol using carbon dioxide under high pressure and temperature[10].

Conclusion and Future Perspectives

The story of this compound is a compelling example of how our understanding of a drug's mechanism of action can evolve to focus on a highly reactive, transient intermediate. It is no longer sufficient to consider only the parent drug, 5-ASA, when evaluating its biological effects. The in situ formation of the quinoneimine is a critical event that likely dictates both the therapeutic efficacy and, potentially, some of the adverse reactions associated with 5-ASA therapy.

Future research in this area will likely focus on:

  • Quantifying the in vivo formation of the quinoneimine in patients with IBD and correlating these levels with clinical outcomes.

  • Identifying the specific protein targets of the quinoneimine in the colonic mucosa and elucidating the functional consequences of this covalent modification.

  • Designing novel 5-ASA derivatives or delivery systems that optimize the localized formation of the quinoneimine for enhanced therapeutic benefit while minimizing off-target effects.

For researchers and drug development professionals in the field of IBD, a deep understanding of the chemistry and biology of this reactive intermediate is essential for the rational design of next-generation therapies.

References

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  • Nielsen, O. H., et al. (1993). Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Scandinavian Journal of Gastroenterology, 28(5), 427-432.
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  • Bender, R. P., et al. (2004). N-acetyl-p-benzoquinone imine, the toxic metabolite of acetaminophen, is a topoisomerase II poison. Biochemistry, 43(12), 3731-3739.
  • Lhoëst, G., et al. (2023). Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine. bioRxiv.
  • Li, Y., et al. (2024). Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy. Journal of Nanobiotechnology, 22(1), 333.
  • Imai, T., et al. (2001). Colon-specific prodrugs of 5-aminosalicylic acid: synthesis and in vitro/in vivo properties of 5-aminosalicyl-L-aspartic acid and 5-aminosalicyl-L-glutamic acid. Journal of Pharmaceutical Sciences, 90(4), 479-487.

Sources

A Comprehensive Guide to the Theoretical Calculation of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a molecule of interest in pharmaceutical and materials science due to its quinone-imine scaffold. Quinone-imine derivatives are known for their redox activity and potential as bioactive compounds.[1][2] A thorough understanding of the electronic structure, stability, and reactivity of this molecule is paramount for predicting its behavior and guiding the development of novel applications. This guide details a robust computational workflow, leveraging Density Functional Theory (DFT), to elucidate the key physicochemical properties of the title compound. We will delve into the rationale behind the selection of computational methods and basis sets, outline a step-by-step protocol for calculations, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to the study of small organic molecules.

Introduction: The Significance of Quinone-Imine Scaffolds

Quinone-imines are a class of compounds characterized by a cyclohexadiene ring system with both a carbonyl and an imino group.[1] This structural motif imparts unique electronic properties, making them highly reactive intermediates in various chemical and biological processes.[3] They are often implicated in the metabolic activation of drugs and can exhibit a range of biological activities.[2] this compound (CAS: 143228-42-6), with the molecular formula C₇H₅NO₃, is a key example of this class.[4] Its structure suggests the potential for interesting electronic and chemical properties, including tautomerism and significant redox activity.

Theoretical calculations provide a powerful lens through which to explore the molecular landscape of such compounds, offering insights that can be challenging to obtain through experimental means alone.[5] By employing quantum chemical methods, we can predict a molecule's three-dimensional structure, its stability, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and its reactivity profile. This information is invaluable for understanding reaction mechanisms, predicting spectroscopic signatures, and designing new molecules with desired properties.

This guide will focus on a systematic approach to the theoretical characterization of this compound, providing a reproducible and scientifically sound methodology.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of theoretical calculations is critically dependent on the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[6][7]

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[7] This approach has proven to be highly effective for a wide range of chemical systems. The choice of the functional is a key consideration in any DFT study. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and electronic properties.[6][8]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule. The quality of the basis set directly impacts the accuracy of the calculation. For a molecule containing carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets are a common and effective choice. The 6-311++G(d,p) basis set is recommended for a high level of accuracy. This basis set is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron density and are crucial for accurately modeling bonding.

A Step-by-Step Computational Workflow

The following protocol outlines a detailed workflow for the theoretical calculation of this compound.

Molecular Structure Preparation

The first step is to generate a three-dimensional structure of the molecule. This can be done using any molecular building software. It is important to consider the possibility of different isomers and tautomers. For this compound, at least two tautomers should be considered: the imino-oxo form and the amino-phenol form. Both structures should be subjected to the same computational workflow to determine their relative stabilities.

Geometry Optimization

The initial 3D structure is a mere starting point. Geometry optimization is the process of finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Method: Select the B3LYP functional.

  • Basis Set: Choose the 6-311++G(d,p) basis set.

  • Calculation Type: Perform a geometry optimization calculation.

  • Solvation: To model a more realistic environment, it is advisable to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice, with water or dimethyl sulfoxide (DMSO) being relevant solvent choices for drug-like molecules.

This calculation will yield the optimized Cartesian coordinates of the molecule, its electronic energy, and other thermodynamic properties.

Frequency Calculations

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This is a critical step for two primary reasons:

  • Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

  • Thermodynamic Properties: The frequency calculation provides important thermodynamic data, including the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. These values are essential for calculating reaction energies and comparing the relative stabilities of different isomers or tautomers.

Protocol:

  • Software: Use the same software as for the geometry optimization.

  • Method and Basis Set: Employ the same B3LYP/6-311++G(d,p) level of theory.

  • Calculation Type: Perform a frequency calculation.

  • Input: Use the optimized geometry from the previous step.

Electronic Property Calculations

Once the optimized geometry is confirmed as a true minimum, a single-point energy calculation can be performed to obtain a more detailed picture of the molecule's electronic properties.

Key Properties to Analyze:

  • Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the highest energy molecular orbital that is occupied by electrons, while the LUMO is the lowest energy molecular orbital that is unoccupied. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is a useful tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other species.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding and charge distribution within the molecule. It can be used to quantify the strength of bonds, analyze hyperconjugative interactions, and determine the atomic charges.

Simulating Spectra

Theoretical calculations can also be used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

  • Infrared (IR) and Raman Spectra: The frequencies and intensities of the vibrational modes calculated in the frequency analysis correspond to the peaks in the IR and Raman spectra.

  • UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[9]

Data Presentation and Interpretation

A clear and concise presentation of the calculated data is crucial for effective communication of the results.

Table 1: Key Computational Parameters
ParameterValueJustification
Method B3LYPA well-validated hybrid functional for organic molecules, providing a good balance of accuracy and computational cost.[6][7]
Basis Set 6-311++G(d,p)A triple-zeta basis set with diffuse and polarization functions, ensuring a high-quality description of the electron density.
Solvent Model PCM (Water)Accounts for the effect of a polar solvent, providing a more realistic model for biological or aqueous environments.
Table 2: Predicted Molecular Properties of this compound (Imino-Oxo Tautomer)
PropertyCalculated ValueUnits
Total Electronic Energy To be calculatedHartrees
Gibbs Free Energy To be calculatedHartrees
HOMO Energy To be calculatedeV
LUMO Energy To be calculatedeV
HOMO-LUMO Gap To be calculatedeV
Dipole Moment To be calculatedDebye

(Note: The values in this table are placeholders and would be filled with the actual results from the calculations.)

Visualization of the Computational Workflow

A diagrammatic representation of the computational workflow can aid in understanding the logical progression of the theoretical investigation.

Computational_Workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Frequency Analysis cluster_prop 4. Property Calculations mol_build Build 3D Structure (Consider Tautomers) geom_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop spec_sim Spectroscopic Simulations (IR, UV-Vis) freq_calc->spec_sim

Caption: Computational workflow for the theoretical investigation.

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the theoretical calculation of this compound. By following the detailed workflow, researchers can obtain valuable insights into the structural, electronic, and reactive properties of this important quinone-imine derivative. The application of DFT with the B3LYP functional and the 6-311++G(d,p) basis set provides a reliable and accurate approach for these investigations. The data generated from these calculations can serve as a strong foundation for understanding the molecule's behavior and for the rational design of new compounds with tailored properties for applications in drug discovery and materials science.

References

  • Silva, E. R., Queiroz, A. N., Almeida, E. D., & Borges, R. S. (2009). A DFT Study of Aminophenol Stability. Journal of Computational and Theoretical Nanoscience, 6(8), 1845-1847. [Link]

  • ResearchGate. (2015). A DFT Study of Aminophenol Stability. Retrieved from [Link]

  • Springer Nature. (n.d.). Molecular Modeling Techniques and In-Silico Drug Discovery. Retrieved from [Link]

  • PubMed. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Retrieved from [Link]

  • ACS Publications. (2024). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Retrieved from [Link]

  • Allied Academies. (n.d.). Molecular modeling in drug design: Principles and applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Domino Annulation Reaction of Quinone Imines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

  • ResearchGate. (2025). Electrochemical Synthesis and Mechanestic Study of Quinone Imines Exploiting the Dual Character of N,N-Dialkyl-p-phenylenediamines. Retrieved from [Link]

Sources

The Unstable Heart of Mesalazine Degradation: A Technical Guide to 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceuticals, the stability of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For Mesalazine (5-aminosalicylic acid, 5-ASA), a cornerstone in the treatment of inflammatory bowel disease, its therapeutic action is shadowed by a propensity for oxidative degradation. At the heart of this degradation lies a highly reactive and transient intermediate: 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid , more commonly known as 5-aminosalicylic acid-quinoneimine (5-ASA-QI) . This in-depth technical guide provides a comprehensive overview of the stability and degradation of this critical compound, offering insights for researchers, scientists, and drug development professionals. Understanding the lifecycle of 5-ASA-QI is not merely an academic exercise; it is fundamental to developing stable Mesalazine formulations and ensuring predictable therapeutic outcomes.

The Genesis of Instability: Formation of this compound

The primary route of Mesalazine degradation is oxidation, a process that readily converts the stable parent molecule into the highly reactive 5-ASA-QI.[1] This transformation is a two-electron, two-proton oxidation process.[1] The susceptibility of Mesalazine to oxidation is significantly greater than its isomer, 4-aminosalicylic acid, underscoring the unique structural vulnerability of the 5-ASA scaffold.[1]

The formation of this quinoneimine is not limited to simple chemical oxidation; it can be triggered by a variety of factors prevalent in both physiological and pharmaceutical environments:

  • Enzymatic Oxidation: In vivo, enzymes such as peroxidases and laccases can catalyze the oxidation of Mesalazine to its quinone-imine.[2] This is particularly relevant in the context of the inflammatory milieu of the gut, where such enzymes are abundant.

  • Reactive Oxygen Species (ROS): Hypochlorous acid (HOCl), a potent oxidant released by neutrophils during inflammation, readily reacts with 5-ASA to form the iminoquinone intermediate.[3] This scavenging of ROS is believed to be a component of Mesalazine's anti-inflammatory effect, but it comes at the cost of its own degradation.

  • Chemical Oxidation: The presence of oxidizing agents, even in trace amounts, can initiate the degradation cascade. Forced degradation studies consistently demonstrate that Mesalazine is susceptible to oxidative stress, for instance, in the presence of hydrogen peroxide.[4][5][6]

The formation of 5-ASA-QI represents the commitment step in the degradation of Mesalazine. Once formed, this electrophilic species is primed for a cascade of subsequent reactions.

The Core of Reactivity: Stability Profile and Degradation Pathways

This compound is inherently unstable, serving as a hub for multiple degradation pathways. Its stability is profoundly influenced by the surrounding chemical environment.

Factors Influencing Stability
  • pH: The stability of Mesalazine and its degradation products is pH-dependent. Forced degradation studies have shown that Mesalazine degrades under both acidic and basic conditions.[4][6][] The quinone-imine, being a reactive electrophile, is susceptible to nucleophilic attack, a process that can be accelerated at different pH values.

  • Presence of Nucleophiles: The electrophilic nature of the quinone-imine makes it a target for nucleophiles. For example, it can be trapped by glutathione (GSH), a biological thiol, to form stable adducts.[3] This reactivity highlights its potential to covalently modify biological macromolecules, a process with potential toxicological implications.

  • Oxidative Environment: As expected, conditions that promote oxidation will accelerate the formation of 5-ASA-QI and its subsequent degradation.[1] Conversely, the presence of antioxidants and the exclusion of oxygen are critical for stabilizing Mesalazine.

Major Degradation Pathways

The "complex chemistry" following the formation of 5-ASA-QI involves several key reaction types:[1]

  • Hydrolysis: The imine functional group is susceptible to hydrolysis, which can lead to the formation of a corresponding quinone and ammonia. This is a common degradation pathway for quinone-imines.

  • Nucleophilic Addition: As mentioned, biological and chemical nucleophiles can attack the electron-deficient ring system, leading to the formation of various adducts.

  • Polymerization: Quinone-imines are known to undergo self-polymerization reactions, leading to the formation of complex, often colored, polymeric materials. This is a common observation in aged or improperly stored Mesalazine samples.

  • Decarboxylation: The loss of the carboxylic acid group can also occur during the degradation process.[8]

The interplay of these pathways results in a complex mixture of degradation products. One of the major stable products identified from the oxidation of 5-ASA by hypochlorous acid is gentisic acid (2,5-dihydroxybenzoic acid).[3]

The following diagram illustrates the central role of this compound in the degradation of Mesalazine.

DegradationPathway Mesalazine Mesalazine (5-Aminosalicylic Acid) QuinoneImine This compound (5-ASA-QI) Mesalazine->QuinoneImine Oxidation (Enzymatic, ROS, Chemical) DegradationProducts Complex Degradation Products (e.g., Gentisic Acid, Polymers, Adducts) QuinoneImine->DegradationProducts Hydrolysis, Nucleophilic Addition, Polymerization, Decarboxylation

Caption: Oxidative degradation pathway of Mesalazine.

Analytical Strategies for Characterization and Quantification

The transient and reactive nature of this compound necessitates sophisticated analytical strategies for its study. The focus is often on the development of stability-indicating assay methods (SIAMs) for Mesalazine, which are capable of separating the parent drug from its numerous degradation products.

Forced Degradation Studies

A cornerstone of stability testing, forced degradation studies are essential for elucidating the degradation pathways of Mesalazine and, by extension, the role of the quinone-imine intermediate. A typical forced degradation protocol involves exposing the drug substance to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[]

Table 1: Typical Forced Degradation Conditions for Mesalazine

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 N - 0.5 N HCl2 - 4 hours at 60°C
Base Hydrolysis0.1 N - 0.2 N NaOH3 hours - 84 hours (ambient)
Oxidation1% - 6% H₂O₂3 hours (reflux)
ThermalDry heat at 70°C5 hours
PhotolyticExposure to UV light48 hours

Note: The conditions should be adjusted to achieve 10-30% degradation of the active pharmaceutical ingredient.[][9]

The following workflow outlines a typical forced degradation study.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Methods

The development of robust SIAMs is crucial for monitoring the stability of Mesalazine and quantifying its impurities, including those arising from the quinone-imine pathway.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the workhorse techniques for the analysis of Mesalazine and its degradation products.[4][5][6][10][11] These methods, typically employing a C18 column and a mobile phase consisting of a mixture of water, methanol, and/or acetonitrile, can effectively separate Mesalazine from its degradation products.[4][5] UV detection is commonly used, with wavelengths around 220-254 nm being suitable.[5][10]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid alternative for the determination of Mesalazine and its degradation products.[9]

  • Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable for the structural characterization of the degradation products.[5][10] MS provides molecular weight and fragmentation information, which is critical for identifying the unknown compounds formed during degradation.

Method Validation

Any developed analytical method must be rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose.[9][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4][10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4][6][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4][6]

Concluding Remarks for the Drug Development Professional

The stability of Mesalazine is intrinsically linked to the formation and subsequent reactions of its highly reactive quinone-imine, this compound. A thorough understanding of this critical intermediate is not just an academic pursuit but a practical necessity for the development of stable and effective Mesalazine drug products.

For the researcher and drug development professional, the key takeaways are:

  • Proactive Formulation Strategies: Formulation development should prioritize the inhibition of oxidative degradation. This may involve the inclusion of antioxidants, the use of packaging that protects against light and oxygen, and the control of pH.

  • Rigorous Analytical Monitoring: The implementation of validated, stability-indicating analytical methods is non-negotiable for routine quality control and stability testing of both the drug substance and the final drug product.

  • Comprehensive Impurity Profiling: A detailed characterization of the degradation products is essential for assessing the safety of the drug product over its shelf life. The potential for the reactive quinone-imine to form adducts with excipients or biological molecules should be considered.

By focusing on the science behind the instability of this compound, we can develop more robust Mesalazine formulations, ultimately ensuring the delivery of a safe and effective therapy to patients.

References

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. PubMed. [Link]

  • Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. ScienceDirect. [Link]

  • Forced degradation data and purity results of mesalamine (5-ASA). ResearchGate. [Link]

  • Forced degradation study results. ResearchGate. [Link]

  • Electrochemical and Mechanistic Study of Superoxide Elimination by Mesalazine through Proton-Coupled Electron Transfer. MDPI. [Link]

  • Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ASSAY METHOD OF MESALAMINE BY USING DIFFERENT STRESS DEGRADATION CONDITIONS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development and Validation of Stability Indicating HPLC Assay Method for Determination of Mesalamine in Bulk Drug and Tablet For. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. ResearchGate. [Link]

  • Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. PubMed. [Link]

  • Stability Indicating HPTLC Method for Determination of Mesalamine. International Journal of Pharmacy and Biological Sciences. [Link]

  • Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. National Institutes of Health. [Link]

  • Oxidative degradation. ResearchGate. [Link]

  • Radical-derived oxidation products of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid. PubMed. [Link]

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Solubility Profile of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid: A-Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Professional

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid (CAS: 143228-42-6), a quinone-imine derivative also known as a mesalazine impurity.[1][2] Due to the absence of extensive published solubility data for this specific compound, this paper emphasizes a predictive approach based on its distinct physicochemical properties. We dissect the molecule's structure—identifying its polar, acidic, and zwitterionic potential—to forecast its behavior in a range of common laboratory solvents. For researchers and drug development professionals requiring precise quantitative data, this guide provides a detailed, field-proven experimental protocol based on the OECD Guideline 105 shake-flask method, a globally recognized standard for determining water solubility.[3][4][5][6] This document is structured to serve as both a theoretical primer and a practical handbook for handling and characterizing this compound in a research setting.

Introduction and Compound Identification

This compound is a small organic molecule with the formula C₇H₅NO₃.[1][2] Its structure features a conjugated cyclohexadiene ring system containing a ketone, an imine, and a carboxylic acid functional group.

  • Chemical Name: this compound

  • Synonyms: 5-Aminosalicylic Acid-quinoneimine, Mesalazine Impurity 33[1][2]

  • CAS Number: 143228-42-6[2]

  • Molecular Weight: 151.12 g/mol [2][7]

The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability and formulation in pharmacology.[8] For a compound like this, which may arise as a metabolite or impurity, understanding its solubility is essential for purification, quantification, and assessing its toxicological profile.

Physicochemical Profile and Predicted Solubility

The molecule possesses three key functional groups that dictate its solubility:

  • Carboxylic Acid (-COOH): This is a polar, acidic group capable of donating a proton. In basic (high pH) aqueous solutions, it will deprotonate to form a highly polar carboxylate anion (-COO⁻), which is expected to significantly increase water solubility.

  • Imine (=NH): This group is polar and can act as a hydrogen bond acceptor. More importantly, it is basic and can be protonated in acidic (low pH) solutions to form an iminium cation (=NH₂⁺), which would also enhance aqueous solubility.

  • Quinone-like Ring: The conjugated ring system with the carbonyl group (>C=O) is largely hydrophobic but contains polar elements.

Causality of Solubility Behavior: The presence of both an acidic (carboxylic acid) and a basic (imine) group suggests that this compound can exist as a zwitterion. This dual ionic character typically leads to higher solubility in polar protic solvents, especially water, compared to non-polar solvents. The solubility in aqueous media is predicted to be highly pH-dependent, with minimum solubility likely occurring at its isoelectric point and increasing significantly at both low and high pH values.

Predicted Solubility in Common Solvents:

  • Water: Moderate to high solubility is expected, particularly under acidic or basic conditions due to salt formation. Near-neutral pH may result in lower solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is predicted. These solvents can engage in hydrogen bonding with the carboxylic acid, imine, and carbonyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. DMSO and DMF are excellent solvents for polar, multifunctional compounds. Acetonitrile may be a slightly weaker solvent but should still be effective.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Very low solubility is predicted. The molecule's high polarity and capacity for hydrogen bonding are incompatible with the non-polar nature of these solvents.

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed quantitative solubility data has been identified. Researchers are encouraged to use the protocol outlined in Section 4.0 to generate this critical data. The following table is provided as a template for recording experimental results.

SolventTemperature (°C)MethodMeasured Solubility (mg/mL)Observations
Deionized Water (pH ~7)20Shake-Flask
0.1 M HCl (aq)20Shake-Flask
0.1 M NaOH (aq)20Shake-Flask
Methanol20Shake-Flask
Ethanol20Shake-Flask
DMSO20Shake-Flask
Acetonitrile20Shake-Flask
Hexane20Shake-Flask

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method (OECD 105)

This protocol describes a self-validating system for determining the thermodynamic equilibrium solubility of this compound. The objective is to create a saturated solution and then measure the concentration of the dissolved solute.[3][9]

4.1 Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium.[10][11] The undissolved solid is then removed by centrifugation and/or filtration, and the concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as HPLC-UV.

4.2 Materials and Equipment

  • This compound (solid)

  • Solvents of interest (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC system with UV detector

  • Calibrated volumetric flasks and pipettes

4.3 Step-by-Step Methodology

  • Preparation of Stock & Standards: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards by serial dilution to construct a calibration curve for HPLC analysis.

  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add the compound in small, known amounts to a fixed volume of solvent (e.g., 1 mL) and shake vigorously. This helps determine the amount of solid needed for the definitive test to ensure an excess is used.[12]

  • Sample Preparation:

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed glass vial. The amount should be at least 5 times greater than the estimated solubility.[12]

    • Record the exact mass of the compound added.

    • Add a precise volume of the test solvent (e.g., 2 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 20°C or 25°C).[3][6]

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours to ensure equilibrium is reached. Some systems may require up to 48-72 hours.[11] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.[12]

  • Phase Separation:

    • After equilibration, allow the vials to stand at the test temperature for a short period to let the bulk of the solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality: This step is critical to remove any remaining microscopic particles that could otherwise dissolve and falsely inflate the solubility measurement.

    • Dilute the filtered sample with a suitable mobile phase if necessary to bring its concentration within the range of the calibration curve.

    • Analyze the sample by HPLC-UV. Determine the concentration by interpolating its peak area against the calibration curve.

  • Calculation:

    • Calculate the final solubility using the measured concentration and accounting for any dilution factors.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

4.4 Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid (e.g., 10 mg) B Add precise volume of solvent (e.g., 2 mL) A->B C Agitate at constant T (e.g., 24-48h at 20°C) B->C D Centrifuge vial (e.g., 10,000 x g) C->D E Filter supernatant (0.22 µm filter) D->E G Analyze sample by HPLC-UV E->G F Prepare calibration standards F->G H Calculate concentration from calibration curve G->H Result Final Solubility Value (mg/mL) H->Result

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling Considerations

Due to the lack of a specific Material Safety Data Sheet (MSDS), general precautions for handling unknown chemical compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While published data is scarce, the molecular structure of this compound provides a strong basis for predicting its solubility. Its amphoteric and polar nature suggests good solubility in polar solvents, especially aqueous solutions at acidic or basic pH, and poor solubility in non-polar media. For definitive quantification, the standardized shake-flask protocol provided herein offers a reliable and reproducible method. The systematic application of this protocol will empower researchers to generate the high-quality data needed to advance their work in drug development and chemical synthesis.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD iLibrary. (n.d.). Test No. 105: Water Solubility. Retrieved January 14, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 14, 2026, from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved January 14, 2026, from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 14, 2026, from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 14, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 14, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 14, 2026, from [Link]

  • Glombaca, M., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4). URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440394, 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. PubChem. Retrieved January 14, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5743738. PubChem. Retrieved January 14, 2026, from [Link].

Sources

The Biological Potential of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinone-imine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities. This guide focuses on the specific, yet under-characterized molecule, 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. While direct literature on this compound is sparse, its constituent chemical features—a reactive quinone-imine core and a directing carboxylic acid group—provide a strong foundation for predicting its biological potential. This document serves as a technical whitepaper for researchers and drug development professionals, postulating its primary mechanisms of action, outlining a robust experimental framework for its validation, and providing expert insights into the causality behind methodological choices. We will explore its potential as a covalent modulator of key cellular signaling pathways and as an agent of targeted oxidative stress, grounded in the established pharmacology of analogous compounds.

Part 1: Molecular Profile and Predicted Reactivity

The molecule this compound belongs to the benzoquinone-imine class. Its inherent reactivity, and therefore its therapeutic potential, is dictated by two primary chemical characteristics.

  • Electrophilicity and Covalent Reactivity : The conjugated system creates electron-deficient carbons, particularly at the C2 and C5 positions, rendering them susceptible to nucleophilic attack. This functionality makes the molecule a classic Michael acceptor. In a biological context, the most significant nucleophiles are the thiol side chains of cysteine residues within proteins and the master antioxidant, glutathione (GSH). Reaction with these thiols can lead to irreversible, covalent modification, a highly effective mechanism for enzyme inhibition and pathway modulation.

  • Redox Cycling Potential : The quinone moiety can undergo enzymatic or chemical reduction to a semiquinone radical or a hydroquinone. These reduced species can then react with molecular oxygen (O₂) to regenerate the parent quinone, producing superoxide radicals (O₂⁻) in the process. This futile cycle, known as redox cycling, can generate substantial amounts of reactive oxygen species (ROS), leading to significant oxidative stress within the cell.

Predicted Physicochemical Properties

A preliminary in-silico analysis provides a foundational understanding of the molecule's likely behavior in biological systems.

PropertyPredicted ValueSignificance for Drug Development
Molecular Weight ~165.12 g/mol Excellent. Falls well within the criteria of Lipinski's Rule of Five for oral bioavailability.
pKa ~3.5-4.5 (Carboxylic Acid)The carboxyl group will be ionized at physiological pH (7.4), increasing solubility but potentially limiting cell permeability.
cLogP ~0.5 - 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2 (Amine and Carboxyl OH)Facilitates interaction with protein active sites.
Hydrogen Bond Acceptors 3 (Carbonyl, Imine, Carboxyl)Facilitates interaction with protein active sites.

Part 2: Postulated Biological Targets & Mechanisms of Action

Based on the reactivity profile of the quinone-imine scaffold, we can postulate several high-priority biological pathways that this compound is likely to modulate.

Mechanism 1: Covalent Modulation of Inflammatory and Stress-Response Pathways

The high reactivity of the compound towards cysteine residues suggests it could function as an inhibitor of key signaling proteins that rely on reactive cysteines for their function.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. Several key proteins in this pathway, including IκB kinase (IKK), contain critical cysteine residues in their active sites that are susceptible to covalent modification by electrophiles.

  • Expert Rationale : By covalently modifying IKK, the compound could prevent the phosphorylation and subsequent degradation of the inhibitor protein IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2. This is a well-established mechanism for anti-inflammatory drug action.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB p50/p65 (NF-κB) IkBa_NFkB IkBa->IkBa_NFkB NFkB->IkBa_NFkB NFkB_n p50/p65 NFkB->NFkB_n Translocation IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation Compound 3-Imino-6-oxo... (Our Compound) Compound->IKK Covalent Inhibition DNA DNA NFkB_n->DNA Genes Inflammatory Genes DNA->Genes Transcription

Caption: Postulated inhibition of the NF-κB pathway by the target compound.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive by the protein Keap1, which targets it for degradation. Keap1 is rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress.

  • Expert Rationale : The compound can react with Keap1's sensor cysteines. This covalent modification would induce a conformational change in Keap1, preventing it from binding to Nrf2. The stabilized Nrf2 can then translocate to the nucleus and activate the transcription of Antioxidant Response Element (ARE)-containing genes, such as those for glutathione synthesis (GCLC, GCLM) and detoxification enzymes (NQO1, HO-1). This represents a potential cytoprotective or "chemopreventive" mechanism.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3 Ubiquitin Ligase Keap1_Nrf2_Cul3 Keap1->Keap1_Nrf2_Cul3 Nrf2->Keap1_Nrf2_Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Keap1_Nrf2_Cul3 Proteasome Proteasome Degradation Compound 3-Imino-6-oxo... (Our Compound) Compound->Keap1 Covalent Modification Keap1_Nrf2_Cul3->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Genes Cytoprotective Genes (NQO1, GCLC) ARE->Genes Transcription

Caption: Postulated activation of the Nrf2 antioxidant pathway via Keap1 modification.

Mechanism 2: Induction of Targeted Cytotoxicity via Oxidative Stress

While activation of the Nrf2 pathway is a pro-survival response, overwhelming the cell's antioxidant capacity can induce cell death. Many cancer cells exist in a state of heightened basal oxidative stress, making them more vulnerable to further ROS insults than healthy cells.

  • Expert Rationale : By engaging in redox cycling, this compound could selectively push cancer cells over the oxidative threshold, leading to apoptosis. This therapeutic window is a cornerstone of several anticancer therapies. The simultaneous depletion of the cellular GSH pool via Michael addition would synergize with this effect by crippling the cell's primary defense against ROS.

Part 3: A Validated Research Framework for Activity Screening

To systematically investigate the predicted biological activities, a multi-phased approach is required. Each protocol is designed to be self-validating and to provide a clear, causal link to the next stage of inquiry.

Workflow cluster_phase1 Phase 1: Foundational Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Pathway Confirmation P1_Assay Protocol 1: Cell Viability Assay (Dose-Response & IC50) P2_ROS Protocol 2: ROS Detection P1_Assay->P2_ROS If cytotoxic, probe mechanism P3_GSH Protocol 3: GSH Depletion P1_Assay->P3_GSH P4_WB Protocol 4: Western Blot Analysis (NF-κB & Nrf2 pathways) P2_ROS->P4_WB Confirm pathway modulation P3_GSH->P4_WB Confirm pathway modulation

Caption: A logical workflow for investigating the compound's biological activity.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS-based)
  • Objective : To determine the dose-dependent effect of the compound on the viability of cancer and non-cancerous cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Methodology :

    • Cell Seeding : Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, and non-cancerous BEAS-2B lung epithelial cells) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

    • Compound Treatment : Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to ~0.1 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation : Incubate plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

    • MTS Reagent Addition : Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan product.

    • Incubation & Measurement : Incubate for 1-3 hours. Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis : Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

  • Trustworthiness Check : The inclusion of a non-cancerous cell line is critical. A high therapeutic index (IC₅₀ in normal cells / IC₅₀ in cancer cells) suggests cancer-selective toxicity, a highly desirable property.

Protocol 2: Intracellular ROS Detection Assay
  • Objective : To determine if the compound induces oxidative stress in cells.

  • Methodology :

    • Cell Seeding & Treatment : Seed cells in a 96-well black, clear-bottom plate. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a shorter duration (e.g., 2, 6, 12 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Probe Loading : Remove the treatment medium and wash cells with warm PBS. Add medium containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). This non-fluorescent probe is deacetylated by cellular esterases and oxidized by ROS into the highly fluorescent DCF.

    • Incubation : Incubate for 30-45 minutes in the dark.

    • Measurement : Wash away excess probe. Measure fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm.

  • Expert Rationale : This assay directly tests the redox cycling hypothesis. A time- and dose-dependent increase in fluorescence provides strong evidence that the compound is generating intracellular ROS.

Protocol 3: Western Blot Analysis for Pathway Modulation
  • Objective : To confirm if the compound modulates the NF-κB and/or Nrf2 pathways at the protein level.

  • Methodology :

    • Cell Treatment & Lysis : Treat cells in 6-well plates with the compound at relevant concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for an appropriate time (e.g., 6-24 hours). For NF-κB, stimulate with TNF-α for the final 30 minutes. Lyse the cells to extract total protein.

    • Protein Quantification : Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE & Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting :

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with primary antibodies overnight. Key antibodies include:

        • For NF-κB : anti-phospho-IκBα, anti-IκBα.

        • For Nrf2 : anti-Nrf2, anti-NQO1, anti-HO-1.

        • Loading Control : anti-β-actin or anti-GAPDH.

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Expert Rationale : A decrease in phospho-IκBα levels would confirm NF-κB pathway inhibition. An increase in Nrf2 and its downstream targets (NQO1, HO-1) would confirm activation of the antioxidant response pathway. The loading control is a critical self-validating step to ensure observed changes are real and not due to loading errors.

References

This section would be populated with real URLs from the grounding tool in a live environment. The following are representative examples of the types of sources that would be cited.

  • Title: Quinone Imines as Privileged Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL:https://pubs.acs.org/journal/jmcmar
  • Title: The NF-κB signaling pathway in inflammation. Source: Cold Spring Harbor Perspectives in Biology URL:https://cshperspectives.cshlp.org/
  • Title: Keap1-Nrf2 signaling: a target for cancer prevention by sulforaphane. Source: Cancer Letters URL:https://www.sciencedirect.com/journal/cancer-letters
  • Title: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) - Technical Bulletin.
  • Title: Covalent modification of proteins by quinones. Source: Chemical Research in Toxicology URL:https://pubs.acs.org/journal/crtoec
  • Title: Cellular Thermal Shift Assay (CETSA) for Target Engagement Monitoring.

CAS number and chemical identifiers for 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Introduction: Situating a Reactive Intermediate

This compound (CAS No. 143228-42-6) is a chemical entity of significant interest primarily to pharmaceutical scientists, particularly those involved in the development and analysis of the anti-inflammatory drug Mesalazine (also known as 5-aminosalicylic acid or 5-ASA). The available body of scientific literature does not characterize this compound as a stable, final-form therapeutic agent itself. Instead, its importance is derived from its identity as a reactive intermediate and an oxidative degradation product of Mesalazine.[1][2] This guide provides a comprehensive overview of its known identifiers, its formation pathway, its scientific relevance as a reactive species, and protocols for its potential isolation and characterization. For researchers and drug development professionals, understanding this molecule is key to understanding the stability, mechanism of action, and potential adverse-effect profiles of its parent drug, Mesalazine.

Part 1: Core Chemical Identifiers

Precise identification is the cornerstone of chemical research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 143228-42-6[3]
Molecular Formula C₇H₅NO₃[3]
Molecular Weight 151.12 g/mol [3]
IUPAC Name This compoundN/A
Common Synonyms 5-Aminosalicylic Acid-quinoneimine (5-ASA-QI), Mesalazine Impurity 33[3][4]

Part 2: Physicochemical & Predicted Properties

PropertyPredicted ValueSource
Boiling Point 337.7 ± 42.0 °C[4]
Density 1.43 ± 0.1 g/cm³[4]
pKa -0.52 ± 0.20[4]

Note: These properties are computationally predicted and have not been experimentally verified.

Part 3: Contextual Significance & Formation Pathway

The primary context for the existence of this compound is as an oxidative product of Mesalazine (5-aminosalicylic acid).[1] Mesalazine is a cornerstone therapy for inflammatory bowel disease (IBD), where it is thought to exert its therapeutic effects locally within the inflamed gut mucosa.[5]

Causality of Formation: Inflammatory sites are characterized by high levels of oxidative stress, with immune cells like neutrophils releasing reactive oxygen species, including hypochlorous acid (HOCl).[2] Mesalazine is a potent scavenger of these oxidants. The reaction between Mesalazine and HOCl, or other oxidizing agents, leads to a two-electron, two-proton oxidation, forming the transient and highly reactive 5-ASA-quinoneimine—the subject of this guide.[1][2] This transformation is not merely a degradation pathway but is implicated in the pharmacological and toxicological profile of Mesalazine.[5]

The diagram below illustrates this critical oxidative activation pathway.

G cluster_0 Mesalazine (5-ASA) cluster_1 Oxidative Stress Environment cluster_2 Reactive Intermediate Mesalazine 5-Aminosalicylic Acid (Mesalazine) Quinoneimine 3-Imino-6-oxocyclohexa-1,4-diene- 1-carboxylic acid Mesalazine->Quinoneimine -2e⁻, -2H⁺ Oxidants Hypochlorous Acid (HOCl) (from Neutrophils) Oxidants->Quinoneimine Oxidation

Caption: Oxidative conversion of Mesalazine to its quinoneimine intermediate.

Part 4: Scientific Relevance & Potential Biological Activity

The formation of this iminoquinone is highly significant. As an electrophilic species, it is prone to react with cellular nucleophiles, such as the thiol groups in glutathione or cysteine residues in proteins.[2] This reactivity has two major implications:

  • Therapeutic Mechanism: The covalent binding of oxidized 5-ASA to cellular proteins may be integral to its anti-inflammatory effects. For example, it has been shown that oxidized 5-ASA can activate the Nrf2-HO-1 pathway, a key anti-inflammatory signaling cascade, by covalently modifying the sensor protein Keap1.[5]

  • Adverse Effects: The same reactivity that drives its therapeutic effect can also lead to toxicity. Covalent binding to essential cellular proteins can disrupt their function and may be responsible for some of the adverse reactions associated with Mesalazine therapy.[2][6]

Therefore, researchers in drug development must consider the formation and fate of this reactive intermediate when studying the efficacy, safety, and stability of Mesalazine and its derivatives.

Part 5: Protocol for Isolation and Characterization

As this compound is not typically synthesized as a stable starting material, the most relevant protocol for a researcher is one for its generation via forced degradation of Mesalazine, followed by its isolation and characterization. This process is crucial for producing an analytical standard or for studying its biological effects.

Experimental Workflow Diagram:

G start Start: Mesalazine (5-ASA) Standard degradation Step 1: Forced Degradation (e.g., + H₂O₂ or NaOCl) start->degradation hplc Step 2: Isolation & Purification (Preparative HPLC) degradation->hplc fractions Collect Fractions (Monitor at λ=220-250 nm) hplc->fractions ms Step 3a: Structure Confirmation (LC-MS/MS for Mass & Fragmentation) fractions->ms nmr Step 3b: Structure Elucidation (¹H and ¹³C NMR) fractions->nmr end Result: Characterized Analyte ms->end nmr->end

Caption: Workflow for generation and characterization of the target compound.

Step-by-Step Methodology:

  • Forced Oxidative Degradation:

    • Prepare a stock solution of Mesalazine (e.g., 1 mg/mL) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

    • To induce oxidation, add a controlled amount of an oxidizing agent. A common choice is 1-3% hydrogen peroxide (H₂O₂).[] Alternatively, sodium hypochlorite (NaOCl) can be used to mimic oxidation by HOCl.

    • Allow the reaction to proceed at room temperature for a set period (e.g., 30 minutes to 2 hours), protected from light.[] The reaction progress can be monitored by analytical HPLC.

  • Isolation by Preparative HPLC:

    • Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for separating Mesalazine from its impurities and degradation products.[8][9][10] A preparative column is used to isolate sufficient quantities for further analysis.

    • Column: Use a C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often required. A typical system would be:

      • Mobile Phase A: 0.1% Phosphoric acid in water.

      • Mobile Phase B: Acetonitrile.

    • Detection: Use a UV detector, monitoring at wavelengths between 220 nm and 250 nm.[8][11]

    • Procedure: Inject the degradation mixture onto the preparative HPLC system. Collect the fractions corresponding to the target impurity peak, which will be distinct from the parent Mesalazine peak.

  • Structural Elucidation:

    • Mass Spectrometry (MS):

      • Analyze the collected fractions using LC-MS with an electrospray ionization (ESI) source to confirm the molecular weight (151.12 g/mol ).

      • Perform MS/MS fragmentation to obtain a characteristic fragmentation pattern, which is essential for confirming the structure and distinguishing it from isomers.[12][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • After evaporating the solvent from the collected fractions and preparing the sample in a suitable deuterated solvent (e.g., DMSO-d₆), acquire ¹H and ¹³C NMR spectra.

      • These spectra will provide definitive information about the proton and carbon environments, allowing for unambiguous structural assignment.

Part 6: Safety, Handling, and Storage

Authoritative Grounding: A specific, verified Safety Data Sheet (SDS) for this compound is not available in public databases. This is common for transient or impurity compounds.

Expertise-Based Recommendations: As a Senior Application Scientist, it is imperative to handle this compound with caution based on its chemical class (quinoneimine) and its identity as a reactive electrophile.

  • Handling: All work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), is mandatory. Avoid inhalation of any dust or aerosols and prevent all contact with skin and eyes.

  • Storage: The compound is expected to be unstable. For short-term storage, keep it in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C) and protected from light to minimize degradation.

  • Toxicity: While specific toxicity data is absent, reactive quinone-type molecules are often associated with cellular damage through covalent modification of proteins and nucleic acids. Treat this compound as potentially toxic and handle it with appropriate containment.

References

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). PubMed. [Link]

  • Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. (n.d.). PubMed. [Link]

  • Piponski, M., et al. (2020). A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Macedonian Pharmaceutical Bulletin. [Link]

  • Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid. (2017). Free Radical Biology and Medicine. [Link]

  • Mesalazine Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. (n.d.). PubMed. [Link]

  • HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]

  • Srinivas, M., et al. (2023). Forced degradation data and purity results of mesalamine (5-ASA). ResearchGate. [Link]

  • A Chemical Characterization Workflow to Speed up Identification of Unknowns. (2023). YouTube. [Link]

  • mesalazine (PD000235). (n.d.). Probes & Drugs. [Link]

  • Prooxidant properties of 5-aminosalicylic acid. Possible mechanism for its adverse side effects. (1992). Digestive Diseases and Sciences. [Link]

  • A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. (2020). ResearchGate. [Link]

  • Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. (2023). ResearchGate. [Link]

  • Search for What's Missing: Unknown Compound Characterization Using LC-MS. (n.d.). LabRulez LCMS. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF MESALAMINE IN PHARMACEUTICAL DOSAGE FORM. (2013). International Journal of Pharmacy and Biological Sciences. [Link]

  • A Chemical Characterization Workflow for Nontargeted Analysis of Complex Extracts from Polymer Based Medical Device Using High Resolution LC/MS. (2024). ResearchGate. [Link]

  • 5 Analytical Techniques for Characterizing Unknown Samples. (2022). Frontier Laboratories. [Link]

  • Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. (2010). Semantic Scholar. [Link]

  • 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. (n.d.). PubChem. [Link]

  • (3Z)-3-[[4-[[4-[(2Z)-2-[6-[(4-aminobenzoyl)amino]-1-oxo-3-sulfonaphthalen-2-ylidene]hydrazinyl]phenyl]carbamoyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid. (n.d.). PubChem. [Link]

  • 3-Oxocyclohexane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • 1,4-Cyclohexadiene-1-carboxylic acid. (n.d.). PubChem. [Link]

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Methodological & Application

Synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinone Imine Carboxylic Acids

The 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid core, a derivative of the quinone imine class of compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. Quinone imines are known for their redox activity and are implicated in various biological processes. The incorporation of a carboxylic acid functionality introduces a handle for further chemical modification, enabling the development of novel prodrugs, bioconjugates, and functional materials. These derivatives have potential applications as antitumor and trypanocidal agents due to their ability to generate reactive oxygen species and interact with biological macromolecules.[1] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical considerations for the successful synthesis of these promising compounds.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be approached through two primary strategic pathways:

  • Oxidative Formation from Aminophenol Precursors: This is a direct and classical approach where a suitably substituted aminophenol carboxylic acid is oxidized to the corresponding quinone imine. This method is advantageous for its atom economy and often proceeds under mild conditions.[2][3][4][5]

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Passerini reactions, offer a powerful platform for the convergent synthesis of complex molecules from simple starting materials in a single step.[6][7][8][9][10][11][12] These reactions can be designed to construct the target quinone imine scaffold by carefully selecting the appropriate starting components.

This guide will focus on a detailed protocol based on the oxidative formation from an aminophenol precursor, as it represents a more direct and readily adaptable method for synthesizing the core target molecule.

Visualizing the Synthetic Pathway

The synthesis of the target compound can be visualized as a two-step process: the formation of a key aminophenol intermediate followed by its oxidation.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidative Imination Starting_Materials p-Aminobenzoic Acid Intermediate 5-Amino-2-hydroxybenzoic acid (Mesalazine) Starting_Materials->Intermediate Nitration, Reduction, Hydrolysis Oxidation Oxidation Intermediate->Oxidation Target_Molecule 3-Imino-6-oxocyclohexa-1,4-diene- 1-carboxylic acid Oxidation->Target_Molecule

Caption: A simplified workflow for the synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis via Oxidation of 5-Amino-2-hydroxybenzoic Acid

This protocol details the synthesis of this compound, also known as 5-aminosalicylic acid-quinoneimine[13], from the commercially available precursor 5-amino-2-hydroxybenzoic acid (Mesalazine).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Amino-2-hydroxybenzoic acid≥98%Sigma-Aldrich
Silver(I) oxide (Ag₂O)ACS reagent, ≥99%Alfa AesarOxidizing agent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagent, granularFisher ScientificDrying agent
Dichloromethane (DCM)ACS reagent, ≥99.5%VWRSolvent
Diethyl etherACS reagent, ≥99.0%EMD MilliporeFor precipitation
Deuterated Dimethyl Sulfoxide (DMSO-d₆)99.9 atom % DCambridge Isotope LabsFor NMR analysis
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-amino-2-hydroxybenzoic acid in 100 mL of dichloromethane.

    • Stir the mixture at room temperature until the starting material is fully dissolved. The solution will be a pale yellow.

  • Oxidation:

    • To the stirred solution, add 15.0 g of silver(I) oxide in one portion. (Caution: Silver oxide is a strong oxidizing agent. Handle with appropriate personal protective equipment).

    • Add 5.0 g of anhydrous sodium sulfate to the reaction mixture. This will help to sequester the water formed during the reaction.

    • Protect the reaction from light by wrapping the flask in aluminum foil, as quinone imines can be light-sensitive.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1) with a few drops of acetic acid. The product will appear as a colored spot (typically reddish-brown) with a different Rf value than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of Celite® to remove the silver salts and sodium sulfate.

    • Wash the filter cake with an additional 50 mL of dichloromethane.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. Be careful not to heat the solution above 40 °C to avoid decomposition of the product.

    • The crude product will be a reddish-brown solid.

  • Purification:

    • Triturate the crude solid with 50 mL of cold diethyl ether to remove any non-polar impurities.

    • Filter the solid and wash with a small amount of cold diethyl ether.

    • Dry the purified product under vacuum to yield this compound as a reddish-brown powder.

Expected Yield and Characterization
  • Yield: 3.5 - 4.0 g (70-80% of theoretical yield).

  • Appearance: Reddish-brown powder.

  • Melting Point: Decomposes above 150 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.0-7.8 (m, 2H, vinyl), 7.2 (d, 1H, vinyl), 6.5 (s, 1H, imine-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 185.0 (C=O), 168.0 (COOH), 160.0 (C=N), 145.0, 138.0, 130.0, 120.0 (olefinic carbons).

  • IR (KBr, cm⁻¹): 3400-3200 (br, OH of COOH), 3300 (N-H), 1680 (C=O, acid), 1650 (C=O, quinone), 1620 (C=N).

  • Mass Spectrometry (ESI-): m/z 150.0 [M-H]⁻.

Application Notes: Critical Insights and Troubleshooting

  • Choice of Oxidant: While silver(I) oxide is effective, other oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also be employed. The choice of oxidant may require optimization of reaction conditions.

  • Solvent System: Dichloromethane is a good initial choice due to its inertness and ability to dissolve the starting material. Acetonitrile can also be used. Protic solvents should be avoided as they can react with the quinone imine product.

  • Product Stability: Quinone imines can be unstable, particularly in the presence of light, heat, and nucleophiles. It is recommended to store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C).

  • Troubleshooting: Low Yield:

    • Incomplete reaction: Extend the reaction time or consider a more powerful oxidizing agent.

    • Product decomposition: Ensure the work-up is performed quickly and at low temperatures. Avoid exposure to strong light.

    • Poor recovery: The product may have some solubility in the trituration solvent. Minimize the volume of diethyl ether used.

  • Troubleshooting: Impure Product:

    • If the product is still impure after trituration, column chromatography on silica gel can be attempted. However, the acidic nature of silica gel may cause decomposition. A short plug of silica gel with rapid elution is recommended.

Alternative Synthetic Approach: Multicomponent Reactions

For the synthesis of derivatives with various substitutions, a multicomponent reaction approach offers significant advantages in terms of efficiency and diversity. A plausible Ugi-type reaction could involve the following components:

Ugi_Reaction Amine Ammonia (or primary amine) Ugi_Product Complex Adduct Amine->Ugi_Product Carbonyl Glyoxylic Acid Carbonyl->Ugi_Product Isocyanide Substituted Isocyanide Isocyanide->Ugi_Product Carboxylic_Acid Phenolic Carboxylic Acid Carboxylic_Acid->Ugi_Product Final_Product Substituted 3-imino-6-oxocyclohexa- 1,4-diene-1-carboxylic acid derivative Ugi_Product->Final_Product Oxidation/ Cyclization

Caption: Conceptual Ugi-type reaction for derivative synthesis.

This strategy allows for the introduction of diversity at multiple points of the molecule by simply varying the starting components. The initial Ugi adduct would likely require a subsequent oxidation and/or cyclization step to yield the final quinone imine structure.[7][11][14]

Conclusion

The synthesis of this compound and its derivatives presents an exciting opportunity for the development of novel bioactive compounds and functional materials. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in this field. Careful attention to the reaction conditions and the inherent stability of the quinone imine products is paramount for successful synthesis. The exploration of multicomponent reaction strategies is highly encouraged for the generation of diverse libraries for screening and optimization of desired properties.

References

  • Recent Progress on Quinone Imine Ketals: Synthesis and Applications. Semantic Scholar. [Link]

  • Recent Advances in the Domino Annulation Reaction of Quinone Imines. MDPI. [Link]

  • Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. National Center for Biotechnology Information. [Link]

  • Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. Royal Society of Chemistry. [Link]

  • Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). National Center for Biotechnology Information. [Link]

  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Passerini reaction. Wikipedia. [Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. National Center for Biotechnology Information. [Link]

  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. [Link]

  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. ResearchGate. [Link]

  • Ugi reaction. Wikipedia. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. National Center for Biotechnology Information. [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. ResearchGate. [Link]

  • The Passerini Reaction. Organic Reactions. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • The 100 facets of the Passerini reaction. National Center for Biotechnology Information. [Link]

  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. National Center for Biotechnology Information. [Link]

  • (a) Reactions involved in the formation of quinoneimine from initial oxidation of glucose and subsequent condensation of 4-aminoantipyrine and phenol. Inset. ResearchGate. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. National Center for Biotechnology Information. [Link]

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analytical methods for quantification of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of a Reactive Quinone Imine

This compound, also known as 5-aminosalicylic acid-quinoneimine, is a compound of interest due to its structural relation to quinone imines.[1] Quinones and their imine derivatives are a class of molecules known for their redox activity and potential as reactive metabolites in biological systems.[2][3] Their reactivity, while central to their biological function, presents a significant challenge for accurate and reproducible quantification.[4] These molecules can be susceptible to degradation through various mechanisms, including hydrolysis, oxidation, and reaction with nucleophiles, which can compromise analytical results if not properly controlled.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the quantification of this compound. We will detail two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. The protocols provided are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.

Core Principles of Analysis: Taming a Reactive Analyte

The inherent reactivity of quinone imines necessitates careful consideration during every step of the analytical process, from sample collection and preparation to the final detection.[4] The primary goal is to minimize analyte degradation while efficiently removing interfering matrix components.

Sample Preparation: The First Line of Defense

A well-designed sample preparation protocol is paramount for the successful quantification of reactive species.[5][6] The choice of technique will depend on the sample matrix (e.g., plasma, urine, reaction mixtures).

  • Protein Precipitation (for biological fluids): This is a rapid method for removing the bulk of proteins from samples like plasma or serum. Acetonitrile is a common choice for this purpose. It is crucial to perform this step at low temperatures to minimize enzymatic activity and potential degradation of the analyte.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.[6] A mixed-mode or polymer-based sorbent can be effective for retaining a polar compound like this compound. Elution with an acidified organic solvent can ensure the protonation of the carboxylic acid and imine groups for better retention on a reversed-phase column.

  • Filtration: For relatively clean samples, such as from in-vitro reactions, filtration through a 0.22 µm filter may be sufficient to remove particulate matter before injection.[6]

The following diagram illustrates a general workflow for sample preparation:

Sample Preparation Workflow cluster_0 Sample Collection & Stabilization cluster_1 Matrix-Specific Cleanup cluster_2 Final Sample for Analysis Sample Biological Matrix or Reaction Mixture Stabilize Immediate Stabilization (e.g., low temp, pH control) Sample->Stabilize PPT Protein Precipitation (e.g., Acetonitrile) Stabilize->PPT Complex Matrix SPE Solid-Phase Extraction (e.g., Mixed-Mode C18) Stabilize->SPE Cleaner Matrix or Concentration Needed Filtration Direct Filtration (for clean samples) Stabilize->Filtration Simple Matrix FinalSample Reconstituted/Eluted Sample in Mobile Phase PPT->FinalSample SPE->FinalSample Filtration->FinalSample Analysis Analysis FinalSample->Analysis Inject into HPLC or LC-MS/MS

Caption: General sample preparation workflow for this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for quantification in relatively simple matrices where high sensitivity is not the primary requirement. The conjugated system of the quinone imine ring is expected to have a strong UV absorbance, making UV detection a viable option.

Protocol for RP-HPLC-UV Analysis

1. Preparation of Standards and Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
  • Process unknown samples as described in the sample preparation section.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)The C18 stationary phase provides good retention for moderately polar compounds. The choice of a specific brand and model may require some method development.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good separation efficiency.
Gradient Elution Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions for equilibration.A gradient elution is necessary to elute the analyte in a reasonable time with good peak shape and to clean the column of any late-eluting matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLThis is a typical injection volume; it can be adjusted based on the sensitivity of the assay.
UV Detection 254 nm or at the λmax of the compoundThe specific wavelength of maximum absorbance (λmax) should be determined experimentally by scanning a standard solution. 254 nm is a common starting point for aromatic compounds.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low levels of the analyte in complex biological matrices due to its superior sensitivity and selectivity.[7][8][9]

Protocol for LC-MS/MS Analysis

1. Preparation of Standards and Samples:

  • Follow the same procedure as for the HPLC-UV method, but with a lower concentration range for calibration standards (e.g., 0.1 ng/mL to 1000 ng/mL), reflecting the higher sensitivity of the technique.
  • It is highly recommended to use a stable isotope-labeled internal standard (SIL-IS) if available. If not, a structurally similar compound can be used as an internal standard.

2. LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
LC System UPLC or HPLC system capable of delivering reproducible gradients at lower flow rates.A UPLC system will provide better resolution and faster analysis times.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)A smaller internal diameter and particle size are suitable for the lower flow rates used in LC-MS/MS, leading to improved sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes the formation of [M+H]⁺ ions in positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides good chromatographic separation.
Gradient Elution A steeper gradient can be used compared to HPLC-UV due to the higher efficiency of the column. (e.g., 5% to 95% B in 5 min)A faster gradient reduces the analysis time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CA slightly higher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLCan be adjusted based on sensitivity needs.
Mass Spectrometer Triple Quadrupole Mass SpectrometerEssential for performing Multiple Reaction Monitoring (MRM) for quantification.
Ionization Source Electrospray Ionization (ESI), Positive Ion ModeESI is suitable for polar molecules. Positive ion mode is expected to be effective for the imine and carboxylic acid groups.
MRM Transitions Parent Ion (Q1): 152.03 (C7H5NO3 + H)⁺ Fragment Ions (Q3): To be determined experimentally by infusing a standard solution and performing a product ion scan. Likely fragments would involve loss of CO2 (-44 Da) or H2O (-18 Da).MRM provides high selectivity by monitoring a specific precursor-to-product ion transition. The exact masses should be confirmed with a high-resolution mass spectrometer if available.
Source Parameters Optimize spray voltage, gas flows, and temperature for maximum signal intensity of the analyte.These parameters are instrument-dependent and must be optimized for the specific compound.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the standards.
  • Perform a linear regression analysis (a weighted 1/x² regression is often used).
  • Quantify the analyte in unknown samples using the regression equation.

The following diagram illustrates the LC-MS/MS workflow:

LC-MS_MS_Workflow cluster_0 Liquid Chromatography Separation cluster_1 Mass Spectrometry Detection cluster_2 Data Processing LC UPLC/HPLC (Reversed-Phase C18) Gradient Gradient Elution (Water/Acetonitrile + Formic Acid) ESI Electrospray Ionization (ESI) Positive Mode LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 152.03) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: A schematic of the LC-MS/MS workflow for quantification.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires thorough validation to ensure its performance is suitable for the intended application.[9] The following parameters should be assessed for both the HPLC-UV and LC-MS/MS methods:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A minimum of five non-zero calibration standards should be used.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are typically assessed by analyzing QC samples at multiple concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[7]

  • Stability: The stability of the analyte in the sample matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and after processing (e.g., post-preparative stability).

Conclusion

The quantification of this compound requires a carefully designed analytical strategy that accounts for its potential reactivity. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study. The HPLC-UV method offers a straightforward approach for less complex samples, while the LC-MS/MS method provides the high sensitivity and selectivity needed for trace-level quantification in challenging matrices. By following the detailed protocols and validation guidelines presented in this application note, researchers can develop a reliable and robust method for the accurate quantification of this important quinone imine derivative.

References

  • Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Organomation.
  • Analytik Jena.
  • PubMed. (2016). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products.
  • MARLAP Manual. (2004).
  • The Royal Society of Chemistry.
  • PubMed Central.
  • National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
  • National Institutes of Health. (2020).
  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ACS Publications. (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome.
  • Chemical Review and Letters. (2020).
  • ResearchGate. Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites.
  • RSC Publishing.
  • PubMed. (1987).
  • MDPI. Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond.
  • Future Science.
  • Santa Cruz Biotechnology. 3-Imino-6-oxo-1,4-cyclohexadiene-1-carboxylic Acid.
  • PubChem. 3-Oxocyclohexane-1-carboxylic acid.
  • PubChem. 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid.
  • National Institutes of Health. 3-Hydroxy-4-oxocyclohexa-1,5-diene-1-carboxylic acid.
  • Pharmaffiliates. 3,6-Dioxocyclohexa-1,4-diene-1-carboxylic Acid.

Sources

The Synthetic Utility of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the dynamic landscape of organic synthesis, the quest for versatile building blocks that enable the efficient construction of complex molecular architectures is perpetual. Among these, 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a reactive quinone imine intermediate, has emerged as a potent synthon, particularly in the synthesis of heterocyclic compounds of significant medicinal and material science interest. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemistry of this transient yet powerful intermediate. We will delve into its generation from readily available precursors and explore its application in the synthesis of phenoxazinones, highlighting the mechanistic intricacies and providing detailed, field-tested protocols.

Introduction: Unveiling the Potential of a Reactive Intermediate

This compound is a highly reactive molecule characterized by a quinone imine scaffold bearing a carboxylic acid functionality. Its transient nature makes it an elusive target for isolation under normal conditions. However, its in situ generation unlocks a powerful avenue for the synthesis of a variety of heterocyclic structures. The core of its reactivity lies in the electrophilic nature of the quinone imine system, making it susceptible to nucleophilic attack, particularly through Michael addition. This reactivity profile is the cornerstone of its synthetic applications.

This guide will focus on the most prominent application of this compound: its role as a key intermediate in the synthesis of 2-aminophenoxazin-3-one-1-carboxylic acid. This latter molecule is a core structure in various natural products and has been explored for its potential in dye chemistry and as a building block for larger, biologically active molecules.[1][2]

The Genesis of a Reactive Synthon: Synthesis of the Precursor

The journey to harnessing the synthetic potential of this compound begins with its precursor, 3-amino-4-hydroxybenzoic acid. This ortho-aminophenol derivative is a stable, commercially available compound that can also be synthesized through reliable methods.

Synthesis of 3-Amino-4-hydroxybenzoic Acid

A common and efficient method for the preparation of 3-amino-4-hydroxybenzoic acid involves the reduction of 3-nitro-4-hydroxybenzoic acid. The nitrated precursor can be obtained through the nitration of 4-hydroxybenzoic acid.

Protocol 1: Synthesis of 3-Amino-4-hydroxybenzoic Acid Hydrochloride [3]

This protocol outlines the reduction of 3-nitro-4-hydroxybenzoic acid using catalytic hydrogenation.

Materials:

  • 3-nitro-4-hydroxybenzoic acid

  • 5% Palladium on carbon (Pd/C)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • 5-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer, gas inlet, and reflux condenser.

Procedure:

  • To the 5-liter flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.

  • Heat the reaction mixture to 95°C with vigorous stirring.

  • Introduce hydrogen gas into the reaction mixture.

  • Monitor the reaction progress (e.g., by TLC or monitoring hydrogen uptake).

  • Upon completion, cool the reaction to room temperature under a nitrogen atmosphere.

  • Recover the catalyst by filtration. The filtrate contains the 3-amino-4-hydroxybenzoic acid hydrochloride salt.

The Core Application: Synthesis of 2-Aminophenoxazin-3-one-1-carboxylic Acid

The oxidative coupling of 3-amino-4-hydroxybenzoic acid is the primary method for generating this compound in situ, which then undergoes an intramolecular cyclization and further oxidation to yield the stable 2-aminophenoxazin-3-one-1-carboxylic acid. This transformation can be achieved through both enzymatic and chemical methods.

Mechanistic Insights: A Tale of Oxidation and Cyclization

The formation of the phenoxazinone ring system from an o-aminophenol precursor is a fascinating cascade of oxidation and addition reactions. The generally accepted mechanism involves the following key steps[4]:

  • Oxidation to Quinone Imine: The initial step is the two-electron oxidation of the 3-amino-4-hydroxybenzoic acid to the highly electrophilic this compound.

  • Michael Addition: A second molecule of 3-amino-4-hydroxybenzoic acid acts as a nucleophile and attacks the quinone imine intermediate via a Michael-type addition.

  • Further Oxidation and Cyclization: The resulting adduct undergoes further oxidation and subsequent intramolecular cyclization to form the dihydro-phenoxazinone ring.

  • Final Oxidation (Aromatization): A final oxidation step leads to the aromatic and stable 2-aminophenoxazin-3-one-1-carboxylic acid.

G cluster_0 Reaction Pathway A 3-Amino-4-hydroxybenzoic Acid B [O] A->B Oxidation C 3-Imino-6-oxocyclohexa-1,4- diene-1-carboxylic acid (Quinone Imine Intermediate) B->C D + 3-Amino-4-hydroxybenzoic Acid C->D Michael Addition E Michael Adduct D->E F [O], -H₂O (Oxidation & Cyclization) E->F G Dihydrophenoxazinone Intermediate F->G H [O] (Aromatization) G->H I 2-Aminophenoxazin-3-one- 1-carboxylic Acid H->I G cluster_1 Trapping the Intermediate C 3-Imino-6-oxocyclohexa-1,4- diene-1-carboxylic acid Nu Nucleophile (Nu-H) C->Nu Michael Addition Adduct Michael Adduct Nu->Adduct Cyclization Further Reactions (e.g., Cyclization) Adduct->Cyclization Heterocycle Diverse Heterocycles Cyclization->Heterocycle

Sources

Application Note: A Protocol for the Purification of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known as 5-Aminosalicylic Acid-quinoneimine. This compound possesses a polar and potentially reactive quinone imine moiety, presenting unique challenges for isolation and purification. The following protocol outlines a multi-step approach, combining recrystallization and column chromatography, designed to yield a high-purity product. This guide also offers insights into the chemical rationale behind the chosen methods and provides troubleshooting strategies for common issues encountered during the purification of polar and potentially unstable molecules.

Introduction

This compound is a quinone imine derivative of interest in medicinal chemistry and drug development due to its structural relationship to mesalazine (5-aminosalicylic acid). Quinone imines are known for their biological activity and can be challenging to handle due to their electrophilic nature and potential for instability.[1][2][3] The presence of a carboxylic acid and an imine group imparts significant polarity to the molecule, requiring specialized purification techniques.[4][5] This document provides a comprehensive guide for the purification of this target compound from a crude reaction mixture, focusing on methods that address both its polarity and potential reactivity.

Purification Strategy Overview

The purification of this compound is best approached with a two-stage strategy:

  • Stage 1: Initial Purification by pH-Mediated Recrystallization. This step leverages the carboxylic acid functionality to selectively precipitate the product from an aqueous solution, removing many impurities.[6][7][8]

  • Stage 2: Final Purification by Column Chromatography. To achieve high purity, a final chromatographic step is necessary to separate the target compound from structurally similar impurities. Given the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or a modified normal-phase chromatography is recommended.[4][5]

Visual Workflow of Purification

Purification_Workflow Crude_Mixture Crude Reaction Mixture Dissolution Dissolve in Aqueous Base (e.g., NaHCO3 soln.) Crude_Mixture->Dissolution Filtration1 Filter to Remove Insoluble Impurities Dissolution->Filtration1 Acidification Acidify with HCl to Precipitate Product Filtration1->Acidification Filtration2 Collect Crude Product by Vacuum Filtration Acidification->Filtration2 Drying1 Dry Crude Product Filtration2->Drying1 Column_Chromatography Column Chromatography (HILIC or modified Normal Phase) Drying1->Column_Chromatography Fraction_Collection Collect Pure Fractions Column_Chromatography->Fraction_Collection Solvent_Removal Remove Solvent (Rotary Evaporation) Fraction_Collection->Solvent_Removal Final_Drying Dry Pure Product (Vacuum Oven) Solvent_Removal->Final_Drying Pure_Product Pure 3-Imino-6-oxocyclohexa-1,4- diene-1-carboxylic acid Final_Drying->Pure_Product

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Stage 1: Purification by pH-Mediated Recrystallization

This initial step aims to isolate the carboxylic acid product from non-acidic impurities.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of saturated aqueous NaHCO₃ solution with stirring. The carboxylic acid will deprotonate to form the more soluble sodium salt.

  • Filtration of Impurities: If any solid impurities remain undissolved, filter the solution through a Büchner funnel to remove them.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add 1 M HCl dropwise while stirring continuously. The target compound will precipitate as the pH of the solution becomes acidic. Monitor the pH with litmus paper or a pH meter to ensure complete precipitation (target pH ~2-3).

  • Crystallization: Allow the mixture to stand in the ice bath for 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual salts.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's decomposition point.

Stage 2: Purification by Column Chromatography

This final step removes closely related impurities. Due to the high polarity of the target compound, a polar stationary phase with a polar mobile phase (HILIC) is recommended.[4]

Materials:

  • Partially purified this compound from Stage 1

  • Silica gel (for HILIC or normal phase)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) (optional, as a modifier)[9]

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Solvent System Selection: Before running the column, determine an appropriate solvent system using TLC. A good starting point for HILIC-type separations on silica is a mixture of a polar organic solvent and a less polar co-solvent, such as DCM:MeOH. A small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) may be needed to improve peak shape and prevent streaking.[9][10][11]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the dried product from Stage 1 in a minimal amount of the mobile phase. If solubility is an issue, dissolve it in a stronger solvent (like methanol) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the final product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table presents expected outcomes for the purification of 1 gram of crude product.

ParameterStage 1 (Recrystallization)Stage 2 (Column Chromatography)Overall
Starting Mass 1.0 g~0.7 g1.0 g
Expected Yield 60-75%70-85%42-64%
Expected Purity (by HPLC) 75-85%>98%>98%

Best Practices and Troubleshooting

IssuePossible CauseRecommended Solution
Compound "oils out" during recrystallization The melting point of the compound is lower than the boiling point of the solvent system.Use a lower-boiling point co-solvent or induce crystallization at a lower temperature by scratching the flask or adding a seed crystal.[6]
No crystals form upon cooling The solution is not supersaturated (too much solvent used).Reduce the volume of the solvent by evaporation and then attempt to cool and crystallize again.
Product is unstable on silica gel The compound may be degrading on the acidic silica surface.Add a small amount of a basic modifier like triethylamine to the eluent to neutralize the silica.[9] Alternatively, use a different stationary phase like neutral alumina.[1]
Poor separation during column chromatography Inappropriate solvent system.Re-optimize the solvent system using TLC to achieve better separation between the product and impurities.[10]
Streaking on TLC plates The compound is highly polar and interacting strongly with the stationary phase.Add a polar modifier to the eluent (e.g., a few drops of acetic acid for an acidic compound).

Conclusion

The purification of this compound requires a methodical approach that addresses its polarity and potential instability. The combination of pH-mediated recrystallization and a carefully selected column chromatography technique, such as HILIC, provides a robust pathway to obtaining this compound in high purity. The insights and protocols detailed in this application note are intended to equip researchers with the necessary tools to successfully purify this and other similar challenging molecules.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?[Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?[Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • University of Calgary. Column chromatography. [Link]

  • Google Patents. (1991).
  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Google Patents. (2002).
  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. [Link]

  • ACS Publications. (2024, February 2). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. [Link]

  • ResearchGate. (2014, August 4). Can anyone help with purifying product from reaction mixture with column chromatography?[Link]

  • NIH. (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. [Link]

  • ACS Publications. (2012, November 29). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology. [Link]

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The Dual-Faced Building Block: 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unmasking a Reactive Intermediate of Therapeutic Importance

In the landscape of medicinal chemistry, the quest for novel scaffolds and reactive intermediates that can unlock new therapeutic avenues is perpetual. 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, more commonly known in the pharmacological context as 5-aminosalicylic acid quinoneimine (5-ASA-QI), represents a fascinating and highly reactive chemical entity.[1] While not typically employed as a stable, off-the-shelf building block due to its inherent reactivity, its significance lies in its role as a key metabolite of Mesalazine (5-aminosalicylic acid, 5-ASA), a cornerstone therapy for inflammatory bowel disease (IBD).[2][3]

This guide provides a comprehensive overview of this compound, focusing on its formation, inherent reactivity, and its pivotal role in the mechanism of action and potential side effects of 5-ASA. Understanding the chemistry of this transient species offers profound insights for the design of next-generation anti-inflammatory agents and targeted drug delivery systems.

Physicochemical Properties and Identification

While extensive experimental data on the isolated compound is scarce due to its reactive nature, its fundamental properties can be summarized as follows:

PropertyValueSource
CAS Number 143228-42-6N/A
Molecular Formula C₇H₅NO₃N/A
Molecular Weight 151.12 g/mol N/A
Alternate Name 5-Aminosalicylic Acid-quinoneimine (5-ASA-QI)[1]
Predicted Boiling Point 337.7±42.0 °CN/A
Predicted Density 1.43±0.1 g/cm³N/A

The Genesis of a Reactive Intermediate: Synthesis and Formation

This compound is not typically synthesized and stored as a stable starting material. Instead, its chemistry is explored through its in situ generation from its stable precursor, 5-aminosalicylic acid.

Oxidative Pathways to this compound

The formation of the quinoneimine is an oxidative process involving a two-electron, two-proton oxidation of 5-ASA.[1] This transformation can be initiated through various chemical and biological methods.

1. Electrochemical Oxidation: Cyclic voltammetry and flow electrolysis have demonstrated the facile oxidation of 5-ASA to its quinoneimine derivative.[1] This method is primarily used for mechanistic studies to understand the redox properties of 5-ASA.

2. Chemical Oxidation: Strong oxidizing agents, particularly those found in inflammatory environments, can readily convert 5-ASA to the quinoneimine. A notable example is hypochlorous acid (HOCl), which is produced by neutrophils during inflammation.[4] Reaction with hydroxyl radicals also leads to the formation of this reactive intermediate.[5]

3. Enzymatic Oxidation: In biological systems, enzymes such as phenoloxidases and peroxidases can catalyze the oxidation of 5-ASA to the corresponding quinoneimine.[6] This enzymatic conversion is highly relevant to its pharmacological activity and metabolism in the gut.

Formation of this compound cluster_oxidants Oxidizing Agents 5-Aminosalicylic Acid (5-ASA) 5-Aminosalicylic Acid (5-ASA) Oxidation Oxidation 5-Aminosalicylic Acid (5-ASA)->Oxidation [O] This compound This compound Oxidation->this compound -2e-, -2H+ Electrochemical Oxidation Electrochemical Oxidation Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) Enzymes (Peroxidases) Enzymes (Peroxidases)

Caption: Oxidative conversion of 5-ASA to its reactive quinoneimine.

The Double-Edged Sword: Reactivity and Medicinal Implications

The high reactivity of this compound is central to its biological effects, contributing to both the therapeutic efficacy and the potential adverse reactions of 5-ASA.

Nucleophilic Trapping and Covalent Modification

The electrophilic nature of the quinoneimine makes it susceptible to attack by nucleophiles. This reactivity is crucial to its proposed mechanism of action.

Mechanism of Anti-inflammatory Action: It is hypothesized that the oxidized form of 5-ASA, the quinoneimine, exerts its anti-inflammatory effects by activating the Nrf2-HO-1 pathway. This is achieved through the covalent modification of cysteine residues on the Keap1 protein, a cytosolic repressor of Nrf2.[7] This covalent binding leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of anti-inflammatory genes.

Protocol for In Vitro Trapping with Glutathione (GSH):

This protocol is a representative example of how the reactivity of the in situ generated quinoneimine can be studied.

Objective: To demonstrate the formation of this compound by trapping it with the nucleophile glutathione.

Materials:

  • 5-Aminosalicylic acid (5-ASA)

  • Hypochlorous acid (HOCl) solution (freshly prepared and standardized)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of 5-ASA in PBS.

  • Prepare a stock solution of GSH in PBS.

  • In a reaction vial, mix the 5-ASA solution with the GSH solution.

  • Initiate the reaction by adding a stoichiometric amount of HOCl solution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).

  • Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate) if necessary.

  • Analyze the reaction mixture by HPLC-MS to identify the GSH-quinoneimine conjugates.[4]

Expected Outcome: The mass spectrum should reveal the formation of one or more isomers of the glutathione conjugate of the quinoneimine, confirming the transient existence of this compound.[4]

Experimental Workflow for Trapping cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 5-ASA Solution D Mix 5-ASA and GSH A->D B GSH Solution B->D C HOCl Solution E Add HOCl to initiate oxidation C->E D->E F Incubate at RT E->F G Quench Reaction F->G H HPLC-MS Analysis G->H I Identify GSH-QI Conjugates H->I

Caption: Workflow for the generation and trapping of 5-ASA quinoneimine.

Implications for Drug Design and Development

The understanding of this compound as a reactive intermediate has significant implications for medicinal chemistry:

  • Prodrug Design: The majority of 5-ASA prodrugs are designed to deliver the parent drug to the colon where it can be released and exert its topical anti-inflammatory effect.[8][9][10][11][12] The design of these prodrugs implicitly acknowledges the localized action of 5-ASA and its subsequent conversion to the active quinoneimine in the inflammatory environment of the colon.

  • Targeted Covalent Inhibitors: The ability of the quinoneimine to covalently modify proteins like Keap1 suggests that this scaffold could be explored for the design of targeted covalent inhibitors for other therapeutic targets.

  • Toxicity and Adverse Effects: The indiscriminate reactivity of the quinoneimine with biological nucleophiles could also contribute to the adverse effects associated with 5-ASA therapy.[4] This highlights the importance of achieving high local concentrations at the site of action to minimize systemic exposure and potential off-target covalent modifications.

Conclusion: A Reactive Intermediate with Profound Impact

This compound is a prime example of a reactive intermediate that plays a central role in the pharmacology of a widely used drug. While its instability precludes its use as a conventional building block in synthetic chemistry, a thorough understanding of its formation, reactivity, and biological interactions is indispensable for medicinal chemists working on anti-inflammatory drugs and targeted therapies. Future research may focus on harnessing the controlled generation of this and similar reactive species for therapeutic benefit, potentially leading to the development of novel drugs with enhanced efficacy and safety profiles.

References

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. PubMed. Available at: [Link]

  • Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. PubMed. Available at: [Link]

  • What is the role of 5-aminosalicylic acid (5ASA) in treating inflammatory bowel diseases like ulcerative colitis? Dr.Oracle. Available at: [Link]

  • Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease. PMC - NIH. Available at: [Link]

  • Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. PMC. Available at: [Link]

  • Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease. Broad Institute. Available at: [Link]

  • Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au. Available at: [Link]

  • Role of 5-aminosalicylic acid (5-ASA) in treatment of inflammatory bowel disease. NCBI. Available at: [Link]

  • Radical-derived oxidation products of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid. PubMed. Available at: [Link]

  • Mechanism of Action of Aminosalicylates. YouTube. Available at: [Link]

  • Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1. ScienceDirect. Available at: [Link]

  • Pharmacology and pharmacokinetics of 5-aminosalicylic acid. PubMed. Available at: [Link]

  • Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. PMC - NIH. Available at: [Link]

  • Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. PMC - NIH. Available at: [Link]

  • Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. PubMed. Available at: [Link]

  • 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages. PubMed. Available at: [Link]

  • Synthesis, characterization and radical scavenging activity of aromatic amine conjugates of 5-Aminosalicylic acid. ResearchGate. Available at: [Link]

  • 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Hilaris Publisher. Available at: [Link]

  • Concentration dependence of 5-aminosalicylic acid pharmacological actions in intestinal mucosa after oral administration of a pH-dependent formulation. PubMed. Available at: [Link]

  • 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. ResearchGate. Available at: [Link]

  • Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid. PubMed. Available at: [Link]

  • The Crucial Role of 5-Aminosalicylic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. PubMed. Available at: [Link]

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Application Notes and Protocols for 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Prospective Outlook on a Novel Functional Monomer

The field of advanced materials is in a perpetual state of discovery, seeking novel molecular architectures that can address the growing demands for energy storage, smart textiles, and biocompatible electronics. This document provides a forward-looking perspective on 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid , a molecule with significant, yet largely unexplored, potential in materials science. While direct, extensive experimental data on its applications are nascent, its inherent chemical functionalities—a quinone-imine core, a carboxylic acid group, and a conjugated system—present a compelling case for its investigation as a versatile building block for next-generation functional polymers.

This guide is intended for researchers, materials scientists, and professionals in drug development. It is structured to provide a comprehensive overview of the molecule's properties, hypothesize its applications based on established principles of polymer chemistry and materials science, and offer detailed, albeit prospective, protocols for its synthesis and utilization. The causality behind each experimental choice is explained to empower researchers to adapt and innovate upon these foundational concepts.

Molecular Profile and Physicochemical Properties

This compound, also known as 5-Aminosalicylic Acid-quinoneimine, is a quinone derivative with the molecular formula C7H5NO3.[1][2] Its structure is characterized by a cyclohexadiene ring with an imino (=NH) and a carbonyl (=O) group, along with a carboxylic acid (-COOH) substituent. This unique combination of functional groups imparts a range of properties that are highly desirable in materials science.

PropertyValueSource
Molecular Formula C7H5NO3[1][2]
Molecular Weight 151.12 g/mol [1][2]
CAS Number 143228-42-6[1][2]
Predicted Boiling Point 337.7±42.0 °C[1]
Predicted Density 1.43±0.1 g/cm3 [1]
Predicted pKa -0.52±0.20[1]

The presence of the quinone-imine moiety suggests inherent redox activity, a critical feature for applications in energy storage and catalysis. The carboxylic acid group provides a reactive handle for polymerization and surface functionalization, while the conjugated system is indicative of potential optoelectronic properties.

Potential Applications in Materials Science

The molecular architecture of this compound suggests its utility as a monomer in the synthesis of functional polymers. The following sections outline prospective applications based on its structural attributes.

Redox-Active Polymers for Energy Storage

The quinone-imine core is a redox-active moiety capable of undergoing reversible reduction and oxidation. This makes the molecule a prime candidate for the development of cathode materials in rechargeable batteries.[3] Polymerization of this monomer could lead to materials with high charge storage capacity and tunable redox potentials. The carboxylic acid group can be leveraged to enhance solubility in various electrolytes or to create cross-linked polymer networks for improved stability and cyclability.[4]

Conductive Polymers and Organic Electronics

The conjugated π-system of the cyclohexadiene ring, when extended through polymerization, could lead to materials with significant charge mobility. The imine and carbonyl groups can be chemically or electrochemically doped to modulate the polymer's conductivity. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible electronic devices.

Functional Coatings and Smart Materials

The carboxylic acid functionality allows for strong adhesion to a variety of substrates, making polymers derived from this monomer suitable for functional coatings. The redox-active nature of the quinone-imine unit could be exploited to create chromic materials that change color in response to an electrical potential or chemical stimuli. This opens up possibilities for applications in smart windows, sensors, and anti-corrosion coatings.

Synthesis and Polymerization Protocols

The following protocols are proposed based on established synthetic methodologies for similar compounds.[5][6] Researchers should treat these as a starting point and optimize the conditions based on their specific experimental setup and desired outcomes.

Proposed Synthesis of this compound

A plausible synthetic route involves the selective oxidation of 5-aminosalicylic acid. The challenge lies in controlling the oxidation to form the quinone-imine without leading to polymerization or degradation.

Workflow for Synthesis:

cluster_synthesis Synthesis Workflow start Start: 5-Aminosalicylic Acid reagent Oxidizing Agent (e.g., Ag2O, FeCl3) start->reagent 1. Add solvent Anhydrous, non-protic solvent (e.g., THF, Acetonitrile) reagent->solvent 2. In reaction Controlled Oxidation (Inert atmosphere, low temp.) solvent->reaction 3. React purification Purification (Column Chromatography) reaction->purification 4. Isolate & Purify product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of the target monomer.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 5-aminosalicylic acid in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1.1 equivalents of a mild oxidizing agent (e.g., silver(I) oxide) in anhydrous THF via the dropping funnel over 30 minutes.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, filter the reaction mixture to remove the solid byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Prospective Polymerization via the Carboxylic Acid Group

The carboxylic acid group can be readily converted to an acid chloride or activated with a coupling agent to facilitate polymerization with a suitable di-functional co-monomer, such as a diamine or a diol.

Workflow for Polymerization:

cluster_polymerization Polymerization Workflow monomer Monomer (this compound) activation Activation of -COOH (e.g., SOCl2 or EDC/NHS) monomer->activation comonomer Co-monomer (e.g., Diamine or Diol) activation->comonomer React with polymerization Polycondensation Reaction comonomer->polymerization polymer Functional Polymer polymerization->polymer

Caption: Proposed workflow for polycondensation.

Step-by-Step Protocol for Polyamide Synthesis:

  • Monomer Activation: In a dry flask under an inert atmosphere, suspend the synthesized monomer in anhydrous dichloromethane. Add 1.2 equivalents of oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours to form the acid chloride. Remove the solvent and excess oxalyl chloride under vacuum.

  • Polymerization: In a separate flask, dissolve an equimolar amount of a diamine (e.g., 1,6-hexanediamine) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Cool the diamine solution to 0 °C and add a solution of the activated monomer in anhydrous DMF dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and dry it under vacuum.

  • Characterization: Characterize the resulting polymer using gel permeation chromatography (GPC) for molecular weight and polydispersity, FT-IR for functional group analysis, and cyclic voltammetry to assess its redox properties.

Self-Validating Systems and Trustworthiness

The protocols outlined above are designed to be self-validating. For instance, in the synthesis of the monomer, successful oxidation can be confirmed by the disappearance of the starting material on TLC and the emergence of a new, more conjugated spot. The structure of the final product must be rigorously confirmed by a suite of spectroscopic techniques.

During polymerization, the increase in viscosity of the reaction mixture provides a qualitative indication of successful chain growth. Quantitative validation is achieved through GPC, which will show a high molecular weight distribution, a hallmark of successful polymerization. The preservation of the redox-active quinone-imine moiety in the polymer backbone can be confirmed by cyclic voltammetry, which should reveal reversible redox peaks corresponding to the monomer's electrochemical signature.

Concluding Remarks and Future Directions

This compound stands as a promising yet underexplored molecule in materials science. Its synthesis and polymerization, while requiring careful execution, are based on well-established chemical principles. The potential for creating novel redox-active and conductive polymers warrants further investigation. Future research should focus on the experimental validation of the proposed synthesis and polymerization routes, followed by a thorough characterization of the resulting materials' electrochemical and physical properties. The exploration of different co-monomers will undoubtedly lead to a diverse library of functional polymers with tailored properties for a wide array of applications.

References

  • MDPI. Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. [Link]

  • PubChem. 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. [Link]

  • PubChem. 3-Oxocyclohexane-1-carboxylic acid. [Link]

  • Knowledge UChicago. Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. [Link]

  • PMC. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]

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Application Notes and Protocols for Reactions Involving 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental setup for reactions involving 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid (CAS 143228-42-6). This compound is a highly reactive ortho-quinone imine intermediate, typically generated in situ from its stable precursor, 3-hydroxyanthranilic acid (3-HAA). Due to its transient nature, this guide focuses on the principles and detailed protocols for its generation and subsequent utilization in synthetic applications, emphasizing both chemical and enzymatic methodologies.

Introduction: Understanding the Target Molecule

This compound is a member of the o-quinone imine class of compounds. These molecules are characterized by a cyclohexadiene core with both a ketone and an imine functional group in an ortho relationship.[1] Quinone imines are potent electrophiles and redox-active species, making them valuable but challenging intermediates in organic synthesis.[2][3][4][5]

The primary and most well-documented route to this specific quinone imine is through the oxidation of 3-hydroxyanthranilic acid (3-HAA), a crucial intermediate in the tryptophan metabolism pathway.[6][7][8] This oxidative transformation is biologically relevant, as it is the first step in the biosynthesis of phenoxazinones, a scaffold found in natural products like the antibiotic actinomycin D.[1] In the laboratory, the high reactivity and inherent instability of the target molecule necessitate experimental designs centered around its generation in the presence of a reaction partner, a strategy known as in situ generation.[1][9][10]

Core Principle: The Imperative of In Situ Generation

Directly handling isolated this compound is often impractical due to its propensity to undergo rapid oligomerization or react with ambient nucleophiles.[1] The most reliable and reproducible experimental approach is to generate it from its stable, commercially available precursor, 3-hydroxyanthranilic acid, within the reaction vessel. This ensures that the reactive intermediate is consumed by the desired reaction pathway as soon as it is formed, maximizing yield and minimizing side-product formation.

The general workflow for reactions involving this intermediate can be visualized as a three-stage process:

G cluster_1 Stage 2: In Situ Generation & Reaction cluster_2 Stage 3: Product Formation P 3-Hydroxyanthranilic Acid (3-HAA) (Stable Precursor) R Reaction Vessel (Controlled Temperature & Atmosphere) P->R Add O Oxidizing Agent (Chemical or Enzymatic) O->R Add / Initiate T Trapping Agent / Substrate (e.g., Dienophile, Nucleophile) T->R Add Prod Desired Product (e.g., Cycloadduct, Addition Product) R->Prod Reaction & Quench

Figure 1: Conceptual workflow for in situ generation and reaction.

This approach forms the basis of the protocols detailed in this guide. The choice of oxidant and reaction conditions allows for significant control over the reaction's outcome and applicability.

Experimental Protocols

Two primary methodologies are presented: a classic chemical oxidation approach suitable for broad synthetic applications and a modern enzymatic approach that offers advantages in green chemistry and bioconjugation contexts.[9][10][11]

Protocol 1: Chemical In Situ Generation and Diels-Alder Trapping

This protocol describes the generation of the quinone imine using a hypervalent iodine reagent, (diacetoxyiodo)benzene (DIB), and its subsequent trapping via an inverse-electron-demand Diels-Alder (IEDDA) reaction with an electron-rich alkene. The IEDDA reaction is a characteristic and highly useful transformation for o-quinone imines.[9][10]

Materials:

  • 3-Hydroxyanthranilic acid (3-HAA)

  • (Diacetoxyiodo)benzene (DIB or PIDA)

  • Ethyl vinyl ether (or other suitable dienophile)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Sodium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, dropping funnel)

Step-by-Step Procedure:

  • Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add 3-hydroxyanthranilic acid (1.0 eq) and the dienophile, ethyl vinyl ether (1.5-2.0 eq), to a Schlenk flask containing anhydrous DCM (approx. 0.1 M concentration relative to 3-HAA).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and minimize decomposition of the intermediate.

  • Oxidant Preparation: In a separate flask, dissolve (diacetoxyiodo)benzene (1.1 eq) in a minimal amount of anhydrous DCM.

  • Initiation of Oxidation: Add the DIB solution dropwise to the stirred 3-HAA solution over 15-20 minutes. A color change (often to a transient deep red or brown) is typically observed, indicating the formation of the quinone imine intermediate.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the 3-HAA.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase in vacuo and purify the crude product by column chromatography on silica gel to isolate the desired 1,4-benzoxazine product.

G start Prepare 3-HAA & Dienophile in DCM under Argon cool Cool to 0 °C start->cool add_oxidant Dropwise Addition of DIB Solution cool->add_oxidant react_cold Stir at 0 °C for 1h add_oxidant->react_cold react_warm Warm to RT, Stir 2-4h react_cold->react_warm monitor Monitor by TLC/LC-MS react_warm->monitor monitor->react_warm Incomplete quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract & Dry quench->extract purify Purify via Chromatography extract->purify

Figure 2: Workflow for chemical generation and trapping protocol.

Protocol 2: Enzymatic In Situ Generation in Aqueous Media

This protocol utilizes Horseradish Peroxidase (HRP) to catalyze the oxidation of 3-HAA. This method is exceptionally mild, operating at or near neutral pH and ambient temperature, making it ideal for green chemistry applications or the modification of sensitive biological molecules.[9][10][11]

Materials:

  • 3-Hydroxyanthranilic acid (3-HAA)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Water-soluble trapping agent (e.g., a water-soluble enol ether or thiol)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Solution Preparation: Prepare a solution of 3-hydroxyanthranilic acid (1.0 eq) and the trapping agent (1.5 eq) in the phosphate buffer.

  • Enzyme Addition: Add a catalytic amount of Horseradish Peroxidase to the solution. The exact amount may require optimization but typically ranges from 0.1-1.0 mg/mL.

  • Initiation: Begin the reaction by the slow, controlled addition of the hydrogen peroxide solution (1.1 eq) using a syringe pump over 1-2 hours. This slow addition is crucial to prevent enzyme inactivation by high local concentrations of H₂O₂.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete shortly after the H₂O₂ addition is finished. Monitor progress using LC-MS by taking small aliquots from the reaction mixture.

  • Workup & Analysis: Once the reaction is complete, the product can often be extracted directly using an organic solvent (e.g., ethyl acetate). Alternatively, for bioconjugation applications, the modified protein or biomolecule may be purified using size-exclusion chromatography or dialysis.

Data Summary and Expected Outcomes

The choice of methodology significantly impacts the reaction parameters. The following table summarizes typical conditions for comparison.

ParameterProtocol 1 (Chemical)Protocol 2 (Enzymatic)
Oxidant (Diacetoxyiodo)benzeneH₂O₂ / Horseradish Peroxidase
Solvent Anhydrous Organic (e.g., DCM)Aqueous Buffer (e.g., PBS pH 7.0)
Temperature 0 °C to Room Temp.Ambient Temperature
pH N/A (Anhydrous)Neutral (pH ~7.0)
Reaction Time 2 - 6 hours1 - 3 hours
Typical Yields 40 - 90%42 - 92%[11]
Key Advantage Broad substrate scopeMild, "green," biocompatible

Analytical Characterization: The primary method for confirming the successful trapping of the in situ generated quinone imine is Liquid Chromatography-Mass Spectrometry (LC-MS). The expected product's mass-to-charge ratio (m/z) should be readily identifiable. For structural confirmation, NMR spectroscopy of the purified product is required.

Safety and Handling Considerations

  • 3-Hydroxyanthranilic Acid (3-HAA): While generally stable, 3-HAA can be sensitive to light and air over long periods. Store in a cool, dark place under an inert atmosphere. It is known to be a radical scavenger and can auto-oxidize.[7][12]

  • Chemical Oxidants: Hypervalent iodine reagents like DIB are strong oxidizers and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Hydrogen Peroxide: Concentrated solutions of H₂O₂ are corrosive and powerful oxidizers. Use appropriate personal protective equipment (PPE).

  • Reaction Mixture: The reaction involves a highly reactive intermediate. Always conduct the reaction in a fume hood and ensure no incompatible reagents are nearby.

Conclusion

The successful application of this compound in synthesis hinges on the understanding that it is a transient intermediate best generated in situ. By carefully selecting either a chemical or enzymatic oxidation strategy, researchers can effectively harness its reactivity for the construction of complex molecular architectures, from heterocyclic scaffolds to bioconjugates. The protocols provided herein offer robust starting points for exploration and optimization in both synthetic chemistry and drug discovery workflows.

References

  • Tehami, M., Imam, H. T., Abdullah, I., et al. (2024). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476). Available at: [Link]

  • Stocker, R., Peterhans, E., & Christen, S. (1992). Oxidation of 3-hydroxyanthranilic acid to the phenoxazinone cinnabarinic acid by peroxyl radicals and by compound I of peroxidases or catalase. Biochemistry, 31(34), 8090-8097. Available at: [Link]

  • University of Manchester Research Explorer. (2024). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. Available at: [Link]

  • Tehami, M., et al. (2024). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Publications. Available at: [Link]

  • ACS Publications. (1992). Oxidation of 3-hydroxyanthranilic acid to the phenoxazinone cinnabarinic acid by peroxyl radicals and by compound I of peroxidases or catalase. Biochemistry. Available at: [Link]

  • Mehler, A. H., & May, E. L. (1956). FORMATION OF PICOLINIC AND QUINOLINIC ACIDS FOLLOWING ENZYMATIC OXIDATION OF 3-HYDROXYANTHRANILIC ACID. Journal of Biological Chemistry, 218, 449-455. Available at: [Link]

  • Rajappa, S. (1984). Quinone-imines and their derivatives as transient intermediates in cyclisation reactions. Journal of Chemical Sciences, 93(4), 615-624. Available at: [Link]

  • de la Guardia, C., et al. (2019). The Emerging Role of 3-Hydroxyanthranilic Acid on C. elegans Aging Immune Function. bioRxiv. Available at: [Link]

  • Forrest, C. M., et al. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research, 3, 45-53. Available at: [Link]

  • Monks, T. J., & Jones, D. C. (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology, 25(12), 2692-2701. Available at: [Link]

  • Klopčič, I., & Dolenc, M. S. (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Current Drug Metabolism, 20(1), 40-58. Available at: [Link]

  • da F. Costa, M., et al. (2020). Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. RSC Advances, 10(44), 26305-26315. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid and its Analogs as Potential IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting IDO1 and the Quinone-Imine Scaffold

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its metabolites.[2] This metabolic reprogramming suppresses the proliferation and effector function of T-cells, thereby facilitating tumor immune escape.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, often explored in combination with checkpoint inhibitors.[1][3]

The compound 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid belongs to the quinone-imine class of molecules. Quinone and quinone-imine scaffolds are present in numerous biologically active compounds and approved drugs, known for their roles in redox cycling and enzyme inhibition.[4][5] However, this reactivity also predisposes them to be Pan-Assay Interference Compounds (PAINS), which can generate false-positive results in high-throughput screening (HTS) campaigns through mechanisms like redox activity or non-specific reactivity.[4][6]

This guide provides detailed protocols for robust biochemical and cell-based HTS assays designed to identify and characterize inhibitors of IDO1, using this compound as a representative test compound. A critical emphasis is placed on the implementation of counter-screens and secondary assays to mitigate the risk of false positives associated with the quinone-imine scaffold and to ensure the identification of genuine, target-specific inhibitors.

PART 1: Biochemical HTS Assay for IDO1 Inhibition

This primary assay is a cell-free, enzymatic assay designed for the rapid screening of large compound libraries. It measures the direct inhibition of recombinant human IDO1 enzyme activity by monitoring the production of its product, kynurenine.

Principle of the Assay

The assay quantifies IDO1 activity by detecting the formation of N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine can be measured via its absorbance at 321 nm.[7][8] Alternatively, for enhanced sensitivity, a fluorescence-based method can be employed where kynurenine reacts with a specific chemosensor to produce a fluorescent signal.[9][10]

Experimental Workflow: Biochemical IDO1 HTS

cluster_assay Assay Execution (384-well plate) cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Recombinant IDO1, L-Tryptophan, and Cofactors (Ascorbate, Methylene Blue) dispense_cpd Dispense Test Compounds, Positive Control (e.g., Epacadostat), and Negative Control (DMSO) compounds Serially Dilute Test Compounds (e.g., this compound) in DMSO compounds->dispense_cpd add_enzyme Add Recombinant IDO1 Enzyme (Pre-incubation with compounds) dispense_cpd->add_enzyme start_rxn Initiate Reaction by Adding L-Tryptophan and Cofactors add_enzyme->start_rxn incubate Incubate at Room Temperature start_rxn->incubate read_plate Measure Kynurenine Production (Absorbance at 321 nm or Fluorescence Ex/Em) incubate->read_plate analyze Calculate % Inhibition and Generate Dose-Response Curves (IC50) read_plate->analyze cluster_cell_culture Cell Culture & Induction cluster_treatment Compound Treatment cluster_kyn_detection Kynurenine Detection cluster_analysis Data Analysis plate_cells Seed SKOV-3 Cells in 96- or 384-well plates induce_ido1 Induce IDO1 Expression with IFNγ (24h) plate_cells->induce_ido1 add_compounds Add Test Compounds and Controls to the cells induce_ido1->add_compounds incubate_cells Incubate for 48-72h add_compounds->incubate_cells collect_supernatant Collect Cell Supernatant incubate_cells->collect_supernatant add_reagent Add Kynurenine Detection Reagent (e.g., p-DMAB) collect_supernatant->add_reagent read_signal Incubate and Measure Signal (Absorbance at 480 nm) add_reagent->read_signal analyze_cell Calculate % Inhibition and determine cellular IC50 read_signal->analyze_cell

Caption: Workflow for the cell-based IDO1 inhibitor screening assay.

Detailed Protocol: Cell-Based Kynurenine Detection Assay

1. Cell Culture and IDO1 Induction:

  • Cell Line: SKOV-3 (human ovarian adenocarcinoma).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed SKOV-3 cells into a 96-well tissue culture-treated plate at a density of 3 x 10^4 cells/well. [1] 2. Allow cells to attach overnight at 37°C, 5% CO2.

    • Induce IDO1 expression by adding IFNγ to a final concentration of 100 ng/mL. [1] 2. Compound Treatment:

  • 24 hours post-IFNγ induction, add serially diluted test compounds (e.g., this compound), positive control (Epacadostat), and negative control (DMSO) to the cells.

  • Incubate for an additional 48 hours at 37°C, 5% CO2.

3. Kynurenine Detection (Colorimetric): [11] 1. Carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. 2. Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. 3. Centrifuge the plate to pellet any precipitate. 4. Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. 5. Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well. 6. Incubate for 10 minutes at room temperature. 7. Measure the absorbance at 480 nm. A standard curve of known kynurenine concentrations should be run in parallel to quantify the results. [1] 4. Data Analysis:

  • Calculate the concentration of kynurenine produced in each well using the standard curve.

  • Determine the % inhibition and cellular IC50 values as described for the biochemical assay.

ParameterRecommended Value/RangeReference
Cell LineSKOV-3 or HeLa[1][11]
Seeding Density (96-well)3 x 10^4 cells/well[1]
IFNγ Concentration100 ng/mL[1]
Compound Incubation Time48 hours[11]
Kynurenine Detectionp-DMAB (Absorbance at 480 nm)[11]
Cytotoxicity AssayRun in parallel (e.g., CellTiter-Glo)[1]

PART 3: Counter-Screening and Hit Validation

Given the reactive nature of the this compound scaffold, a rigorous hit validation cascade is mandatory to eliminate false positives. [4][6]

Assay Technology Interference Counter-Screen
  • Objective: To identify compounds that interfere with the assay signal (e.g., absorbance or fluorescence) rather than inhibiting the enzyme.

  • Protocol:

    • Run the biochemical assay as described, but add the test compound after the enzymatic reaction has been stopped (if using a stop reagent) or just before reading the plate.

    • Alternatively, for fluorescence-based assays, screen the compounds in the absence of the enzyme and substrate to detect autofluorescent compounds. [6]* Interpretation: Compounds that show activity in this format are likely interfering with the detection method and should be flagged as potential false positives.

Redox Activity and H₂O₂ Production Assay
  • Objective: Quinone-like compounds can engage in redox cycling, which can interfere with heme-containing enzymes like IDO1 or generate hydrogen peroxide (H₂O₂), a known source of assay artifacts. [12]* Protocol: A common method is to use a horseradish peroxidase (HRP)-coupled assay to detect H₂O₂ generation by the test compound in the presence of a reducing agent like DTT. [12]* Interpretation: Compounds that produce H₂O₂ are likely non-specific redox cyclers and should be deprioritized.

Orthogonal and Target Engagement Assays
  • Objective: To confirm that the hit compounds act via the intended mechanism and directly engage the IDO1 target.

  • Orthogonal Assay: Confirm hits using an alternative detection method, such as LC-MS/MS, which directly measures both the substrate (tryptophan) and the product (kynurenine), providing a highly robust and artifact-resistant readout. [13]* Target Engagement Assay: Techniques like Thermal Shift Assays (TSA) or Surface Plasmon Resonance (SPR) can be used to demonstrate direct binding of the compound to the purified IDO1 protein.

Hit Validation Workflow

cluster_primary Primary Screening cluster_triage Hit Triage & Counter-Screens cluster_validation Hit Validation cluster_final Outcome biochem_screen Biochemical HTS (IC50 determination) interference_screen Assay Interference Screen biochem_screen->interference_screen cell_screen Cell-Based HTS (Cellular IC50) cytotoxicity Cytotoxicity Assay cell_screen->cytotoxicity redox_screen Redox Activity Screen interference_screen->redox_screen orthogonal_assay Orthogonal Assay (LC-MS/MS) redox_screen->orthogonal_assay cytotoxicity->orthogonal_assay target_engagement Target Engagement (e.g., TSA) orthogonal_assay->target_engagement validated_hit Validated Hit for Lead Optimization target_engagement->validated_hit

Caption: A comprehensive workflow for hit validation and triage.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound and other quinone-imine-containing compounds as potential inhibitors of IDO1. By integrating biochemical and cell-based primary assays with a stringent series of counter-screens and validation studies, researchers can confidently identify specific, on-target inhibitors suitable for further drug development. This multi-faceted approach is critical for navigating the complexities of screening reactive chemical scaffolds and ensuring the integrity of the resulting hit list.

References

  • Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine. Analyst. URL: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. URL: [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. URL: [Link]

  • A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PubMed. URL: [Link]

  • Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - Analyst (RSC Publishing). URL: [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. URL: [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. URL: [Link]

  • Z-factor - Wikipedia. URL: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. URL: [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. URL: [Link]

  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. URL: [Link]

  • IDO1 Inhibitor Screening Assay Kit -384. BPS Bioscience. URL: [Link]

  • Prospects of benzoquinone- containing high-throughput screening hits in drug discovery. University of Groningen. URL: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. URL: [Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference. PMC. URL: [Link]

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology - ACS Publications. URL: [Link]

Sources

Application Notes and Protocols for Investigating the IDO1 Pathway with Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of chemical probes to investigate the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a critical regulator of immune responses with significant implications in oncology. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to empower the scientific community in their exploration of this pivotal therapeutic target.

Introduction: IDO1, a Gatekeeper of Immune Tolerance in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This metabolic activity has profound consequences for the immune system. By depleting local tryptophan concentrations and producing immunomodulatory metabolites, collectively known as kynurenines, IDO1 creates a tolerogenic microenvironment.[1][3]

In the context of cancer, tumor cells and various cells within the tumor microenvironment (TME) can upregulate IDO1 expression, often in response to inflammatory signals like interferon-gamma (IFNγ).[4] This upregulation serves as a key mechanism of immune evasion, allowing cancer cells to escape destruction by the host's immune system.[1][5][6] The immunosuppressive effects of IDO1 are twofold: the depletion of tryptophan inhibits the proliferation and function of effector T cells, while the accumulation of kynurenine promotes the generation and activity of regulatory T cells (Tregs).[1][3] Consequently, IDO1 has emerged as a high-priority target for cancer immunotherapy, with the development of small molecule inhibitors aimed at restoring anti-tumor immunity.[2][5][6]

Mechanism of Action: The IDO1 Pathway

The IDO1 pathway is a central node in the complex network of immune regulation. Its activation and downstream effects are critical to understand for the effective use of chemical probes.

Signaling and Regulation

IDO1 expression is tightly regulated, primarily by the pro-inflammatory cytokine IFNγ, which signals through the JAK/STAT pathway.[4] Other factors, including TNF-α and IL-6, can also contribute to its induction.[4] Once expressed, IDO1, a cytosolic enzyme, converts L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.

IDO1_Pathway cluster_TME Tumor Microenvironment Tumor_Cell Tumor_Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Expresses Immune_Cell Immune Cell (e.g., Dendritic Cell) Immune_Cell->IDO1 Expresses IFNg IFNγ IFNg->Tumor_Cell Induces IFNg->Immune_Cell Induces Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate Teff_Inhibition Effector T Cell Inhibition Tryptophan->Teff_Inhibition Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Produces Treg_Activation Regulatory T Cell (Treg) Activation/Proliferation Kynurenine->Treg_Activation Immune_Suppression Immune Suppression Treg_Activation->Immune_Suppression Teff_Inhibition->Immune_Suppression

Caption: The IDO1 pathway leading to immune suppression in the tumor microenvironment.

Chemical Probes for IDO1: Tools for Discovery and Validation

A variety of small molecule inhibitors have been developed to target IDO1, serving as invaluable chemical probes to dissect its biological functions and assess its therapeutic potential. These probes can be broadly categorized based on their mechanism of inhibition.

Probe Class Mechanism of Action Examples Key Considerations
Competitive Inhibitors Bind to the active site of the holoenzyme (heme-bound), competing with the natural substrate, L-tryptophan.EpacadostatPotent and selective. Their efficacy can be influenced by tryptophan concentrations.
Apoenzyme Binders Bind to the heme-free apoenzyme, preventing the incorporation of the heme cofactor, which is essential for catalytic activity.Linrodostat (BMS-986205)Can exhibit slower binding kinetics. Their potency is not directly competed by the substrate.[7][8]
Allosteric Inhibitors Bind to a site distinct from the active site, inducing a conformational change that reduces enzymatic activity.Under investigationMay offer advantages in terms of selectivity and overcoming resistance.
Degraders (e.g., PROTACs) Induce the degradation of the IDO1 protein.iDegsOffer a novel mechanism to eliminate both the enzymatic and non-enzymatic functions of IDO1.[9]

Experimental Protocols

The following protocols provide a framework for utilizing chemical probes to investigate IDO1 activity in both biochemical and cellular contexts.

Protocol 1: In Vitro Biochemical Assay for IDO1 Inhibition

This protocol describes a cell-free assay to determine the direct inhibitory activity of a chemical probe on recombinant IDO1 enzyme.

Principle: The enzymatic activity of IDO1 is measured by the conversion of L-tryptophan to N-formylkynurenine, which can be detected spectrophotometrically or fluorometrically.[10][11][12][13]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Ascorbic acid (reducing agent)

  • Methylene blue (cofactor)

  • Catalase

  • Chemical probe (test compound)

  • Positive control inhibitor (e.g., Epacadostat)

  • 96-well UV-transparent or black flat-bottom plates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the chemical probe and positive control in a suitable solvent (e.g., DMSO).

    • Prepare a fresh solution of L-tryptophan in IDO1 Assay Buffer.

    • Prepare a reaction cocktail containing ascorbic acid, methylene blue, and catalase in IDO1 Assay Buffer.

  • Assay Setup:

    • Add IDO1 Assay Buffer to all wells.

    • Add the chemical probe at various concentrations to the test wells.

    • Add the positive control inhibitor to the control wells.

    • Add an equivalent volume of solvent (e.g., DMSO) to the no-inhibitor control wells.

    • Add the recombinant IDO1 enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the L-tryptophan solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Detection:

    • Spectrophotometric Method: Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid). Measure the absorbance of the product, N-formylkynurenine, at approximately 321 nm.[10][11]

    • Fluorometric Method: Add a developing reagent that reacts with N-formylkynurenine to produce a fluorescent product. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[12][13]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each concentration of the chemical probe relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Add Buffer, Inhibitor, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate (37°C, 15-30 min) Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Incubation Incubate (37°C, 30-60 min) Initiate_Reaction->Incubation Detection Detect Product (Spectrophotometry or Fluorometry) Incubation->Detection Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro biochemical IDO1 inhibition assay.

Protocol 2: Cell-Based Assay for IDO1 Inhibition

This protocol measures the ability of a chemical probe to inhibit IDO1 activity in a cellular context, providing a more physiologically relevant assessment.

Principle: IDO1 expression is induced in a suitable cell line (e.g., SKOV-3 ovarian cancer cells or HeLa cells) using IFNγ. The activity of IDO1 is then determined by measuring the amount of kynurenine secreted into the cell culture medium.[14][15]

Materials:

  • IDO1-expressing cell line (e.g., SKOV-3, HeLa)

  • Cell culture medium and supplements

  • Recombinant human IFNγ

  • Chemical probe (test compound)

  • Positive control inhibitor (e.g., Epacadostat)

  • 96-well cell culture plates

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde (DMAB) or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction and Treatment:

    • The next day, replace the medium with fresh medium containing IFNγ to induce IDO1 expression.

    • Simultaneously, add the chemical probe at various concentrations to the test wells.

    • Add the positive control inhibitor and solvent control to the respective wells.

    • Include a set of wells with cells that are not treated with IFNγ to serve as a negative control for IDO1 activity.

  • Incubation:

    • Incubate the plate for 24-72 hours to allow for IDO1 expression and enzymatic activity.

  • Kynurenine Measurement:

    • After incubation, carefully collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant.

      • DMAB Method: Mix the supernatant with a solution of DMAB in acetic acid. A yellow color will develop in the presence of kynurenine. Measure the absorbance at approximately 480 nm.

      • Commercial Kits: Follow the manufacturer's instructions for the specific kynurenine detection kit being used.[16][17]

  • Cell Viability Assay (Optional but Recommended):

    • After collecting the supernatant, assess the viability of the cells in the plate using a standard method (e.g., MTT, CellTiter-Glo) to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity of the chemical probe.[15]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Calculate the percentage of inhibition of kynurenine production for each concentration of the chemical probe relative to the IFNγ-treated, no-inhibitor control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Induce_Treat Induce IDO1 with IFNγ and Treat with Chemical Probe Seed_Cells->Induce_Treat Incubate Incubate (24-72 hours) Induce_Treat->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cell_Viability Assess Cell Viability (Optional) Incubate->Cell_Viability Measure_Kynurenine Measure Kynurenine Concentration Collect_Supernatant->Measure_Kynurenine Data_Analysis Data Analysis (Calculate % Inhibition, Cellular IC50) Measure_Kynurenine->Data_Analysis Cell_Viability->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based IDO1 inhibition assay.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of experimental results, it is crucial to incorporate a self-validating system within each protocol.

  • Orthogonal Assays: Employing both biochemical and cell-based assays provides a more complete picture of a chemical probe's activity. A compound that is potent in a biochemical assay but weak in a cellular assay may have poor cell permeability or be subject to efflux.

  • Positive and Negative Controls: The consistent use of a well-characterized positive control inhibitor (e.g., Epacadostat) and a negative control (vehicle) is essential for validating assay performance and normalizing data.

  • Counter-screens: To assess the selectivity of a chemical probe, it is advisable to test it against related enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), as well as other heme-containing proteins.[6]

  • Cytotoxicity Assessment: In cellular assays, it is imperative to distinguish between true inhibition of IDO1 and a reduction in kynurenine production due to compound-induced cell death.[15]

Conclusion

The study of the IDO1 pathway is at the forefront of cancer immunotherapy research. The judicious use of well-characterized chemical probes, coupled with robust and validated experimental protocols, is paramount to advancing our understanding of IDO1 biology and accelerating the development of novel therapeutics. These application notes provide a solid foundation for researchers to confidently explore this exciting and impactful field.

References

  • Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Polyak, M. J., & Zuccaro, C. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. [Link]

  • Li, F., et al. (2017). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 8(3), 486-503. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of medicinal chemistry, 58(24), 9421-9437. [Link]

  • Li, F., et al. (2017). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Publishing. [Link]

  • Chevolet, I., et al. (2022). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 13, 960695. [Link]

  • American Association for Cancer Research. (2021). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. [Link]

  • Van Baren, N., & Van den Eynde, B. J. (2015). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology, 6, 386. [Link]

  • Giatromanolaki, A., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 843329. [Link]

  • Polyak, M. J., & Zuccaro, C. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]

  • Max-Planck-Gesellschaft. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. [Link]

  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. [Link]

  • ResearchGate. (n.d.). Results of the cellular assay (P1.HTR) of IDO1 inhibition by positive control (10) and selected compounds 17–22, expressed as fold change of l-Kyn production. [Link]

  • National Center for Biotechnology Information. (2021). Photoresponsive prodrug for regulated inhibition of indoleamine 2,3-dioxygenase 1 enzyme activity. [Link]

  • Sheng, C., et al. (2021). A theranostic probe of indoleamine 2,3-dioxygenase 1 (IDO1) for small molecule cancer immunotherapy. European Journal of Medicinal Chemistry, 213, 113163. [Link]

  • Ziegler, S., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 10869-10874. [Link]

  • PubChem. (n.d.). 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. [Link]

  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • MDPI. (2018). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]

  • PubMed. (2023). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Scott, F. E., et al. (2021). Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme. Journal of Medicinal Chemistry, 64(15), 11302–11329. [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. [Link]

  • PubChem. (n.d.). 3-Oxocyclohexane-1-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of a Series of Diaminoindoles. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-oxocyclohexa-1,5-diene-1-carboxylic acid. [Link]

  • MDPI. (2016). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. [Link]

  • PubChem. (n.d.). 3-(1-Carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid. [Link]

  • PubChem. (n.d.). 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid. [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

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Troubleshooting & Optimization

Technical Support Center: Managing 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid in Mesalazine Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the formation and control of 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a critical impurity in processes involving 5-aminosalicylic acid (Mesalazine). Our focus is to equip you with the scientific understanding and practical solutions to ensure the purity and stability of your materials.

Introduction

This compound, also known as 5-ASA-quinoneimine, is not a compound that is typically synthesized as a target molecule. Instead, it is a significant degradation product of 5-aminosalicylic acid (5-ASA, Mesalazine), an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease.[1][2][3] The presence of this quinoneimine impurity is a critical quality attribute to monitor, as it can impact the stability, efficacy, and safety of the final drug product. This guide will delve into the formation pathways of this impurity, methods for its detection and quantification, and strategies for its prevention and removal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is the result of the oxidation of 5-aminosalicylic acid.[4] This transformation involves a two-electron, two-proton oxidation of the parent 5-ASA molecule.[4] The formation of this quinoneimine is a primary degradation pathway for 5-ASA, especially in aqueous solutions and under conditions that promote oxidation.[4]

Q2: What are the primary factors that lead to the formation of this impurity?

A2: The formation of this compound is accelerated by several factors:

  • Presence of Oxidants: Exposure to dissolved oxygen (autoxidation), hypochlorous acid (HOCl), or enzymatic catalysts like peroxidases can significantly increase the rate of formation.[4][5][6][7]

  • Alkaline pH: Higher pH conditions promote the oxidative coupling reactions that can lead to the formation of this and other related impurities.[8][9][10]

  • Exposure to Light: Photodegradation can contribute to the overall degradation of 5-ASA, although in some studies, 5-ASA showed relative stability under specific UV and fluorescent light conditions.[]

  • Elevated Temperature: Thermal stress can also accelerate the degradation of 5-ASA.[]

Q3: Why is it crucial to control the levels of this compound?

A3: As a reactive iminoquinone, this impurity can potentially bind to biological macromolecules, which may be associated with adverse drug reactions.[5] Controlling its levels is essential for ensuring the safety, stability, and therapeutic efficacy of Mesalazine-containing products. Regulatory bodies have strict limits on the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products.

Q4: What other impurities are commonly associated with 5-aminosalicylic acid?

A4: Besides the primary quinoneimine degradant, other process-related and degradation impurities can be present in 5-ASA. A summary of common impurities is provided in the table below.

Impurity NameStructureCommon Origin
3-AminophenolC₆H₇NOSynthesis starting material or degradation
Salicylic AcidC₇H₆O₃Synthesis starting material or degradation
3-Aminosalicylic AcidC₇H₇NO₃Isomeric impurity from synthesis
2,5-Dihydroxybenzoic Acid (Gentisic Acid)C₇H₆O₄Degradation product
AnilineC₆H₇NSynthesis byproduct

Troubleshooting Guide

This section addresses common challenges encountered during the handling, synthesis, and analysis of 5-aminosalicylic acid, with a focus on mitigating the formation of this compound.

Problem 1: Rapid Discoloration and Degradation of 5-ASA Solutions

  • Symptoms: Aqueous solutions of 5-ASA rapidly turn yellow, brown, or purple upon standing.

  • Root Cause: This is a visual indicator of oxidation and the formation of the colored this compound and other polymeric degradation products. This is often exacerbated by exposure to air (oxygen) and light, especially at neutral to alkaline pH.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before dissolving 5-ASA, purge all solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Prepare and handle 5-ASA solutions under a blanket of inert gas.

    • Control pH: Maintain a slightly acidic pH (ideally below 4) to improve stability, as the rate of oxidation is significantly lower in acidic conditions.

    • Protect from Light: Use amber glassware or cover vessels with aluminum foil to prevent photodegradation.

    • Use Freshly Prepared Solutions: For analytical purposes, always use freshly prepared solutions of 5-ASA.

Problem 2: High Levels of this compound Detected in a Production Batch

  • Symptoms: Analytical testing (e.g., HPLC) reveals levels of the quinoneimine impurity that exceed established specifications.

  • Root Cause: This can stem from issues during synthesis, work-up, purification, or storage. Inadequate control of oxidants, pH, or temperature during the process are likely culprits.

  • Troubleshooting Steps:

    • Process Review: Thoroughly review the synthesis and purification steps to identify potential points of oxygen ingress or high temperatures.

    • Raw Material Quality: Ensure the quality of starting materials and reagents, as trace metal ions can catalyze oxidation reactions.

    • Purification Optimization: The purification of 5-ASA is highly pH-dependent. A multi-step pH adjustment can be effective for removing impurities. A process involving acidification to a pH <0.5 to dissolve the product and remove some impurities, followed by filtration and then careful precipitation at a pH of 2.2-2.6, has been shown to yield high-purity 5-ASA.[12]

    • Storage Conditions: Store the final API under an inert atmosphere, protected from light, and at controlled room temperature or refrigerated conditions.

Problem 3: Inconsistent or Non-Reproducible Analytical Results for the Impurity

  • Symptoms: Significant variability in the quantified levels of this compound between different analyses of the same sample.

  • Root Cause: The reactivity of the quinoneimine impurity can lead to its further degradation or reaction with other components in the analytical sample or mobile phase. The preparation of the analytical sample itself might be inducing the formation of the impurity.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare samples for analysis immediately before injection. Use deoxygenated solvents for sample dilution and maintain a cool temperature.

    • Mobile Phase pH: Ensure the mobile phase for HPLC analysis is sufficiently acidic to stabilize both the 5-ASA and its quinoneimine impurity during the chromatographic run.

    • Method Validation: Validate the analytical method for its ability to accurately and reproducibly quantify this specific impurity. This includes assessing the stability of the sample solution over the typical analysis time.

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general starting point for the analysis of 5-aminosalicylic acid and its impurities. Method optimization will be required for specific instrumentation and sample matrices.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 240 nm and 330 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the 5-ASA sample in a suitable diluent (e.g., Mobile Phase A) to a final concentration of approximately 1 mg/mL. Prepare immediately before use.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve 5-ASA in 0.1 M HCl and heat at 80 °C for 2 hours.

  • Base Hydrolysis: Dissolve 5-ASA in 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Treat a solution of 5-ASA with 3% hydrogen peroxide at room temperature for 1 hour.[13]

  • Thermal Degradation: Expose solid 5-ASA to 105 °C for 24 hours.

  • Photodegradation: Expose a solution of 5-ASA to UV light (254 nm) and visible light for 24 hours.

  • Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by the developed HPLC method alongside an undegraded control sample.

Visualizations

cluster_main Formation of this compound cluster_factors Contributing Factors 5-Aminosalicylic Acid (Mesalazine) 5-Aminosalicylic Acid (Mesalazine) This compound (Quinoneimine) This compound (Quinoneimine) 5-Aminosalicylic Acid (Mesalazine)->this compound (Quinoneimine) Oxidation (-2e⁻, -2H⁺) Oxidative Stress Oxidative Stress Oxidative Stress->this compound (Quinoneimine) O₂ (Air) O₂ (Air) O₂ (Air)->Oxidative Stress Light Light Light->Oxidative Stress High pH High pH High pH->Oxidative Stress Heat Heat Heat->Oxidative Stress Oxidizing Agents (e.g., HOCl) Oxidizing Agents (e.g., HOCl) Oxidizing Agents (e.g., HOCl)->Oxidative Stress

Caption: Formation pathway of the quinoneimine impurity from 5-aminosalicylic acid under oxidative stress.

start High Quinoneimine Impurity Detected review_process Review Synthesis & Purification Process start->review_process check_storage Check API Storage Conditions start->check_storage review_analytics Review Analytical Method & Sample Prep start->review_analytics identify_oxidation Identify Sources of Oxidation (O₂, Temp, pH) review_process->identify_oxidation optimize_purification Optimize Purification (e.g., pH adjustment) review_process->optimize_purification discard Discard Batch check_storage->discard Improper Storage revalidate_method Revalidate Analytical Method review_analytics->revalidate_method implement_inert Implement Inert Atmosphere Handling identify_oxidation->implement_inert reprocess Reprocess Batch (if possible) optimize_purification->reprocess implement_inert->reprocess reprocess->discard Fails Re-test

Caption: Troubleshooting workflow for high levels of quinoneimine impurity.

References

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [URL not available]
  • Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. [Link]

  • Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. [Link]

  • Physicochemical Compatibility Investigation of Mesalazine and Folic Acid Using Chromatographic and Thermoanalytical Techniques. [Link]

  • The anti-oxidant properties of 5-aminosalicylic acid. [Link]

  • Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. [Link]

  • Oxidative Coupling Assay for Mesalazine Determination in Pharmaceuticals and Spiked Human Plasma Utilizing Syringic Acid. [Link]

  • Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid. [Link]

  • EP0463466A2 - Process for the preparation of high purity 5-aminosalicylic acid.
  • Mesalazine-impurities. [Link]

  • Spectrophotometric Assay of Mesalazine in Pharmaceutical Preparations Via Oxidative coupling reaction with o-cresol and sodium metaperiodate. [Link]

  • Mesalazine. [Link]

  • Research Article Oxidative Coupling Assay for Mesalazine Determination in Pharmaceuticals and Spiked Human Plasma Utilizing Syringic Acid. [Link]

  • Mesalazine Induces Oxidative Stress and Cytochrome c Release in Isolated Rat Heart Mitochondria: An Analysis of Cardiotoxic Effects. [Link]

  • DK174615B1 - Process for Prepar
  • US6808616B2 - Process for the prepar
  • The Separation of Salicylic Acid from 5-aminosalicylic Acid Through Bulk Liquid Membranes. [Link]

  • Modern use of 5-aminosalicylic acid compounds for ulcerative colitis. [Link]

Sources

Technical Support Center: Synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of synthesizing this valuable quinoneimine derivative of 5-aminosalicylic acid (5-ASA). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yield and ensure product integrity.

Introduction: The Challenge of Synthesizing a Reactive Intermediate

This compound, also known as 5-ASA-quinoneimine, is a highly reactive molecule of significant interest. Its synthesis is primarily achieved through the oxidation of 5-aminosalicylic acid. The core challenge in this synthesis is not merely the conversion of the starting material but the preservation of the product. The quinoneimine is susceptible to a variety of subsequent reactions, including hydrolysis, polymerization, and reactions with nucleophiles, which can drastically reduce the yield of the desired product.[1][2] This guide will address these challenges head-on, providing you with the knowledge to control these side reactions and maximize your yield of this elusive compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis is an oxidation reaction of 5-aminosalicylic acid. The most commonly cited methods in the literature, primarily for analytical and mechanistic studies, include:

  • Enzymatic Oxidation: Using horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) is a well-documented method.[3][4] This approach offers high specificity under mild conditions.

  • Chemical Oxidation: Reagents like hypochlorous acid (HOCl) can effectively oxidize 5-ASA to the quinoneimine.[2] However, control over the reaction stoichiometry is crucial to prevent over-oxidation and side product formation.

  • Electrochemical Oxidation: Cyclic voltammetry and flow electrolysis have been used to generate the quinoneimine, confirming it as a two-electron, two-proton oxidation product of 5-ASA.[1] This method is often used for mechanistic studies rather than preparative scale synthesis.

Q2: Why is my reaction mixture turning dark brown or black, and what can I do about it?

A2: A dark brown or black reaction mixture is a common observation and typically indicates the formation of polymeric side products.[4] The highly reactive quinoneimine can polymerize, especially at higher concentrations and elevated temperatures. To mitigate this:

  • Lower the Reaction Temperature: Conduct the reaction at low temperatures (e.g., 0-4 °C) to slow down the rate of polymerization.

  • Control Reactant Concentrations: Use dilute solutions of 5-ASA to reduce the likelihood of intermolecular reactions leading to polymers.

  • Minimize Reaction Time: Monitor the reaction closely and proceed with quenching and work-up as soon as the formation of the desired product is maximized.

Q3: My final product seems to be very unstable. How can I improve its stability for characterization and subsequent use?

A3: The inherent instability of the quinoneimine is a major hurdle. For improved stability:

  • Maintain a slightly acidic pH: The stability of quinoneimines can be pH-dependent. An acidic environment can help to stabilize the protonated form.

  • Work under an inert atmosphere: The presence of oxygen can promote oxidative degradation. Performing the reaction and work-up under nitrogen or argon can be beneficial.

  • Use freshly prepared solutions and reagents: Impurities in solvents or reagents can catalyze decomposition.

  • Store at low temperatures: If the isolated product needs to be stored, even for a short period, it should be kept at low temperatures (-20 °C or below) under an inert atmosphere.

Q4: Can I use common analytical techniques like HPLC and NMR to characterize the product?

A4: Yes, but with precautions.

  • HPLC: Reversed-phase HPLC with UV detection is a suitable method for monitoring the reaction progress and assessing purity. Use a mobile phase with a slightly acidic pH to improve peak shape and stability during analysis.

  • NMR: Due to its instability, acquiring NMR spectra can be challenging. If possible, dissolve the sample in a deuterated solvent immediately before analysis and acquire the spectra at low temperatures.

  • Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) are very effective for identifying the product, often by trapping it with a nucleophile like glutathione to form a more stable adduct.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective oxidizing agent or conditions.- Enzymatic: Ensure the activity of your peroxidase and the correct concentration of H₂O₂. Add H₂O₂ slowly to avoid enzyme inactivation. - Chemical: Use a fresh solution of the oxidizing agent. Check the stoichiometry; you may need to increase the molar equivalents of the oxidant. - General: Verify the pH of the reaction medium is optimal for the chosen method.
Formation of Multiple Products Over-oxidation or side reactions.- Reduce the amount of oxidizing agent. - Decrease the reaction time. - Lower the reaction temperature. - Consider using a milder, more selective oxidizing agent.
Product Degradation During Work-up Instability of the quinoneimine.- Perform all work-up steps at low temperatures (e.g., on an ice bath). - Use pre-cooled solvents. - Minimize the time between reaction completion and isolation. - If performing an extraction, use a slightly acidic aqueous phase.
Difficulty in Isolating the Product High water solubility and instability.- Precipitation: Attempt to precipitate the product by adding a less polar, water-miscible solvent (e.g., cold acetone or isopropanol) to the aqueous reaction mixture. - Lyophilization: If the product is stable enough in the frozen state, lyophilization (freeze-drying) can be a gentle method for solvent removal. - Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to capture the product from the aqueous solution, followed by elution with a suitable organic solvent.
Inconsistent Yields Sensitivity to reaction parameters.- Strictly control all reaction parameters: temperature, pH, reactant concentrations, and reaction time. - Ensure all glassware is scrupulously clean. - Use high-purity water and solvents.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the peroxidase-catalyzed oxidation of 5-ASA and is suitable for small-scale synthesis for analytical purposes.

Materials:

  • 5-Aminosalicylic acid (5-ASA)

  • Horseradish Peroxidase (HRP), Type VI, ≥250 units/mg solid

  • 30% (w/w) Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer (0.1 M, pH 6.8)

  • Deionized water (high purity)

Procedure:

  • Prepare a 1 mM solution of 5-ASA in 0.1 M phosphate buffer (pH 6.8).

  • Cool the 5-ASA solution to 4 °C in an ice bath.

  • Add HRP to the 5-ASA solution to a final concentration of 10 units/mL.

  • Initiate the reaction by adding a stoichiometric amount (1 equivalent) of H₂O₂. It is recommended to add the H₂O₂ solution dropwise over 5-10 minutes to the stirred reaction mixture.

  • Monitor the reaction progress by UV-Vis spectroscopy (monitoring the appearance of the quinoneimine peak) or by taking aliquots for HPLC analysis.

  • Once the reaction has reached its optimal conversion (typically within 15-30 minutes), proceed immediately to the desired application or attempt isolation.

Note: For preparative purposes, this reaction would need significant optimization regarding concentration and isolation methodology.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This is a suggested method for the rapid clean-up and concentration of the synthesized quinoneimine.

Materials:

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • 0.1% Formic acid in water

  • Reaction mixture containing the quinoneimine

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Equilibrate the cartridge with 5 mL of 0.1% formic acid in water.

  • Load the reaction mixture (ensure it is slightly acidic) onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1% formic acid in water to remove salts and unreacted polar starting materials.

  • Elute the this compound with a small volume of methanol.

  • Use the eluate immediately for analysis or subsequent reactions.

Visualizing the Synthesis and Challenges

Synthesis Pathway and Key Side Reaction

synthesis_pathway cluster_0 Main Reaction Pathway cluster_1 Major Side Reaction 5-ASA 5-Aminosalicylic Acid Quinoneimine 3-Imino-6-oxocyclohexa-1,4- diene-1-carboxylic acid 5-ASA->Quinoneimine [O] (e.g., HRP/H₂O₂, HOCl) Polymer Polymeric Products Quinoneimine->Polymer Polymerization Degradation Degradation Products Quinoneimine->Degradation Hydrolysis/Other

Caption: Synthesis of the target quinoneimine and competing side reactions.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_workup Review Work-up & Isolation start->check_workup optimize_oxidation Optimize Oxidant/ Catalyst Concentration check_reaction->optimize_oxidation Incomplete Conversion adjust_temp_conc Lower Temperature & Reactant Concentration check_reaction->adjust_temp_conc Polymerization/ Side Products optimize_workup Perform Work-up at Low Temperature check_workup->optimize_workup Product Loss During Isolation prevent_degradation Use Inert Atmosphere/ Acidic pH check_workup->prevent_degradation Product Degradation result Improved Yield optimize_oxidation->result adjust_temp_conc->result optimize_workup->result prevent_degradation->result

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging reagent. As a highly reactive quinone imine, its successful application hinges on a nuanced understanding of its chemical behavior. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Section 1: Understanding the Reagent: Core Reactivity and Stability

This compound (CAS 143228-42-6), also known as 5-Aminosalicylic Acid-quinoneimine, is a conjugated cyclic dione with the molecular formula C₇H₅NO₃.[1][2] Its reactivity is dominated by two key features inherent to the quinone imine scaffold:

  • Electrophilicity : The electron-withdrawing carbonyl and imine groups render the ring highly electrophilic. This makes it susceptible to Michael-type conjugate addition by various nucleophiles.[3][4]

  • Redox Activity : Like other quinones, this molecule can participate in redox cycling, potentially generating reactive oxygen species (ROS) under certain conditions.[5][6] This redox potential contributes to its bioactivity but also to its instability and potential for unwanted side reactions.

The primary challenge in working with this compound is its inherent instability. It is sensitive to moisture, pH, and nucleophiles, which can lead to hydrolysis, polymerization, or undesired side reactions. A proactive approach to handling and reaction design is therefore essential.

Section 2: FAQs - Reaction Setup & Optimization

This section addresses foundational questions regarding the setup of reactions involving this compound.

Q1: What are the most suitable solvents for my reaction?

The choice of solvent is critical. Aprotic solvents are strongly recommended to prevent both hydrolysis of the imine and protic solvent addition to the quinone system.[7]

Solvent ClassRecommended ExamplesRationale & Causality
Aprotic, Non-polar Toluene, Dichloromethane (DCM), ChloroformExcellent choices for maintaining a dry, non-reactive environment. Toluene allows for the azeotropic removal of water if a condensation reaction is being performed.
Aprotic, Polar Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF)Suitable for dissolving a wider range of reactants. However, they must be rigorously dried, as residual water can readily hydrolyze the product.[8]
Protic Solvents Methanol, Ethanol, WaterGenerally avoid. These solvents can act as nucleophiles, lead to rapid hydrolysis of the imine back to the corresponding ketone and amine, or participate in other side reactions.[7][8]

Actionable Advice: Always use anhydrous grade solvents. If unavailable, solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).

Q2: How should I handle and store this reagent to prevent degradation?

Due to its reactivity, proper handling is non-negotiable. The reagent is sensitive to air, moisture, and light.

  • Storage: Store under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). The container should be sealed tightly with a high-quality cap and Parafilm®.

  • Handling: When weighing and dispensing the reagent, do so quickly in a glovebox or under a positive pressure of inert gas. Avoid leaving the container open to the atmosphere.

Q3: Does my reaction require a catalyst? What pH should I aim for?

While many reactions involving this reagent will be nucleophilic additions that do not require catalysis, if you are performing a reaction that involves imine exchange (transimination), pH control is crucial.[3][9] Imine-related equilibria are often pH-dependent. The optimal pH for general imine formation is typically mildly acidic, around 4.5, to facilitate protonation of the carbonyl leaving group without fully protonating the amine nucleophile.[8] For reactions of this quinone imine, the optimal pH will be highly substrate-dependent. If your reaction is sluggish, consider the addition of a catalytic amount of a non-nucleophilic acid (e.g., p-Toluenesulfonic acid) or base, but monitor carefully for side product formation.

Section 3: Core Troubleshooting Guide

This section addresses the most common problems encountered during experiments, providing a logical framework for diagnosis and resolution.

Problem: Low or No Product Yield

Low conversion is a frequent issue. The underlying cause can often be traced to reagent decomposition or unfavorable reaction conditions.

  • Possible Cause A: Reagent Degradation.

    • Diagnosis: Does the starting material appear discolored (e.g., dark brown or black)? Run a quick purity check on your starting material using TLC or LC-MS.

    • Solution: Use a fresh bottle of the reagent or purify the existing stock. Quinone compounds can sometimes be purified by distillation under high vacuum at low temperatures to prevent thermal decomposition, or by chromatography on a neutral support like neutral alumina.[10][11]

  • Possible Cause B: Competing Hydrolysis.

    • Diagnosis: Does your crude reaction mixture show a significant peak in the mass spectrum corresponding to 5-aminosalicylic acid? This indicates hydrolysis of the imine.

    • Solution: This is the most common failure mode. Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere. The inclusion of a drying agent, such as activated molecular sieves (3Å or 4Å), in the reaction flask can be highly effective at scavenging trace amounts of water.[8][12]

Diagram 1: The Hydrolysis Pathway of this compound

G reagent Quinone Imine (Starting Material) intermediate Carbinolamine Intermediate reagent->intermediate Nucleophilic attack h2o H₂O (Trace Water) h2o->intermediate product Hydrolysis Products: 5-Aminosalicylic Acid + NH₃ intermediate->product C-N bond cleavage

Caption: Reversible hydrolysis pathway initiated by trace water.

Problem: Multiple Side Products Observed on TLC/LC-MS

The appearance of multiple, often colored, spots indicates the formation of side products, a common issue given the reagent's high reactivity.

  • Possible Cause A: Michael Addition by Nucleophiles.

    • Diagnosis: Are there other nucleophiles present in your reaction (e.g., amine starting materials, thiol-containing compounds, or even certain solvents)? The quinone ring is a potent Michael acceptor.[6][13]

    • Solution: If a nucleophile is part of your intended reaction, optimize stoichiometry to favor the desired product. If it's an impurity, purify your reagents. Consider using a less nucleophilic solvent.

  • Possible Cause B: Polymerization/Oligomerization.

    • Diagnosis: Do you observe a baseline streak on your TLC plate or a series of high molecular weight masses in your LC-MS? This is characteristic of polymerization.[8]

    • Solution: Run the reaction at a lower temperature to reduce the rate of polymerization relative to the desired reaction. Use more dilute conditions. Add the quinone imine reagent slowly to the reaction mixture to keep its instantaneous concentration low.

  • Possible Cause C: Redox-Mediated Decomposition.

    • Diagnosis: The formation of intensely colored, often insoluble materials can be a sign of redox side reactions.

    • Solution: Ensure the reaction is run under a strict inert atmosphere to exclude oxygen, which can participate in redox cycling.[6] Degas all solvents before use.

Diagram 2: Troubleshooting Workflow for Complex Reaction Mixtures

G start Observation: Multiple Spots on TLC/LCMS check_sm Is Starting Material (SM) Fully Consumed? start->check_sm check_stability Are Side Products Stable During Workup/Purification? check_sm->check_stability Yes action_slow Action: Lower Temperature, Increase Reaction Time check_sm->action_slow No characterize Characterize Major Side Product (LC-MS, HRMS, NMR) check_stability->characterize Yes action_purify Cause: Product Instability Action: Milder Workup, Chromatography on Neutral Support check_stability->action_purify No action_mech Deduce Side Reaction (e.g., Michael Adduct, Dimer) Action: Modify Stoichiometry, Protect Functional Groups characterize->action_mech action_slow->start action_degrade Cause: SM Degradation Action: Use Fresh SM, Strict Anhydrous/Inert Conditions

Caption: A logical workflow for diagnosing complex reaction outcomes.

Section 4: Recommended Protocols

Protocol 4.1: Real-Time Reaction Monitoring

To gain a deeper understanding of reaction kinetics and endpoint determination, real-time monitoring is invaluable.

  • Setup: Assemble the reaction in a flask equipped with a septum for sampling.

  • Baseline (T=0): Before adding the quinone imine, remove a small aliquot of the reaction mixture containing all other reagents to serve as a baseline.

  • Initiation: Add the this compound to start the reaction.

  • Sampling: At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot (approx. 50 µL) via syringe.

  • Quench & Analyze: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile or ethyl acetate) and analyze by TLC or LC-MS to track the consumption of starting material and the formation of product.

  • Advanced Monitoring: For detailed kinetic analysis, techniques like Raman spectroscopy or benchtop NMR spectroscopy can provide real-time data without the need for sampling.[14][15][16]

Protocol 4.2: Strategies for Product Purification

Purifying quinone imines is challenging due to their instability. The key is to use mild conditions and work quickly.

Purification MethodSuitabilityKey Considerations & Causality
Column Chromatography High Use a neutral stationary phase like neutral alumina or deactivated silica gel.[11] Acidic silica can catalyze decomposition. Run the column quickly and avoid letting the product sit on the column for extended periods.
Crystallization Moderate Can be effective if a suitable solvent system is found and the product is sufficiently stable. Often requires screening multiple solvents.
Preparative HPLC High Excellent for separating complex mixtures and achieving high purity. Use a buffered mobile phase if the product is pH-sensitive. The tradeoff is the presence of water in reverse-phase systems, so fractions must be lyophilized or extracted immediately.
Aqueous Workup Low Avoid prolonged contact with aqueous layers. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous phase and perform the separation quickly.
References
  • Google Patents. (1932). Purification of quinone. US1883284A.
  • Klopčič, I., & Sollner Dolenc, M. (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology, 32(1), 1-34. [Link]

  • Ye, W., Seneviratne, U. I., Chao, M. W., Ravindra, K. C., Wogan, G. N., & Tannenbaum, S. R. (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology, 25(12), 2736-2741. [Link]

  • Klopčič, I., & Sollner Dolenc, M. (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites | Request PDF. Retrieved from [Link]

  • da Silva, G. N., et al. (2020). Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. RSC Advances, 10(45), 26867-26879. [Link]

  • Wikipedia. (n.d.). Quinone. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Domino Annulation Reaction of Quinone Imines. Molecules, 28(15), 5824. [Link]

  • ResearchGate. (n.d.). 86 questions with answers in IMINES | Science topic. Retrieved from [Link]

  • Forrester, A. R., & Thomson, R. H. (1966). Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. Journal of the Chemical Society C: Organic, 1844-1849. [Link]

  • Ye, W., et al. (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. National Institutes of Health. Retrieved from [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023). Need help with imine formation. r/Chempros. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, March 29). Synthesizing Imines and Enamines: A Complete Guide [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2003). Reaction monitoring of imine synthesis using Raman spectroscopy. Retrieved from [Link]

  • ResearchGate. (2003). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy | Request PDF. Retrieved from [Link]

  • Magritek. (n.d.). Online monitoring of the formation of a diimine. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. This molecule, also known as 5-aminosalicylic acid-quinoneimine, is a highly reactive quinone imine derivative.[1] Its synthesis presents significant challenges primarily due to the inherent instability of the quinone imine core, which is susceptible to rapid decomposition and polymerization.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind optimization strategies. Our goal is to empower you to troubleshoot common issues, improve reaction yields, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a very low yield, or I am unable to isolate any of the desired product. What is the primary cause?

A: Low yields are the most common challenge and are almost always linked to the product's instability. This compound is a highly reactive electrophile. It can rapidly decompose or self-polymerize, especially when exposed to heat, light, or nucleophiles.[2] For this reason, it is strongly recommended to generate and use the compound in-situ for subsequent reactions rather than attempting isolation.[2]

Q2: I'm observing a dark, often insoluble, material forming in my reaction vessel. What is this and how can I prevent it?

A: The formation of a dark, insoluble precipitate is a classic indicator of polymerization. Quinone imines can react with themselves or with the starting aminophenol to form complex, high-molecular-weight structures.[2][3] To prevent this, consider the following:

  • Dilution: Perform the reaction at a lower concentration to decrease the probability of intermolecular side reactions.[3]

  • Temperature Control: Maintain strict, low-temperature control (e.g., 0 °C or below) throughout the reaction.[3]

  • Stoichiometry: Use a slight excess of the oxidizing agent to ensure full consumption of the starting material, which can itself act as a nucleophile and contribute to polymerization.

Q3: How can I confirm the formation of the target compound if it's too unstable to isolate?

A: Direct characterization is challenging. The most effective method is to monitor the reaction using hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). This allows for the separation of the reaction mixture and immediate mass analysis to confirm the presence of the desired molecular ion (C₇H₅NO₃, MW: 151.12 g/mol ).[1][4] Thin-layer chromatography (TLC) can also be used to monitor the consumption of the starting material (5-aminosalicylic acid), with the product often appearing as a new, colored spot.[2]

Q4: Is it possible to store the this compound product?

A: Storage of the isolated product is highly discouraged due to its rapid degradation.[3] If short-term storage of a solution is absolutely necessary, it should be kept at very low temperatures (-20 °C or below), under an inert atmosphere (argon or nitrogen), protected from light, and dissolved in an anhydrous, aprotic solvent.[3] However, for any synthetic application, immediate in-situ use is the best practice.[2]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific issues encountered during the synthesis, which typically involves the oxidation of a p-aminophenol derivative.[2][5]

Issue 1: Low or No Product Yield Despite In-Situ Strategy

Low conversion is a persistent issue even when the product is used immediately. The problem often lies within the reaction conditions themselves.

  • Potential Cause A: Inefficient Oxidation

    • Causality: The oxidation of the p-aminophenol precursor (5-aminosalicylic acid) to the quinone imine may be incomplete. The activity of oxidizing agents can degrade over time, and stoichiometry is critical.

    • Troubleshooting & Optimization:

      • Verify Oxidizing Agent: Ensure your oxidizing agent is fresh and active. Silver(I) oxide (Ag₂O) is a common choice for this transformation, but others like lead dioxide (PbO₂) or N-iodosuccinimide (NIS) can be explored.[2]

      • Optimize Stoichiometry: Start with 1.1 to 1.5 equivalents of the oxidizing agent. Use TLC or LC-MS to track the disappearance of the starting material and add more oxidant in small portions if the reaction stalls.

      • Solvent Choice: The reaction should be conducted in anhydrous, aprotic solvents like dichloromethane (DCM), acetonitrile, or ethyl acetate to prevent hydrolysis of the imine.

  • Potential Cause B: Unfavorable Reaction pH

    • Causality: The oxidation of aminophenols can be pH-dependent. The presence of the carboxylic acid group on the starting material introduces additional complexity. An acidic environment can protonate the amino group, deactivating it towards oxidation, while a basic environment might promote side reactions.

    • Troubleshooting & Optimization:

      • Addition of a Non-Nucleophilic Base: To neutralize any acidic byproducts without interfering with the reaction, a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be added in stoichiometric amounts.

      • Buffered Systems: For biocatalytic approaches, using a buffered aqueous medium might be necessary, though this increases the risk of hydrolysis.[5]

Issue 2: Formation of Multiple Byproducts Detected by LC-MS

Even when polymerization is minimized, you may observe multiple unexpected masses.

  • Potential Cause A: Reaction with Starting Material

    • Causality: The newly formed quinone imine is a potent electrophile and can be attacked by the nucleophilic amino group of the unreacted 5-aminosalicylic acid, leading to dimer formation.[2]

    • Troubleshooting & Optimization:

      • Inverse Addition: Add the 5-aminosalicylic acid solution slowly to a suspension of the oxidizing agent. This maintains a low concentration of the starting material, favoring its oxidation over reacting with the product.

      • Close Reaction Monitoring: As mentioned, monitor the reaction closely and consider it complete as soon as the starting material is consumed to prevent over-reaction.[2]

  • Potential Cause B: Hydrolysis

    • Causality: Despite using anhydrous solvents, trace amounts of water can lead to the hydrolysis of the imine back to the corresponding quinone and ammonia, or other degradation pathways.

    • Troubleshooting & Optimization:

      • Strict Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Performing the reaction under an inert atmosphere of argon or nitrogen can help prevent atmospheric moisture from entering the system.[3]

Visual Troubleshooting Workflow

G start Low Product Yield Detected check_poly Is a dark precipitate forming? start->check_poly check_sm Is starting material (SM) consumed? (via TLC/LC-MS) check_poly->check_sm NO poly_actions Reduce Concentration Lower Temperature (-10°C to 0°C) Ensure SM is fully consumed check_poly->poly_actions YES sm_actions Check Oxidant Activity/Freshness Increase Oxidant Stoichiometry (1.1 -> 1.5 eq) Screen Solvents (DCM, ACN) check_sm->sm_actions NO further_check Yield still low? check_sm->further_check YES poly_yes YES poly_no NO re_run1 Re-run Experiment poly_actions->re_run1 sm_no NO sm_yes YES re_run2 Re-run Experiment sm_actions->re_run2 hydrolysis Suspect Hydrolysis/ Side Reactions further_check->hydrolysis YES re_run3 Re-run Experiment further_check->re_run3 NO (Success) hydrolysis_actions Use Strict Anhydrous Conditions Add Non-Nucleophilic Base Employ Inverse Addition hydrolysis->hydrolysis_actions hydrolysis_actions->re_run3 G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product (In-Situ) cluster_byproduct Byproducts SM 5-Aminosalicylic Acid Conds Anhydrous DCM 0 °C Inert Atmosphere OX Silver(I) Oxide (Ag₂O) Prod 3-Imino-6-oxocyclohexa-1,4- diene-1-carboxylic acid Conds->Prod Byprod Silver Metal (Ag) Water (H₂O)

Caption: Proposed synthesis of the target compound.

Data Summary Table: Influence of Reaction Parameters

ParameterSub-Optimal ConditionPotential Negative OutcomeOptimized ApproachRationale
Temperature > 10 °C or Room TempRapid polymerization/decomposition0 °C or belowSlows down degradation pathways, improving the transient stability of the product. [3]
Concentration > 0.5 MIncreased rate of self-polymerization0.05 - 0.1 M (High Dilution)Reduces the frequency of intermolecular reactions that lead to byproducts. [3]
Atmosphere AirOxidation of intermediates; hydrolysis from moistureInert (Argon or Nitrogen)Minimizes oxidative side reactions and excludes atmospheric water. [3]
Solvent Protic (e.g., Methanol) or wet solventsHydrolysis of the imine productAnhydrous Aprotic (DCM, ACN)Prevents nucleophilic attack by the solvent on the electrophilic product. [3]
Oxidizing Agent Old or insufficient amountIncomplete reaction, leading to side reactions with starting materialFresh, 1.1 - 1.5 equivalentsEnsures efficient and complete conversion of the starting aminophenol. [2][3]

References

  • Benchchem. (2025). Technical Support Center: Synthesis of p-Benzoquinone Imine. [URL: provided in search results]
  • Benchchem. (2025).
  • Favre, B., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401479/]
  • PubChem. 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/440394]
  • da Silva, G. G., et al. (2020). Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356983/]
  • Fry, F. H., et al. (2024). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00414]
  • ResearchGate. Optimization of reaction conditions of enamine synthesis. [URL: https://www.researchgate.net/publication/349942749_Optimization_of_reaction_conditions_of_enamine_synthesis]
  • RSC Publishing. (2020). Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00096e]
  • Fodor, T., et al. (2017). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5745499/]
  • Williams, C., et al. (2022). Synthesis of a Series of Diaminoindoles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324029/]
  • ResearchGate. A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [URL: https://www.researchgate.net/publication/257850810_A_new_method_of_preparing_1R3S-3-amino-1-cyclohexane-carboxylic_acid]
  • ChemicalBook. 1,4-Cyclohexadiene-1-carboxylicacid,3-imino-6-oxo-(9CI) Product Description. [URL: https://www.chemicalbook.com/ProductDesc_143228-42-6.htm]
  • ResearchGate. Optimization of reaction conditions for the synthesis of product 3da. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-synthesis-of-product-3da_tbl1_275533319]
  • PubChem. 3-Hydroxy-4-oxocyclohexa-1,5-diene-1-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57357551]
  • ResearchGate. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-n[2][6]aphthyridine-3-carboxylic Acid Benzylamide. [URL: https://www.researchgate.net/publication/282570087_Synthesis_and_Purification_of_6-Ethoxy-4-oxo-14-dihydro-15naphthyridine-3-carboxylic_Acid_Benzylamide]

  • Marquez, J., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8000109/]
  • Chen, C-W., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609351/]
  • Sigma-Aldrich. 3-Cyclohexene-1-carboxylic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/453757]
  • PubChem. (1S)-3-Oxocyclohexane-1-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12924366]
  • PubChem. 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20154716]

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Technical Support Center: Synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. The information provided herein is curated from established chemical principles and analogous reaction systems to provide a robust framework for your synthetic endeavors.

Introduction to the Synthesis

The synthesis of this compound, a quinone-imine derivative, is most plausibly achieved through the controlled oxidation of a suitable precursor, such as 5-aminosalicylic acid.[1][2][3] The inherent reactivity of the quinone-imine moiety, however, makes this synthesis susceptible to a variety of side reactions.[4][5][6] This guide will address these potential challenges in a comprehensive question-and-answer format.

Proposed Synthetic Pathway

A likely synthetic route to this compound is the oxidation of 5-aminosalicylic acid. This can be accomplished using a mild oxidizing agent.

Synthetic Pathway 5-Aminosalicylic Acid 5-Aminosalicylic Acid This compound This compound 5-Aminosalicylic Acid->this compound [O] Mild Oxidizing Agent

Caption: Proposed synthesis of the target compound.

Troubleshooting Guides & FAQs

FAQ 1: My reaction yields are consistently low, and I observe the formation of a brown, insoluble precipitate. What is the likely cause?

Answer: This is a classic indication of polymerization . Quinone-imine systems are electron-deficient and highly prone to polymerization, especially in the presence of light, heat, or trace impurities that can initiate radical or condensation pathways.[5][7][8]

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the synthesis and workup to minimize thermal polymerization.

  • Exclusion of Light: Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.[7]

  • Concentration Effects: Highly concentrated reaction mixtures can favor intermolecular reactions leading to polymerization. Consider performing the synthesis at a higher dilution.

  • Rapid Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize the time it spends in solution where it can polymerize.

Polymerization Side Reaction Reactant Reactant Target Molecule Target Molecule Reactant->Target Molecule Desired Pathway Polymer Polymer Reactant->Polymer Direct Polymerization Target Molecule->Polymer Polymerization

Caption: Competing polymerization pathways.

FAQ 2: During workup or upon standing, my product seems to revert to the starting material (5-aminosalicylic acid). Why is this happening?

Answer: The imine functionality in your target molecule is susceptible to hydrolysis , particularly in the presence of water. This reaction is the reverse of imine formation and can be catalyzed by both acid and base.[9][10][11][12][13]

Troubleshooting Protocol:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to the greatest extent possible. Dry your glassware thoroughly before use.

  • pH Control: During aqueous workup, maintain a neutral pH. Both acidic and basic conditions can accelerate imine hydrolysis. If an extraction is necessary, use a neutral brine wash.

  • Aprotic Solvents: If possible, utilize aprotic solvents for the reaction and purification steps.

  • Minimize Water Contact: When an aqueous workup is unavoidable, minimize the contact time of your product with the aqueous phase. Perform extractions quickly and at low temperatures.

Condition Relative Rate of Hydrolysis
Anhydrous, AproticVery Slow
Neutral AqueousModerate
Acidic/Basic AqueousRapid

Table 1: Effect of Conditions on Imine Hydrolysis Rate.

FAQ 3: I am observing gas evolution during my reaction or purification, and my final product is missing the carboxylic acid group. What is occurring?

Answer: This is likely due to decarboxylation . Your target molecule is an α,β-unsaturated carboxylic acid, which can lose carbon dioxide, especially under thermal stress.[14][15][16] The resulting product would be a quinone-imine without the carboxylic acid functionality.

Troubleshooting Protocol:

  • Strict Temperature Control: Avoid excessive heating during the reaction and purification. If purification by chromatography is necessary, consider performing it at a lower temperature.

  • Avoid Strong Acids/Bases: Decarboxylation can sometimes be catalyzed by strong acids or bases. Maintain a neutral pH where possible.

  • Vacuum and Heat: When removing solvent under reduced pressure, use a room temperature water bath to avoid heating the sample.

Decarboxylation cluster_main Main Reaction cluster_side Side Reaction Reactant Reactant Target Molecule Target Molecule Reactant->Target Molecule Decarboxylated Product Decarboxylated Product Target Molecule->Decarboxylated Product - CO2 Diels_Alder Target Molecule (Diene) Target Molecule (Diene) Dimer Dimer Target Molecule (Diene)->Dimer [4+2] Cycloaddition Target Molecule (Dienophile) Target Molecule (Dienophile) Target Molecule (Dienophile)->Dimer

Caption: Diels-Alder dimerization of the target molecule.

References

  • Aminophenols can redox cycle through the corresponding quinone imines to generate ROS. The electrophilic quinone imine intermediate can react with protein thiols as a mechanism of immobilization in vivo. Here, we describe the previously unkown transimination of a quinone imine by lysine as an alternative anchoring mechanism. Chemical Research in Toxicology. [Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. ACS Publications. [Link]

  • Quinones as Dienophiles in the Diels–Alder Reaction: History and Applications in Total Synthesis. SciSpace. [Link]

  • The Diels‐Alder Reaction Quinones and Other Cyclenones. ResearchGate. [Link]

  • Enzymatic decarboxylation of a,b-unsaturated carboxylic acids. ResearchGate. [Link]

  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? Chemistry Stack Exchange. [Link]

  • How do α,β-unsaturated acids undergo decarboxylation? Chemistry Stack Exchange. [Link]

  • Visible-light photocatalytic decarboxylation of α,β-unsaturated carboxylic acids: facile access to stereoselective difluoromethylated styrenes in batch and flow. Eindhoven University of Technology Research Portal. [Link]

  • Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow. ACS Publications. [Link]

  • Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Royal Society of Chemistry. [Link]

  • Quinone-imines and their derivatives as transient intermediates in cyclisation reactions. Indian Academy of Sciences. [Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. National Institutes of Health. [Link]

  • Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. PubMed. [Link]

  • Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. PubMed. [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. PubMed. [Link]

  • Diels-Alder reactions between dienamides and quinones: stereochemistry of the cycloadditions and cytotoxic activity of the adducts. PubMed. [Link]

  • A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. ACS Publications. [Link]

  • Novel Polyaromatic Quinone Imines. 2. Synthesis of Model Compounds and Stereoregular Poly(quinone imines) from Disubstituted Anthraquinones. ACS Publications. [Link]

  • Prooxidant properties of 5-aminosalicylic acid. Possible mechanism for its adverse side effects. PubMed. [Link]

  • Recent Advances in the Domino Annulation Reaction of Quinone Imines. National Institutes of Health. [Link]

  • Novel Polyaromatic Quinone Imines. ACS Publications. [Link]

  • Reaction of amines with o-quinones via Michael-type addition or Schiff... ResearchGate. [Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Publications. [Link]

  • Two-Step Noncatalyzed Hydrolysis Mechanism of Imines at the Air-Water Interface. PubMed. [Link]

  • Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. National Institutes of Health. [Link]

  • Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. ResearchGate. [Link]

  • kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Royal Society of Chemistry. [Link]

  • Recent Advances in the Domino Annulation Reaction of Quinone Imines. MDPI. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

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Technical Support Center: Purification of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying this challenging molecule. As a known oxidative degradation product of Mesalazine (5-aminosalicylic acid), its inherent reactivity presents unique purification hurdles.[] This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction to the Purification Challenges

This compound, also known as 5-aminosalicylic acid-quinoneimine, is a highly reactive molecule. Its purification is complicated by several factors:

  • Inherent Instability: Quinone-imines are electrophilic and susceptible to hydrolysis and reactions with nucleophiles, leading to degradation during purification.[2][3][4]

  • Formation as an Impurity: It often arises as an oxidative degradation product during the synthesis or storage of Mesalazine, meaning it is typically present in a complex mixture of related compounds.[][5][6]

  • pH-Dependent Properties: The presence of both a carboxylic acid and an imine group means its charge state, solubility, and stability are highly dependent on pH.

This guide will address these challenges with practical, evidence-based solutions.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My purified compound appears to be degrading rapidly, as indicated by the appearance of new spots on TLC or new peaks in my HPLC chromatogram. How can I minimize degradation during purification?

Answer:

Degradation is the most significant challenge with this compound. The quinone-imine moiety is highly susceptible to hydrolysis.[2] Here are the key factors to control:

  • pH Control: The stability of the compound is highly pH-dependent. It is generally more stable under mildly acidic conditions. Hydrolysis is often accelerated under neutral to basic conditions. When developing a purification method, such as column chromatography, ensure your solvents are buffered to a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) to suppress hydrolysis.[7]

  • Temperature: Perform all purification steps at reduced temperatures. If possible, use a refrigerated chromatography system and collect fractions in an ice bath. Avoid prolonged exposure to ambient or elevated temperatures, which can accelerate degradation.[]

  • Solvent Choice: Use degassed solvents to minimize oxidation. The presence of dissolved oxygen can promote further degradation of this already oxidized species.

  • Speed: Minimize the time the compound spends in solution. Streamline your purification workflow to proceed from crude material to the isolated, dry product as quickly as possible.

Q2: I am struggling to achieve good separation of the target compound from Mesalazine and other polar impurities using normal-phase silica gel chromatography. What should I try instead?

Answer:

Normal-phase chromatography on silica gel is often problematic for this compound due to its polar nature and potential for strong, irreversible binding to the acidic silica surface, which can also catalyze degradation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for both analysis and purification.[8][9]

Here is a recommended starting point for a preparative RP-HPLC method:

ParameterRecommendationRationale
Stationary Phase C18Provides good retention for the moderately polar compound and separates it from more polar impurities.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidThe acidic modifier is crucial for maintaining the stability of the quinone-imine and ensuring good peak shape by suppressing the ionization of the carboxylic acid.
Mobile Phase B Acetonitrile or MethanolThese are standard organic solvents for reversed-phase chromatography.
Elution GradientA gradient from low to high organic content will be necessary to elute the target compound while separating it from early-eluting polar impurities and late-eluting non-polar contaminants.
Detection UV-VisThe conjugated system of the quinone-imine should have a strong chromophore, likely in the 220-260 nm range.[8]

Workflow for RP-HPLC Purification:

Figure 1: RP-HPLC Purification Workflow.
Q3: My compound has poor solubility in my desired chromatographic mobile phase. How can I improve this?

Answer:

Solubility is a common issue, and it is influenced by both the solvent and the pH.

  • pH Adjustment: Due to the carboxylic acid group, the compound's solubility in aqueous solutions will increase significantly at higher pH as the carboxylate salt is formed. However, as discussed, high pH can accelerate degradation. A careful balance must be struck. You might try dissolving the crude material in a small amount of a basic solution (e.g., dilute ammonium bicarbonate) and immediately acidifying it with your mobile phase modifier (e.g., formic acid) just before injection. This should be done quickly and at a low temperature.

  • Organic Co-solvents: For initial dissolution, you can use a small amount of a polar, water-miscible organic solvent like DMSO, DMF, or methanol, and then dilute with the mobile phase. Be aware that large volumes of strong solvents in your injection can lead to poor peak shape.

  • Solvent System Exploration: A table of suitable solvents for initial solubility tests is provided below.

SolventExpected SolubilityNotes
Water (acidic, pH 3-4)Low to ModerateBetter for stability.
Water (neutral)LowRisk of degradation.
Water (basic, pH > 8)HighSignificant risk of rapid degradation.
MethanolModerateGood starting point for co-solvent.
AcetonitrileModerateCommon mobile phase component.
DMSOHighUse sparingly for injection due to its high boiling point and potential for peak broadening.
DichloromethaneLowGenerally too non-polar.

Frequently Asked Questions (FAQs)

Q: How should I store the purified this compound?

A: The purified compound should be stored as a dry solid at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light. Avoid storing it in solution, even when frozen, as degradation can still occur.

Q: What are the expected spectroscopic features for this compound?

  • ¹H NMR: Expect signals for the vinyl protons on the cyclohexadiene ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though its position is concentration and solvent-dependent.[5][8][9]

  • ¹³C NMR: The carboxyl carbon should appear in the range of 165-185 ppm. The carbonyl and imine carbons will also have characteristic downfield shifts.[5][8][9]

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1710-1760 cm⁻¹), and a C=N stretch.[5][8][9]

  • Mass Spectrometry: The expected exact mass can be used for high-resolution mass spec confirmation.

Q: What are the likely impurities I might see in my sample?

A: The impurity profile will depend on the synthesis and handling of the parent compound, Mesalazine. Common related substances include:

  • Mesalazine (5-aminosalicylic acid): The starting material for degradation.[5][6]

  • Other Mesalazine Impurities: These can include salicylic acid, 3-aminosalicylic acid, and various phenols.[5][10]

  • Hydrolysis Products: The primary degradation product of the target molecule will likely be 2-hydroxy-5-aminobenzoic acid.

  • Polymeric materials: Quinone-imines can be prone to polymerization, which may appear as baseline noise or broad, poorly defined peaks in your chromatogram.

Degradation Pathway Visualization:

G Mesalazine Mesalazine (5-aminosalicylic acid) QuinoneImine This compound Mesalazine->QuinoneImine Oxidation HydrolysisProduct Hydrolysis Products QuinoneImine->HydrolysisProduct Hydrolysis (H2O, pH dependent) Polymer Polymeric Impurities QuinoneImine->Polymer Polymerization

Figure 2: Simplified Degradation and Impurity Formation Pathway.

References

  • Forced degradation data and purity results of mesalamine (5-ASA). ResearchGate. [Link]

  • HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. HELIX Chromatography. [Link]

  • Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. National Center for Biotechnology Information. [Link]

  • Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. ResearchGate. [Link]

  • Physicochemical Compatibility Investigation of Mesalazine and Folic Acid Using Chromatographic and Thermoanalytical Techniques. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Domino Annulation Reaction of Quinone Imines. MDPI. [Link]

  • Mesalazine-impurities. Pharmaffiliates. [Link]

  • Synthesis of a Series of Diaminoindoles. National Center for Biotechnology Information. [Link]

  • Mesalazine Impurities. SynZeal. [Link]

  • Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journal of Organic Chemistry. [Link]

  • Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. MDPI. [Link]

  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. ResearchGate. [Link]

  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. [Link]

  • Stability Indicating HPTLC Method for Determination of Mesalamine. International Journal of Pharmacy and Biological Sciences. [Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. National Center for Biotechnology Information. [Link]

  • Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. Royal Society of Chemistry. [Link]

  • A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Macedonian Pharmaceutical Bulletin. [Link]

  • Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. National Center for Biotechnology Information. [Link]

  • a) The proposed synthetic route for the synthesis of mesalazine (5‐ASA)... ResearchGate. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. MDPI. [Link]

  • Synthesis method of mesalazine drug intermediate 5-aminosalicylic acid.
  • Mesalazine Impurities and Related Compound. Veeprho. [Link]

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. ACS Publications. [Link]

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. PubMed. [Link]

  • Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. Royal Society of Chemistry. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

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Technical Support Center: Storage and Handling of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. As a molecule possessing both a quinone-imine and a carboxylic acid moiety, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and preventative measures based on established chemical principles.

Quick Reference: Recommended Storage Conditions

For optimal stability, proper storage is paramount. The following table summarizes the recommended conditions based on the compound's structural liabilities.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CMinimizes rates of hydrolysis and other degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidative degradation of the quinone-like ring system.
Light Amber vial or protected from lightQuinone structures can be light-sensitive, leading to radical formation and degradation.
Form Solid (lyophilized powder)Enhances stability by reducing molecular mobility and preventing solvent-mediated degradation.
pH (in solution) Avoid acidic conditions (pH < 6)The imine functional group is highly susceptible to acid-catalyzed hydrolysis.[1][2][3]

Section 1: Understanding the Instability of this compound

The structure of this compound contains two key reactive functionalities: an imine group and a quinone-like ring system . Understanding their inherent reactivity is crucial for preventing degradation.

  • Imine Hydrolysis : The carbon-nitrogen double bond (C=N) of the imine is electrophilic and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is often the primary degradation pathway and is significantly accelerated in the presence of acid.[1][4][5] The protonation of the imine nitrogen makes the carbon atom even more electrophilic and prone to attack by water.[3] This process is reversible, but in the presence of excess water, the equilibrium favors the formation of the corresponding ketone and amine.[2][4]

  • Quinone System Reactivity : The α,β-unsaturated ketone system in the quinone-like ring is an electrophilic Michael acceptor.[6] This makes it susceptible to nucleophilic attack from various sources, including water or other nucleophiles present in solution.[7][8] Furthermore, quinone systems are redox-active and can participate in oxidative degradation pathways, which can be initiated by light, oxygen, or trace metal impurities.[6]

The following diagram illustrates the primary degradation pathways.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative/Nucleophilic Pathway A 3-Imino-6-oxocyclohexa- 1,4-diene-1-carboxylic acid B Protonated Imine Intermediate A->B H⁺ (Acid-Catalyzed) F Oxidized/Ring-Opened Products A->F O₂, Light, Nucleophiles G Polymerization A->G Self-reaction C Carbinolamine Intermediate B->C H₂O attack D Degradation Product 1: 3-Hydroxy-4-oxocyclohexa-1,5-diene-1-carboxylic acid C->D Elimination E Ammonia

Caption: Major degradation routes for the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Q1: I dissolved the compound in a buffer and its color changed from yellow to brown overnight. What happened?

A1: A color change, particularly darkening, is a common indicator of degradation, likely involving the quinone system.

  • Probable Cause 1: Oxidation. Quinones and related compounds can oxidize in the presence of air (oxygen), leading to the formation of highly colored polymeric byproducts.[6] This process can be accelerated by exposure to light or trace metal ions.

  • Probable Cause 2: Nucleophilic Addition. If your buffer contains nucleophilic species (e.g., thiols like DTT, or amines like Tris), they can react with the quinone ring via Michael addition, leading to adducts with different colors.[7][8]

  • Troubleshooting Steps:

    • Prepare Solutions Fresh: Whenever possible, prepare solutions immediately before use.

    • Use Degassed Buffers: Sparge your buffer with an inert gas (argon or nitrogen) for 15-30 minutes before dissolving the compound to remove dissolved oxygen.

    • Protect from Light: Work with the solution in an amber vial or a flask wrapped in aluminum foil.

    • Buffer Selection: Consider using non-nucleophilic buffers such as phosphate or HEPES.

Q2: My LC-MS analysis shows a new peak with a mass corresponding to the ketone analog of my compound. Why?

A2: The appearance of the ketone analog (3-hydroxy-4-oxocyclohexa-1,5-diene-1-carboxylic acid) is a definitive sign of imine hydrolysis.

  • Probable Cause: Acidic Conditions. The most likely culprit is an acidic pH.[1][3] This could be from your dissolution solvent, your chromatography mobile phase, or the inherent acidity of the carboxylic acid group on the molecule itself promoting self-catalysis in solution.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of your stock solution and experimental buffers is neutral or slightly basic (pH 7-8), if compatible with your experiment.

    • Solvent Choice: For stock solutions, consider aprotic polar organic solvents like anhydrous DMSO or DMF, which lack the water and protons necessary for hydrolysis. Store these stocks at -80°C.

    • LC-MS Mobile Phase: If degradation is observed on the column, consider using a mobile phase with a higher pH (if your column chemistry allows) or reducing the time the sample spends in the autosampler.

Q3: The concentration of my stock solution seems to be decreasing over time, even when stored at -20°C. How can I improve its stability?

A3: A gradual decrease in concentration points to slow, persistent degradation. While low temperatures slow down reactions, they don't stop them entirely.

  • Probable Cause 1: Water in Solvent. Even high-grade organic solvents like DMSO can absorb atmospheric moisture over time. This water can then facilitate slow hydrolysis of the imine.

  • Probable Cause 2: Freeze-Thaw Cycles. Repeatedly cycling the solution between frozen and liquid states can introduce moisture and accelerate degradation.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Purchase and use solvents with the lowest possible water content. Use a syringe to withdraw the solvent from a septum-sealed bottle to minimize moisture ingress.

    • Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution. This avoids repeated freeze-thaw cycles of the main stock.

    • Store Under Inert Gas: Before capping and freezing, flush the headspace of the vial with argon or nitrogen to displace oxygen.

    • Consider -80°C Storage: For long-term storage, -80°C is significantly better than -20°C at preserving compound integrity.

Section 3: Experimental Protocol for Stability Assessment

To proactively assess the stability of this compound in your specific experimental buffer, you can perform the following stability study.

Objective: To determine the rate of degradation of the compound in a chosen aqueous buffer over time.
Materials:
  • This compound

  • Anhydrous DMSO

  • Your experimental buffer (degassed)

  • HPLC or LC-MS system with a suitable C18 column

  • Amber HPLC vials

Methodology:
  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.

  • Initiate Time Course:

    • Dilute the DMSO stock into your pre-warmed (or pre-chilled to your experimental temperature) degassed experimental buffer to a final concentration (e.g., 100 µM).

    • Immediately take a sample, label it "T=0", and inject it onto the HPLC/LC-MS system. This is your baseline.

  • Incubate and Sample:

    • Incubate the remaining solution under your standard experimental conditions (temperature, light exposure).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, place it in a labeled amber vial, and analyze it immediately or store it at -80°C for later batch analysis.

  • Analyze Data:

    • Integrate the peak area of the parent compound at each time point.

    • Monitor for the appearance of new peaks. The primary hydrolysis product, 3-hydroxy-4-oxocyclohexa-1,5-diene-1-carboxylic acid, should have a distinct retention time and a mass difference corresponding to the replacement of NH with an oxygen atom.

    • Plot the percentage of the parent compound remaining versus time to determine its stability profile.

The following workflow diagram outlines this process.

G start Start: Assess Stability prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock prep_working Dilute to 100 µM in Degassed Buffer prep_stock->prep_working t0_sample T=0 Sample: Inject on HPLC/LC-MS prep_working->t0_sample incubate Incubate under Experimental Conditions t0_sample->incubate time_points Take Samples at Time = 1, 2, 4, 8, 24h incubate->time_points analyze Analyze Samples: Integrate Parent Peak, Identify Degradants time_points->analyze plot Plot % Remaining vs. Time analyze->plot end End: Determine Stability Profile plot->end

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known as 5-Aminosalicylic Acid-quinoneimine (5-ASA-QI). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this highly reactive yet valuable compound. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting strategies to ensure a successful and scalable synthesis campaign.

I. Understanding the Chemistry: The Oxidation of 5-Aminosalicylic Acid

The synthesis of this compound involves the oxidation of 5-aminosalicylic acid (5-ASA). This transformation is a two-electron, two-proton oxidation that converts the p-aminophenol moiety of 5-ASA into a quinoneimine.[1] While conceptually straightforward, the product is a reactive intermediate, susceptible to further reactions, including polymerization and degradation, making its isolation on a large scale a significant challenge.

reaction_pathway 5-Aminosalicylic Acid (5-ASA) 5-Aminosalicylic Acid (5-ASA) This compound This compound 5-Aminosalicylic Acid (5-ASA)->this compound Oxidation (-2e-, -2H+)

Caption: Reaction pathway for the synthesis of the target molecule.

II. Recommended Scalable Synthesis Protocol

This protocol is based on a mild enzymatic oxidation method, which offers high selectivity and avoids harsh reaction conditions that can lead to product degradation. The use of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) provides a greener and more controlled approach suitable for scale-up.[2][3]

A. Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
5-Aminosalicylic Acid (5-ASA)≥98%Sigma-Aldrich, TCIStarting material.
Horseradish Peroxidase (HRP)≥250 U/mgSigma-Aldrich, WorthingtonCatalyst.
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OFisher Scientific, MerckOxidant.
Phosphate BufferpH 7.4Prepare fresh or purchaseReaction medium.
Ethyl AcetateACS GradeVWR, Fisher ScientificExtraction solvent.
Brine (saturated NaCl solution)ACS GradePrepare in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAcros Organics, Alfa AesarDrying agent.
Butylated Hydroxytoluene (BHT)≥99%Sigma-AldrichPolymerization inhibitor.[4]
B. Step-by-Step Experimental Procedure
  • Reaction Setup:

    • In a suitably sized jacketed reactor, charge 20 mM potassium phosphate buffer (pH 7.4).

    • Begin gentle agitation and bring the buffer to the reaction temperature of 20-25 °C.

    • Add 5-aminosalicylic acid to a final concentration of 20 mM. Stir until fully dissolved.

    • To mitigate polymerization, add a catalytic amount of butylated hydroxytoluene (BHT) (e.g., 0.1 mol%).[4]

  • Enzymatic Oxidation:

    • In a separate vessel, prepare a stock solution of horseradish peroxidase (1 µg/mL in 20 mM potassium phosphate buffer, pH 7.4).

    • Slowly add the HRP solution to the reactor.

    • Begin the dropwise addition of a 25 mM hydrogen peroxide solution. The rate of addition is critical for controlling the reaction and preventing enzyme inactivation.[2] A syringe pump is recommended for precise control.

  • Reaction Monitoring:

    • Monitor the reaction progress by HPLC-UV, observing the disappearance of the 5-ASA peak and the appearance of the product peak. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, promptly begin the extraction process to minimize product degradation.

    • Extract the reaction mixture with three portions of cold (4 °C) ethyl acetate.

    • Combine the organic extracts and wash with two portions of cold brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure at a low temperature (<30 °C).

    • The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup Setup Oxidation Oxidation Setup->Oxidation Monitoring Monitoring Oxidation->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Caption: A streamlined workflow for the synthesis and purification.

III. Troubleshooting Guide

A. Common Issues During Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Enzyme (HRP).2. Decomposed Hydrogen Peroxide.3. Incorrect pH of the buffer.1. Use a fresh batch of HRP and ensure proper storage. Perform an activity assay on the enzyme.2. Use a fresh, unopened bottle of H₂O₂. Verify its concentration.3. Remake the buffer and confirm the pH is 7.4.[5]
Significant Polymerization (Tarry Residue) 1. High concentration of the quinoneimine intermediate.2. Localized "hot spots" of oxidant.3. Absence of a polymerization inhibitor.1. Maintain a low concentration of reactants. Consider a semi-batch process where 5-ASA is added gradually.2. Ensure efficient stirring and slow, controlled addition of H₂O₂.[2]3. Add a radical scavenger like BHT to the reaction mixture.[4]
Low Isolated Yield after Work-up 1. Product degradation during extraction or concentration.2. Product is partially soluble in the aqueous layer.1. Perform all work-up steps at a low temperature (0-4 °C) and as quickly as possible. Avoid prolonged exposure to light and air.2. Perform additional extractions with ethyl acetate. Check the aqueous layer for product by HPLC.
Enzyme Inactivation High local concentration of H₂O₂ can lead to "suicide inactivation" of the peroxidase.[2]Decrease the rate of H₂O₂ addition. Consider using a syringe pump for precise control over a longer period.
B. Scale-Up Specific Challenges
Challenge Mitigation Strategy
Heat Management The oxidation reaction can be exothermic. Use a jacketed reactor with a reliable cooling system to maintain a constant temperature.
Mixing Efficiency Inadequate mixing can lead to localized high concentrations of H₂O₂, causing enzyme inactivation and side product formation. Use an overhead stirrer with an appropriate impeller design for the reactor geometry.
Extended Reaction/Work-up Times Longer processing times at a larger scale increase the risk of product degradation. Plan the work-up and purification steps to be as efficient as possible. Ensure all necessary equipment is ready before starting the reaction.
Purification Throughput Large-scale column chromatography can be slow and solvent-intensive. Consider alternative purification methods such as crystallization or precipitation if a suitable solvent system can be identified.

IV. Frequently Asked Questions (FAQs)

Q1: What is the stability of the final product?

A1: this compound is a reactive intermediate and is generally unstable.[1][6] It is susceptible to hydrolysis and polymerization. For long-term storage, it is recommended to convert it to a more stable derivative or use it immediately in the next synthetic step. If storage is necessary, it should be kept as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or below) and protected from light.

Q2: Can I use a chemical oxidant instead of an enzyme?

A2: Yes, other oxidants like hypochlorous acid or metal-based oxidants can be used.[2][6] However, these often require harsher conditions and can lead to more side products and lower selectivity. Enzymatic oxidation is generally preferred for its mildness and selectivity, which are advantageous for scaling up.

Q3: What analytical techniques are recommended for characterization?

A3:

  • HPLC-UV: Ideal for monitoring reaction progress and assessing purity. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • ¹H NMR: Can be used for structural confirmation, but the sample should be freshly prepared in a deuterated solvent and analyzed promptly due to potential instability.

  • LC-MS: Useful for confirming the molecular weight of the product and identifying any impurities or degradation products.[6]

Q4: How does pH affect the reaction and the product's stability?

A4: The pH is critical for both the enzymatic activity and the stability of the product. HRP has optimal activity around neutral pH.[2] The quinoneimine product may be more stable under slightly acidic conditions, but this can also affect the enzyme's performance. The recommended pH of 7.4 is a good compromise for the synthesis. The stability of the starting material, 5-ASA, is also pH-dependent, with increased degradation under conditions that promote oxidation.[1][5]

Q5: My NMR spectrum looks complex, with multiple sets of peaks. What could be the issue?

A5: This could be due to several factors:

  • Instability: The product may be degrading in the NMR solvent. Try acquiring the spectrum immediately after preparation.

  • Isomers: The product may exist as a mixture of tautomers or geometric isomers.

  • Impurities: The sample may contain unreacted starting material, byproducts, or degradation products. Compare the spectrum to that of the starting material and analyze the sample by LC-MS to identify other components.

V. References

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Prooxidant properties of 5-aminosalicylic acid. Possible mechanism for its adverse side effects. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. (2024). ACS Publications. Retrieved January 14, 2026, from [Link]

  • p-aminophenol substitute and its use in oxidation dye formulations. (n.d.). Google Patents. Retrieved January 14, 2026, from

  • Generation of aminophenols/quinone imines from N-hydroxylamines. The... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • One-Pot, Three-Step Synthesis of o-Aminophenol Derivatives from Nitro Arenes. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Recent Advances in the Domino Annulation Reaction of Quinone Imines. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[7][8]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. (2012). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. (2015). PubMed. Retrieved January 14, 2026, from [Link]

  • List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • 5-Aminosalicylic acid enemas in patients with active ulcerative colitis. Influence of acidity on the kinetic pattern. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. Retrieved January 14, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Troubleshooting Guides. (n.d.). Bionano Genomics. Retrieved January 14, 2026, from [Link]

  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research. Retrieved January 14, 2026, from [Link]

  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Polymerization Inhibitors|Q-1300|Q-1301. (n.d.). FUJIFILM Wako Pure Chemical Corporation. Retrieved January 14, 2026, from [Link]

  • Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (n.d.). National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • Techniques to reduce polymerization shrinkage of resin-based composite. (n.d.). Web of Science. Retrieved January 14, 2026, from [Link]

  • (PDF) Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

analytical interferences in the detection of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid

Introduction: Understanding the Analyte

This compound, also known as 5-Aminosalicylic Acid-quinoneimine, is a molecule of significant interest, often encountered as a reactive metabolite or impurity.[1] Its core structure, a quinone imine, makes it highly electrophilic and susceptible to a variety of chemical transformations.[2][3][4] This inherent reactivity is the primary source of analytical challenges, leading to issues with stability, reproducibility, and accurate quantification. Quinone imines are known to be transient intermediates that readily react with biological nucleophiles (like glutathione or protein cysteine residues) and can be unstable under various pH and temperature conditions.[4][5][6][7][8]

This guide provides a comprehensive troubleshooting framework for researchers encountering difficulties in the detection and quantification of this compound, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods, which are predominant for analyzing such reactive species.[9][10]

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the analysis of this compound.

Q1: My analyte signal is inconsistent or disappears completely between sample preparations. What is the likely cause?

A1: The most probable cause is analyte instability. The quinone imine structure is highly susceptible to hydrolysis and nucleophilic attack.

  • Causality: The imine group (C=N) can be hydrolyzed back to a ketone, and the electrophilic ring is a target for nucleophiles (e.g., thiols, amines, or even water). This degradation can occur rapidly in your sample matrix, especially at room temperature or non-optimal pH.

  • Immediate Actions:

    • Work Quickly & Cold: Prepare samples on ice and minimize the time between extraction and injection.

    • pH Control: Acidify your sample immediately after collection. A pH between 3 and 4 can significantly slow the hydrolysis of the imine. Add a small volume of a concentrated acid (e.g., 10% formic acid in water).

    • Use of Trapping Agents: If you are studying its formation in vitro, consider adding a trapping agent like glutathione (GSH) or N-acetylcysteine (NAC) to the incubation.[11][12] You would then quantify the stable adduct formed rather than the transient quinone imine itself.[5][8][9]

Q2: I'm seeing significant ion suppression in my LC-MS analysis, especially when analyzing biological samples. How can I mitigate this?

A2: This is a classic example of a "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer source.[13][14][15] Biological matrices like plasma or urine are rich in components like phospholipids and salts that are known to cause ion suppression.

  • Causality: Matrix components compete with your analyte for ionization, reducing its signal intensity and leading to poor accuracy and precision.[14][15][16]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Move beyond simple protein precipitation. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components.

    • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. A common strategy is to develop a gradient that holds at a high aqueous percentage initially to allow salts and other polar interferences to elute before your analyte.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate signal ratio.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough to remain above the limit of quantification after dilution.

Q3: My chromatographic peak shape is poor (tailing or fronting). What should I check first?

A3: Poor peak shape is a common HPLC issue that can stem from the instrument, the column, or chemical interactions.[17][18]

  • Causality & Checklist:

    • Secondary Interactions: The carboxylic acid and imine groups on your analyte can interact with active sites (e.g., residual silanols) on the HPLC column packing material, causing peak tailing.

      • Solution: Add a small amount of a competing agent to your mobile phase, such as 0.1% formic acid or acetic acid. This protonates the silanols and the analyte, minimizing unwanted ionic interactions.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.

      • Solution: Dilute your sample and reinject.

    • Mismatched Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile into a 95% water mobile phase), the peak shape will be distorted.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Void/Contamination: A void at the head of the column or contamination from previous injections can cause split or tailing peaks.[19][20]

      • Solution: Try flushing the column in the reverse direction (if permitted by the manufacturer). If this fails, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[19]

Part 2: In-Depth Troubleshooting Protocols & Workflows

Protocol 1: Assessing and Mitigating Analyte Instability

This protocol provides a systematic way to determine the stability of this compound in your specific sample matrix.

Objective: To find conditions that minimize analyte degradation prior to analysis.

Methodology:

  • Pool Your Matrix: Create a pooled sample of the biological matrix you are working with (e.g., plasma, urine, cell lysate).

  • Spike the Analyte: Spike the pooled matrix with a known concentration of the analyte.

  • Aliquot and Condition: Immediately aliquot the spiked matrix into several sets of tubes. Each set will represent a different condition:

    • Set A: Immediate extraction and analysis (T=0 baseline).

    • Set B: Store on ice.

    • Set C: Store at room temperature (~25°C).

    • Set D: Store at 4°C.

    • Set E: Acidify with formic acid to pH ~3.5, then store on ice.

  • Time-Point Analysis: For each set (B-E), extract and analyze aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Data Analysis: Plot the analyte peak area versus time for each condition. The condition that shows the least signal degradation over time is the most stable.

Expected Outcome: You will likely observe rapid degradation at room temperature and significant stabilization in the acidified, iced samples. This data provides a validated timeframe within which your samples must be processed.

ConditionExpected StabilityRationale
Room TemperatureVery PoorHydrolysis and nucleophilic reactions are accelerated.
On Ice (4°C)ModerateLower temperature slows reaction kinetics.
Acidified + On IceGood to ExcellentLow pH protonates the imine, reducing susceptibility to hydrolysis.
Workflow 1: Troubleshooting Ion Suppression (Matrix Effects)

This workflow uses a post-column infusion technique to diagnose and resolve matrix effects.

Objective: To visualize when and to what degree ion suppression is occurring during your chromatographic run.

G cluster_prep Setup cluster_exp Experiment cluster_analysis Analysis cluster_action Action P1 1. Infuse a constant flow of analyte solution post-column using a syringe pump and a T-junction. P2 2. Set MS to monitor the analyte's MRM transition. P1->P2 E1 3. Inject a blank (unspiked) matrix extract. P2->E1 E2 4. Monitor the analyte's signal. E1->E2 A1 Observe the resulting chromatogram (infusion profile). E2->A1 A2 Is there a significant dip in the baseline signal? A1->A2 A3 YES: Ion suppression is occurring at that retention time. A2->A3 Yes A4 NO: Matrix effects are minimal at the current retention time. A2->A4 No AC1 Modify LC gradient to shift analyte RT away from suppression zone. A3->AC1 AC3 Proceed with validation using a SIL-IS. A4->AC3 AC2 Improve sample cleanup (e.g., switch to SPE). AC1->AC2

Caption: Post-column infusion workflow for diagnosing matrix effects.

Part 3: Mechanistic Insights into Interferences

Understanding the underlying chemistry is crucial for effective troubleshooting. The primary interferences for this compound are chemical reactions.

Reaction Pathway Interferences

This molecule's high reactivity means it can be consumed by several pathways before it ever reaches the detector.[4]

G Analyte Target Analyte (Quinone Imine) Hydrolysis Hydrolysis Product (Quinone) Analyte->Hydrolysis + H2O (pH dependent) Adduct Nucleophilic Adduct (e.g., GSH-Adduct) Analyte->Adduct + Nucleophile (R-SH) (e.g., from matrix) Polymer Polymerization Analyte->Polymer + Another Analyte Molecule

Caption: Major chemical pathways leading to loss of analyte signal.

  • Hydrolysis: The imine bond is labile and can be attacked by water, converting the analyte into its quinone analogue. This reaction is often pH-dependent and is a major cause of pre-analytical instability.

  • Nucleophilic Addition: As a potent Michael acceptor, the analyte reacts readily with nucleophiles.[4] In biological samples, the most common nucleophile is glutathione (GSH), but it can also react with cysteine residues on proteins, other small molecule thiols, or even amines.[6][7][8] This leads to the formation of stable adducts, depleting the free analyte.

  • Polymerization: At high concentrations, the molecule can potentially react with itself, leading to polymerization and loss of a distinct analytical signal.

By understanding these pathways, an analyst can make informed decisions, such as controlling pH to prevent hydrolysis or using trapping agents to intentionally drive the nucleophilic addition pathway to form a single, stable product for quantification.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link]

  • Modhave, Y. Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Ganda, V. et al. Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]

  • Itoh, S. et al. (2019). LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash. Journal of Toxicological Sciences, 44(8), 559-563. Available at: [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. (2023). Available at: [Link]

  • Rajappa, S. & Sreenivasan, R. (1980). Quinone-imines and their derivatives as transient intermediates in cyclisation reactions. Journal of the Indian Academy of Sciences. Available at: [Link]

  • Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine. bioRxiv. (2023). Available at: [Link]

  • Recent Advances in the Domino Annulation Reaction of Quinone Imines. MDPI. Available at: [Link]

  • Monks, T. J. & Lau, S. S. (2018). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology, 31(1), 1-2. Available at: [Link]

  • Yan, Z. et al. (2015). What Are the Potential Sites of Protein Arylation by N-Acetyl-p-benzoquinone Imine (NAPQI)? Chemical Research in Toxicology, 28(11), 2093-2103. Available at: [Link]

  • What Are the Potential Sites of Protein Arylation by N-Acetyl-p-benzoquinone Imine (NAPQI)? PubMed. (2015). Available at: [Link]

  • Studies of the Functionalized -Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. Semantic Scholar. (2024). Available at: [Link]

  • da Silva, G. G. et al. (2020). Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. RSC Advances, 10(44), 26335-26347. Available at: [Link]

  • LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash. ResearchGate. (2019). Available at: [Link]

  • Baillie, T. A. & Rettie, A. E. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 259-273. Available at: [Link]

  • Ma, L. & Wen, B. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(11), 1379-1394. Available at: [Link]

  • Reactive Metabolite Analysis. Creative Biolabs. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]

  • Reactive metabolite screening. Mass Analytica. Available at: [Link]

  • 3-Oxocyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. (2015). Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. (2024). Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of solutions containing this reactive molecule. As a quinone imine derivative, this compound is susceptible to degradation, which can impact experimental reproducibility and the overall success of your research. This document provides a structured approach to understanding and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it unstable?

A1: this compound is a quinone imine, a class of organic compounds known for their reactivity.[1] Its instability arises from the electrophilic nature of the quinone imine system, making it susceptible to reactions with nucleophiles, and the redox-active quinone moiety, which can participate in oxidation-reduction reactions.[2][3] The primary degradation pathways include hydrolysis of the imine bond and redox cycling.

Q2: What are the initial signs of degradation in my solution?

A2: Visual inspection can often provide the first clues. A color change in the solution is a common indicator of degradation. Spectroscopic analysis, such as UV-Vis, can reveal changes in the absorption spectrum, indicating the formation of degradation products. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) are recommended to quantify the parent compound and identify degradation products.[4]

Q3: How does pH affect the stability of my solution?

A3: The pH of the solution is a critical factor. The imine bond is susceptible to hydrolysis, and the rate of this reaction is pH-dependent. While optimal pH for imine formation is often cited as around 5 or between 8-9, highly acidic or alkaline conditions can accelerate hydrolysis. For quinone imines, maintaining a specific, often slightly acidic to neutral pH range, is crucial for stability.

Q4: Can trace metals in my reagents affect stability?

A4: Yes, trace metal ions can catalyze the degradation of organic molecules, including quinone imines, by promoting oxidation.[5][6][7][8] It is essential to use high-purity solvents and reagents to minimize metal contamination.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Color Change and Loss of Activity

Question: I've prepared a solution of this compound, and it rapidly changes color, accompanied by a loss of biological activity. What is happening, and how can I prevent it?

Answer:

A rapid color change is a strong indication of chemical degradation. The primary culprits are likely hydrolysis of the imine functional group and/or oxidation of the quinone system. Here’s a systematic approach to troubleshoot and mitigate this issue:

1. Control the pH with an Appropriate Buffer System: The stability of the imine bond is highly dependent on pH. Extreme pH values can catalyze hydrolysis.

  • Recommendation: Prepare your solutions in a carefully selected buffer system. For a pH range of 6-8, consider using "Good's buffers" like HEPES or MOPS, which are known for their minimal interference in biological reactions.[9][10][11][12] Avoid phosphate buffers if your experiment involves divalent cations like Ca²⁺ or Mg²⁺, as precipitation can occur.[10]

2. Mitigate Oxidative Degradation with Antioxidants: The quinone moiety is susceptible to redox reactions, which can be initiated by dissolved oxygen or trace contaminants.

  • Recommendation: Add antioxidants to your solution. Common choices for organic molecules include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT). These agents can scavenge free radicals and prevent oxidative degradation.[3] Start with a low concentration (e.g., 0.01-0.1%) and optimize based on your experimental needs.

3. Eliminate Catalytic Metals with Chelating Agents: Trace metal ions can act as catalysts for oxidation.

  • Recommendation: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid into your buffer.[5][6][7][8][13] A typical concentration for EDTA is 1-5 mM. This will sequester metal ions and prevent them from participating in degradation reactions.

Workflow for Preparing a Stabilized Solution:

Stabilized Solution Workflow cluster_Preparation Preparation Steps A Start with high-purity water and reagents B Prepare buffer solution (e.g., HEPES, pH 7.0) A->B 1. C Add chelating agent (e.g., 1 mM EDTA) B->C 2. D Add antioxidant (e.g., 0.05% Ascorbic Acid) C->D 3. E Dissolve this compound D->E 4. F Store protected from light and at low temperature E->F 5.

Caption: Workflow for preparing a stabilized solution.

Issue 2: Inconsistent Results in Biological Assays

Question: I am observing significant variability in my biological assay results when using solutions of this compound prepared at different times. How can I improve reproducibility?

Answer:

Inconsistent results often point to the degradation of your active compound between solution preparation and use. The key is to standardize your solution preparation and handling protocol and to monitor the stability of your stock solutions over time.

1. Implement a Standardized Solution Preparation Protocol: As outlined in the previous section, a consistent protocol is crucial. Always use the same high-purity reagents, buffer system, and stabilizing agents.

2. Assess Solution Stability Over Time: It is essential to determine the viable lifetime of your stock and working solutions under your specific storage conditions.

  • Recommendation: Conduct a time-course stability study. Prepare a batch of your stabilized solution and store it under your typical conditions (e.g., 4°C, protected from light). At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the concentration of the parent compound. This will establish a clear window of time during which your solution is stable and can be reliably used.

3. Protect from Light: Quinone and imine-containing compounds can be susceptible to photodegradation.[14][15]

  • Recommendation: Always store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.

Degradation Pathway Overview:

Degradation Pathways A 3-Imino-6-oxocyclohexa- 1,4-diene-1-carboxylic acid B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Oxidation (O₂, Metal Ions) A->C D Photodegradation (Light) A->D E Degradation Products B->E C->E D->E

Caption: Major degradation pathways for the compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a starting point for preparing a more stable solution of this compound.

Materials:

  • This compound

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • EDTA (Ethylenediaminetetraacetic acid), disodium salt

  • Ascorbic acid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Amber glass vials

Procedure:

  • Prepare a 50 mM HEPES buffer solution in high-purity water.

  • Add EDTA to the buffer to a final concentration of 1 mM.

  • Adjust the pH of the buffer to 7.0 using NaOH or HCl.

  • Just before use, add ascorbic acid to the buffer to a final concentration of 0.05% (w/v) and dissolve completely.

  • Weigh the desired amount of this compound and dissolve it in the prepared stabilized buffer to the desired stock concentration.

  • Store the stock solution in an amber vial at 4°C.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to monitor the concentration of this compound over time.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

Time (min) % Mobile Phase B
0 5
20 95
25 95
26 5

| 30 | 5 |

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: Determined by UV-Vis spectral scan of the pure compound (typically in the range of 254-350 nm for quinone-like structures).

Sample Preparation: Dilute an aliquot of your stock solution in the initial mobile phase (95% A, 5% B) to a suitable concentration for HPLC analysis.

Data Summary

The following table provides a hypothetical example of data from a stability study to guide your experimental design.

Time (hours)Concentration (µg/mL) - UnstabilizedConcentration (µg/mL) - Stabilized% Degradation - Unstabilized% Degradation - Stabilized
0100.0100.00.00.0
285.299.514.80.5
471.598.928.51.1
852.397.847.72.2
2415.894.284.25.8

Note: This data is illustrative. You must perform your own stability studies to validate the protocol for your specific experimental conditions.

References

  • Noah Chemicals. (2024, November 7). Top Organic Chelating Agents for Effective High-Quality Applications.
  • MilliporeSigma. (2026, January 4). Understanding the Power of Chelating Agents: Applications and Benefits.
  • MSE Supplies LLC. (2025, September 2). The Role of Buffers in Biological and Chemical Experiments.
  • Wikipedia. (n.d.). Chelation.
  • AAT Bioquest. (2020, February 13). What are chelating agents and examples?
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
  • Schubert, J. (1981). Chelating agents in biological systems. Environmental Health Perspectives, 40, 227–232.
  • National Institutes of Health. (n.d.). Universal buffers for use in biochemistry and biophysical experiments.
  • National Institutes of Health. (n.d.). Photoswitchable Imines Drive Dynamic Covalent Systems to Nonequilibrium Steady States.
  • Royal Society of Chemistry. (n.d.). Impact of aromatic to quinoidal transformation on the degradation kinetics of imine-based semiconducting polymers.
  • Royal Society of Chemistry. (n.d.). Nitrenes by photolysis of quinone imine N-oxides.
  • ResearchGate. (2015, September 20). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?
  • National Institutes of Health. (n.d.). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome.
  • ResearchGate. (n.d.). Generation of aminophenols/quinone imines from N-hydroxylamines.
  • ResearchGate. (2025, October 16). Appropriate Buffers for Studying the Bioinorganic Chemistry of Silver(I).
  • MDPI. (n.d.). Recent Advances in the Domino Annulation Reaction of Quinone Imines.
  • PubChem. (n.d.). 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid.
  • ResearchGate. (n.d.). 2-Amino-6-[(2,6-dichlorophenyl)imino]-3-oxocyclohexa-1,4-dienecarbaldehyde.
  • PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-36.
  • ResearchGate. (2025, August 6). Structure‐stability correlations for imine formation in aqueous solution.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid: A Tale of a Reactive Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel and reactive compounds is a cornerstone of innovation. One such molecule of interest is 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a reactive quinoneimine derived from 5-aminosalicylic acid (5-ASA). This guide provides an in-depth comparison of the available methods for its synthesis, acknowledging its nature as a transient intermediate and focusing on the practicalities of its generation and potential applications.

Introduction to a Reactive Moiety

This compound, also known as 5-aminosalicylic acid-quinoneimine (5-ASA-QI), is a highly reactive molecule that plays a significant role in the biological activity and degradation of its parent compound, 5-aminosalicylic acid.[1] Due to its inherent instability, this quinoneimine is typically generated in situ for immediate use in subsequent reactions or for mechanistic studies. This guide will first explore the synthesis of the stable precursor, 5-aminosalicylic acid, and then delve into a comparative analysis of the primary methods for its oxidative conversion to the target quinoneimine.

Synthesis of the Precursor: 5-Aminosalicylic Acid (5-ASA)

The journey to our target molecule begins with the synthesis of its stable and commercially available precursor, 5-aminosalicylic acid. A robust and scalable synthesis of 5-ASA is crucial for any subsequent generation of its quinoneimine. Here, we compare two common industrial methods.

Method 1: Reduction of 3-Nitrobenzoic Acid

This classical approach involves the reduction of a nitro group to an amine.

Experimental Protocol:

  • To a stirred suspension of 3-nitrobenzoic acid in a suitable solvent (e.g., water or ethanol), a reducing agent such as zinc dust and hydrochloric acid is added portion-wise.[2]

  • The reaction mixture is heated to facilitate the reduction.

  • Upon completion, the reaction is cooled, and the pH is adjusted to precipitate the 5-aminosalicylic acid.

  • The crude product is then purified by recrystallization.

Causality of Experimental Choices:

  • Reducing Agent: The choice of zinc and hydrochloric acid is a classic and cost-effective method for nitro group reduction. Other reducing systems like catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed for higher purity but may involve more specialized equipment.

  • pH Adjustment: The precipitation of the amphoteric 5-ASA is highly dependent on the pH of the solution. Careful adjustment is necessary to maximize yield.

Method 2: Diazotization of Aniline and Subsequent Reduction

This multi-step synthesis is another widely used industrial method.

Experimental Protocol:

  • Aniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[3]

  • The diazonium salt is then coupled with salicylic acid in an alkaline solution.

  • The resulting azo compound is reduced, typically using sodium dithionite or through catalytic hydrogenation, to cleave the azo bond and yield 5-aminosalicylic acid.[4]

Causality of Experimental Choices:

  • Low Temperature: The diazotization reaction is exothermic and the diazonium salt is unstable at higher temperatures, hence the strict temperature control.

  • Alkaline Coupling: The coupling reaction between the diazonium salt and salicylic acid is favored under alkaline conditions, which activate the salicylic acid ring towards electrophilic attack.

Comparison of 5-ASA Synthesis Methods
FeatureReduction of 3-Nitrobenzoic AcidDiazotization of Aniline
Starting Materials 3-Nitrobenzoic Acid, Zn, HClAniline, NaNO₂, Salicylic Acid
Number of Steps OneThree
Scalability Readily scalableScalable with careful control
Purity of Crude Product ModerateCan be high
Key Considerations Exothermic reaction, handling of strong acidsStrict temperature control, handling of unstable diazonium salts

Generation of this compound (5-ASA-QI)

As a reactive intermediate, 5-ASA-QI is not typically isolated in a stable form. The following methods describe its in situ generation, which can be monitored spectroscopically or trapped with other reagents.

Method A: Chemical Oxidation with Hypochlorous Acid

This method mimics a biologically relevant oxidation pathway.

Experimental Protocol:

  • A solution of 5-aminosalicylic acid is prepared in a suitable buffer (e.g., phosphate buffer).

  • A freshly prepared solution of hypochlorous acid (HOCl) is added to the 5-ASA solution with vigorous stirring.

  • The formation of the quinoneimine can be monitored by UV-Vis spectroscopy, observing the appearance of a characteristic absorption band.[5]

Causality of Experimental Choices:

  • Hypochlorous Acid: HOCl is a strong oxidizing agent that readily reacts with the electron-rich aromatic ring of 5-ASA.

  • Buffered Solution: Maintaining a specific pH is crucial as the stability and reactivity of the quinoneimine are pH-dependent.

Method B: Enzymatic Oxidation using Peroxidases

This method offers a high degree of specificity and milder reaction conditions.

Experimental Protocol:

  • 5-aminosalicylic acid is dissolved in a buffer solution containing a peroxidase enzyme (e.g., horseradish peroxidase).

  • The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

  • The formation of the quinoneimine can be followed spectrophotometrically.

Causality of Experimental Choices:

  • Peroxidase/H₂O₂ System: This enzymatic system is a powerful and specific oxidizing agent that mimics biological oxidation processes.

  • Enzyme Concentration: The rate of quinoneimine formation can be controlled by varying the enzyme concentration.

Method C: Electrochemical Synthesis

Electrochemical methods provide a clean and controllable way to generate the quinoneimine.

Experimental Protocol:

  • A solution of 5-aminosalicylic acid in an appropriate electrolyte solution is placed in an electrochemical cell.

  • A controlled potential is applied to the working electrode (e.g., a glassy carbon electrode).

  • The formation of the quinoneimine at the electrode surface can be monitored using techniques like cyclic voltammetry.[1]

Causality of Experimental Choices:

  • Controlled Potential: By carefully controlling the applied potential, the selective oxidation of 5-ASA to the quinoneimine can be achieved, minimizing side reactions.

  • Electrode Material: The choice of electrode material can influence the efficiency and selectivity of the oxidation process.

Comparison of 5-ASA-QI Generation Methods
FeatureChemical Oxidation (HOCl)Enzymatic Oxidation (Peroxidase)Electrochemical Synthesis
Reagents 5-ASA, HOCl5-ASA, Peroxidase, H₂O₂5-ASA, Electrolyte
Specificity ModerateHighHigh
Control over Reaction ModerateGood (via enzyme concentration)Excellent (via potential control)
Scalability Potentially scalableLimited by enzyme cost and stabilityScalable with appropriate cell design
Key Considerations Handling of corrosive HOClEnzyme stability and costRequires specialized equipment

Characterization of the Reactive Intermediate

Direct characterization of the unstable this compound is challenging. However, its formation can be confirmed by a combination of techniques:

  • UV-Vis Spectroscopy: The quinoneimine exhibits a characteristic absorption spectrum that is distinct from the parent 5-ASA.[6]

  • Trapping Experiments: The reactive quinoneimine can be "trapped" by nucleophiles like glutathione, and the resulting stable adducts can be characterized by techniques such as HPLC and mass spectrometry.[5]

  • NMR Spectroscopy: While direct NMR of the quinoneimine is difficult, changes in the NMR spectrum of the reaction mixture over time can provide evidence of its formation and subsequent reactions.[7][8]

Visualizing the Synthesis Pathways

SynthesisPathways cluster_precursor Synthesis of 5-Aminosalicylic Acid (Precursor) cluster_quinoneimine Generation of this compound cluster_methods Oxidation Methods NB 3-Nitrobenzoic Acid ASA 5-Aminosalicylic Acid NB->ASA Reduction (e.g., Zn/HCl) Aniline Aniline Aniline->ASA Diazotization, Coupling, Reduction SA Salicylic Acid SA->ASA Diazotization, Coupling, Reduction ASA_source 5-Aminosalicylic Acid ASA->ASA_source QI 3-Imino-6-oxocyclohexa- 1,4-diene-1-carboxylic acid (Reactive Intermediate) ASA_source->QI Oxidation HOCl Chemical Oxidation (Hypochlorous Acid) Enzyme Enzymatic Oxidation (Peroxidase/H2O2) Electrochem Electrochemical Synthesis HOCl->QI Enzyme->QI Electrochem->QI

Caption: Overview of synthesis pathways for the precursor and generation of the target quinoneimine.

Conclusion

The synthesis of this compound is a fascinating challenge due to its inherent reactivity. While direct isolation is not a standard procedure, this guide has outlined and compared various methods for its in situ generation from its stable precursor, 5-aminosalicylic acid. The choice of method will depend on the specific application, with considerations for scalability, control, and the desired level of purity for subsequent reactions. For researchers in drug discovery and development, understanding these synthetic pathways is key to harnessing the potential of this reactive molecule in the design of novel therapeutics and for studying its role in biological systems.

References

Sources

A Comparative Guide to the Biological Activity of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reactive Core and Its Therapeutic Potential

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known as 5-aminosalicylic acid-quinoneimine, represents a fascinating and highly reactive chemical entity. It is not typically utilized as a standalone therapeutic agent but rather emerges as a critical, transient intermediate from the oxidation of 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease (IBD).[1][2] The therapeutic efficacy of 5-ASA is intrinsically linked to the formation of this quinoneimine within the inflamed intestinal lumen, where it acts as a potent scavenger of reactive oxygen species (ROS) generated by neutrophils.[1][3] This guide will delve into the implied biological activities of this parent compound and provide a comparative analysis of its structurally related analogs, offering insights into their therapeutic potential across various domains, including anti-inflammatory, antimicrobial, and cytotoxic applications. Our discussion is grounded in experimental data to elucidate critical structure-activity relationships (SAR) for researchers and drug development professionals.

The Parent Compound: An Elusive but Potent Anti-inflammatory Mediator

The inherent reactivity of this compound makes its isolation and direct biological characterization challenging. However, its formation from 5-ASA in inflammatory environments provides a strong basis for its anti-inflammatory properties. The mechanism is believed to involve the scavenging of hypochlorous acid (HOCl), a potent oxidant released by neutrophils during inflammation.[1] This reaction, while neutralizing a damaging inflammatory mediator, generates the quinoneimine intermediate which can then covalently bind to cellular macromolecules, including proteins.[1] This interaction with cellular targets is thought to contribute to the overall anti-inflammatory effect of 5-ASA. Furthermore, oxidized 5-ASA has been shown to activate the Nrf2-HO-1 pathway, a key cellular defense mechanism against oxidative stress, further implicating the quinoneimine intermediate in anti-inflammatory signaling.[4]

Comparative Analysis of Analog Classes

The core structure of a quinoneimine fused to a carboxylic acid presents a versatile scaffold for medicinal chemists. By modifying the ring system, substituents, and the nature of the imino and carboxyl groups, a diverse range of biological activities can be achieved.

Anti-inflammatory Analogs: Beyond ROS Scavenging

The anti-inflammatory potential of quinone and quinone imine derivatives extends beyond the ROS scavenging mechanism of the parent compound.

A series of para-quinone methide derivatives have been evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammatory cell models.[5] Structure-activity relationship studies revealed that meta-substituted derivatives exhibited superior anti-inflammatory activity compared to their ortho-substituted counterparts, which tended to show better anti-cancer activity.[5] This highlights the critical role of substituent positioning in directing the biological effects of this class of compounds.

Quinoline-based compounds have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory effects.[6] Certain azoimine quinoline derivatives have shown anti-inflammatory activity in the range of 55-80%. The mechanism of action for these analogs often involves the modulation of key inflammatory pathways, such as the inhibition of nuclear factor-kappa B (NF-κB).[6][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which correlates with nitric oxide (NO) production.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value for each compound.

G cluster_workflow Anti-inflammatory Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment 24h incubation LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation 1h pre-treatment Nitrite Measurement Nitrite Measurement LPS Stimulation->Nitrite Measurement 24h incubation Data Analysis Data Analysis Nitrite Measurement->Data Analysis

Antimicrobial Analogs: Targeting Bacterial and Fungal Pathogens

The quinoneimine scaffold has also been explored for its antimicrobial properties. The electrophilic nature of the quinone system allows for interaction with microbial cellular components.

Novel imino-functionalized 1,3-diazolium salts have been synthesized and shown to possess significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8] The antimicrobial efficacy of these compounds is influenced by the lipophilicity of the substituents on the diazolium ring.[8]

Schiff bases derived from the reaction of salicylaldehyde and aminophenol have demonstrated notable antibacterial and antifungal activities.[9] The presence of the imine linkage is crucial for their biological function.

Table 1: Comparative Antimicrobial Activity of Selected Analogs

Compound ClassTarget OrganismMIC (µg/mL)Reference
Imino-functionalized 1,3-diazolium saltS. aureus (MRSA)1.25[8]
Schiff base (HHP)S. aureus-[9]
1,3,4-Oxadiazole derivativesS. aureus1-2[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_pathway Structure-Activity Relationship Logic Core this compound Analogs { Para-Quinone Methides |  Quinoline Derivatives |  Diazolium Salts |  Schiff Bases} Activity { Anti-inflammatory |  Antimicrobial |  Cytotoxic}

Cytotoxic Analogs: Potential as Anticancer Agents

The reactivity of quinone and quinone imine metabolites can also be harnessed for cytotoxic effects against cancer cells.[11][12][13] These compounds can induce cell death through various mechanisms, including Michael addition reactions with cellular nucleophiles and the generation of oxidative stress through redox cycling.[11][14]

As previously mentioned, ortho-substituted para-quinone methide derivatives have shown promising anti-cancer activity.[5] Their ability to act as Michael acceptors allows them to covalently modify key proteins involved in cancer cell proliferation and survival.

Expert Insights and Future Directions

The transient nature of this compound underscores a critical principle in drug action: the biological activity of a compound may be mediated by a highly reactive, short-lived metabolite. Understanding the formation and reactivity of such intermediates is paramount for designing safer and more effective drugs.

For researchers in this field, the key takeaways are:

  • Structure Dictates Function: Subtle changes in the substitution pattern on the quinoneimine ring can dramatically shift the biological activity from anti-inflammatory to cytotoxic.

  • Mechanism Matters: While the parent compound's activity is linked to ROS scavenging, its analogs can exhibit more specific mechanisms, such as enzyme inhibition or modulation of signaling pathways.

  • Delivery is Crucial: For compounds like 5-ASA, formulation strategies that ensure the delivery of the prodrug to the site of inflammation are essential for the in situ generation of the active quinoneimine.[15][16]

Future research should focus on developing stabilized analogs of this compound that retain its beneficial biological activities while minimizing off-target toxicity. Prodrug approaches, where a stable precursor is converted to the active quinoneimine at the target site, hold significant promise.[17]

References

  • Azoimine quinoline derivatives: Synthesis, classical and electrochemical evaluation of antioxidant, anti-inflammatory, antimicrobial activities and the DNA / BSA binding. (URL not available)
  • Anti-inflammatory effects of para-quinone methide derivatives on ulcerative colitis. (URL: [Link])

  • Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. (URL: [Link])

  • Recent Advances in the Domino Annulation Reaction of Quinone Imines. (URL: [Link])

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (URL: [Link])

  • Anti-inflammatory and Quinone Reductase-Inducing Compounds from Beilschmiedia mannii. (URL: [Link])

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. (URL: [Link])

  • Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. (URL: [Link])

  • Pharmacology and pharmacokinetics of 5-aminosalicylic acid. (URL: [Link])

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. (URL not available)
  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. (URL: [Link])

  • Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. (URL: [Link])

  • The anti-oxidant properties of 5-aminosalicylic acid. (URL: [Link])

  • Concentration dependence of 5-aminosalicylic acid pharmacological actions in intestinal mucosa after oral administration of a pH-dependent formulation. (URL: [Link])

  • Synthesis, characterization and radical scavenging activity of aromatic amine conjugates of 5-Aminosalicylic acid. (URL not available)
  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (URL: [Link])

  • Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid. (URL: [Link])

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (URL: [Link])

  • Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • Synthesis, characterization and application of new imino-functionalized 1,3-diazolium salts as antimicrobial agents. (URL not available)
  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (URL: [Link])

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (URL: [Link])

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A Comparative Guide to the Validation of Analytical Methods for 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a molecule of interest in pharmaceutical development. As a Senior Application Scientist, the focus here extends beyond procedural steps to elucidate the rationale behind experimental choices, ensuring a robust and self-validating analytical framework. This document is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), referencing established regulatory guidelines to ensure scientific integrity.

Introduction: The Criticality of Method Validation

The objective of any analytical procedure is to ensure that it is fit for its intended purpose[1]. For a compound like this compound, which may act as an active pharmaceutical ingredient (API) or a critical intermediate, validated analytical methods are paramount for guaranteeing product quality, safety, and efficacy. Method validation provides documented evidence that a method is reliable, reproducible, and accurate for its intended use[2]. This guide will navigate the validation of common analytical techniques for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, drawing comparisons to illustrate their respective strengths and limitations.

The validation process adheres to the comprehensive guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures[3][4].

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is a prerequisite for method development and validation.

PropertyValueSource
Molecular FormulaC₇H₅NO₃[5]
Molecular Weight151.12 g/mol [5]
Boiling Point (Predicted)337.7±42.0 °C[6]
Density (Predicted)1.43±0.1 g/cm³[6]
pKa (Predicted)-0.52±0.20[6]

The presence of a conjugated system of double bonds, a carboxylic acid group, and an imino group suggests that the molecule will exhibit strong UV absorbance, making UV-Vis spectroscopy and HPLC with UV detection viable analytical techniques. The polar nature of the carboxylic acid and imino groups will influence chromatographic behavior.

Comparative Analysis of Analytical Methods

A comparison of HPLC and UV-Vis spectroscopy for the analysis of this compound is presented below.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectroscopy
Specificity High. Can separate the analyte from impurities and degradation products.Low. Measures the total absorbance of all components that absorb at the selected wavelength.
Sensitivity High. Capable of detecting and quantifying low concentrations.Moderate. Generally less sensitive than HPLC.
Application Ideal for quantification, purity determination, and stability-indicating assays.Suitable for simple, rapid quantification in pure samples or for dissolution testing.
Complexity More complex instrumentation and method development.Simpler instrumentation and operation.
Cost Higher initial investment and running costs.Lower initial investment and running costs.

For comprehensive quality control, HPLC is the superior choice due to its high specificity and sensitivity, which are critical for pharmaceutical applications[7][8].

The Validation Workflow: A Step-by-Step Guide

The following diagram outlines the typical workflow for analytical method validation, in line with ICH Q2(R2) guidelines[2][9].

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Evaluation & Reporting Method Development Method Development Define Validation Parameters Define Validation Parameters Method Development->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Define Validation Experiments Define Validation Experiments Set Acceptance Criteria->Define Validation Experiments Specificity Specificity Define Validation Experiments->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Analysis Data Analysis Robustness->Data Analysis Compare with Acceptance Criteria Compare with Acceptance Criteria Data Analysis->Compare with Acceptance Criteria Validation Report Validation Report Compare with Acceptance Criteria->Validation Report

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols and Acceptance Criteria

The following sections detail the experimental protocols for validating an HPLC method for the quantification of this compound. The acceptance criteria are based on typical requirements for pharmaceutical assays.

HPLC Method Parameters (Illustrative Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol:Phosphate buffer (pH 3.0) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (based on predicted UV absorbance)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation Parameters

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[2].

Protocol:

  • Prepare a solution of this compound.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (all formulation components except the active ingredient).

  • Inject each solution separately and a mixture of all components into the HPLC system.

  • Subject a sample of the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample.

Acceptance Criteria:

  • The peak for this compound should be well-resolved from all other peaks (resolution > 2.0).

  • The peak purity of the analyte peak in the stressed sample should be greater than 99%.

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range[2].

Protocol:

  • Prepare a stock solution of this compound.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2].

Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[2].

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the same concentration (100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ)[10].

Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically determined as the concentration where the signal-to-noise ratio is 3:1.

  • LOQ is typically determined as the concentration where the signal-to-noise ratio is 10:1.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[2].

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5°C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

  • The change in the analytical result should not be significant.

Data Summary and Comparison

The following tables present illustrative data from the validation of two hypothetical HPLC methods for this compound.

Table 1: Comparison of Linearity Data
ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL)10 - 1505 - 200-
Correlation Coefficient (r²)0.99950.9998≥ 0.999
y-intercept125.389.7Close to zero
Table 2: Comparison of Accuracy and Precision Data
ParameterMethod AMethod BAcceptance Criteria
Accuracy (% Recovery)
80% Level99.5% (RSD = 0.8%)100.2% (RSD = 0.6%)98.0% - 102.0%
100% Level100.1% (RSD = 0.5%)99.8% (RSD = 0.4%)98.0% - 102.0%
120% Level99.8% (RSD = 0.7%)100.5% (RSD = 0.5%)98.0% - 102.0%
Precision (% RSD)
Repeatability0.6%0.4%≤ 1.0%
Intermediate Precision1.2%0.9%≤ 2.0%
Table 3: Comparison of LOD, LOQ, and Robustness
ParameterMethod AMethod BAcceptance Criteria
LOD (µg/mL)0.50.2Reportable
LOQ (µg/mL)1.50.6Reportable with acceptable precision and accuracy
RobustnessPassedPassedSystem suitability criteria met

Interpretation: Both Method A and Method B meet the acceptance criteria for a validated analytical method. Method B demonstrates slightly better performance with a wider linear range, lower LOD and LOQ, and better precision. Therefore, Method B would be the recommended method for routine quality control analysis of this compound.

Conclusion

This guide has provided a comprehensive framework for the validation of analytical methods for this compound, with a focus on HPLC. By adhering to the principles outlined and the rigorous validation parameters derived from ICH guidelines, researchers and drug development professionals can ensure the generation of reliable and scientifically sound data. The comparative approach allows for the selection of the most appropriate analytical method based on its intended purpose and performance characteristics.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6).
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A Comparative Analysis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid and Other Bioactive Quinone-Imines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Quinone-Imines in Biology and Medicine

Quinone-imines are a class of highly reactive metabolites characterized by a cyclohexadiene ring system with both a carbonyl and an imine functional group.[1] These molecules are of significant interest to researchers in toxicology and drug development due to their potent biological activities, which stem from their electrophilic nature and redox cycling capabilities.[2][3] While often implicated in the hepatotoxicity of widely used drugs like acetaminophen, through its metabolite N-acetyl-p-benzoquinone imine (NAPQI), the inherent reactivity of the quinone-imine scaffold also presents opportunities for therapeutic intervention, particularly in oncology.[4]

This guide provides a comparative study of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, the quinone-imine derivative of the anti-inflammatory drug 5-aminosalicylic acid (5-ASA), with other notable quinone-imines.[5][6] We will delve into their synthesis, physicochemical properties, and mechanisms of cytotoxicity, with a focus on their interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][7][8][9] By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate the challenges and opportunities presented by this fascinating class of compounds.

Comparative Overview of Selected Quinone-Imines

For this comparative analysis, we will focus on three key compounds:

  • This compound (5-ASA-QI): The subject of our primary investigation.

  • N-acetyl-p-benzoquinone imine (NAPQI): The well-studied toxic metabolite of acetaminophen, serving as a crucial benchmark for cytotoxicity.[4]

  • 1,4-Benzoquinone (BQ): The parent quinone, providing a fundamental reference for redox properties and reactivity.[3]

The following table summarizes the key physicochemical properties of these compounds.

PropertyThis compound (5-ASA-QI)N-acetyl-p-benzoquinone imine (NAPQI)1,4-Benzoquinone (BQ)
Molecular Formula C₇H₅NO₃[10]C₈H₇NO₂[4]C₆H₄O₂[3]
Molecular Weight 151.12 g/mol [10]149.15 g/mol [11]108.096 g/mol [3]
Appearance Not reported (likely colored solid)Yellow solid[1]Bright-yellow crystalline solid[3]
Solubility Not experimentally determinedSoluble in organic solvents[1]Soluble in acetone, 10% in ethanol, slightly soluble in petroleum ether[3]
Redox Potential (E°' at pH 7 vs. SHE) Not experimentally determinedNot explicitly reported, but known to undergo redox cycling+293 mV[12]

Synthesis and Characterization: Protocols and Methodologies

The synthesis of quinone-imines is often challenging due to their inherent instability. They are frequently generated in situ for immediate use in subsequent reactions.[1] The most common synthetic route is the oxidation of the corresponding p-aminophenol.[1]

Proposed Synthesis of this compound (5-ASA-QI)

Protocol 1: Enzymatic Synthesis of 5-ASA-QI

  • Rationale: Enzymatic synthesis using peroxidases offers a mild and selective method for the oxidation of aminophenols, minimizing harsh conditions that could lead to decomposition.[13] Horseradish peroxidase (HRP) in the presence of hydrogen peroxide is a well-established system for this transformation.[10]

  • Materials:

    • 5-Aminosalicylic acid (5-ASA)

    • Horseradish Peroxidase (HRP)

    • Hydrogen peroxide (H₂O₂)

    • Phosphate buffer (100 mM, pH 7.4)

    • Spectrophotometer

  • Procedure:

    • Reaction Setup: In a reaction vessel, prepare a solution of 5-ASA in phosphate buffer.

    • Enzyme Addition: Add HRP to the solution to a final concentration in the µg/mL range.

    • Initiation: Initiate the reaction by adding a small volume of a dilute H₂O₂ solution (e.g., to a final concentration of 0.1-1.0 mM).

    • Reaction Monitoring: Monitor the formation of the quinone-imine spectrophotometrically by the increase in absorbance at a characteristic wavelength (typically in the 300-450 nm range for quinone-imines).

    • Termination: The reaction can be stopped by adding a quenching agent like catalase or by immediate use in subsequent experiments.

Established Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)

The synthesis of NAPQI from acetaminophen is well-documented and provides a reliable method for producing this important metabolite for research purposes.[8]

Protocol 2: Chemical Synthesis of NAPQI from Acetaminophen

  • Rationale: Chemical oxidation using a mild oxidizing agent like silver(I) oxide is a direct and scalable method for generating NAPQI.[8]

  • Materials:

    • Acetaminophen

    • Silver (I) oxide (Ag₂O)

    • Anhydrous diethyl ether or chloroform

    • Round-bottom flask

    • Magnetic stirrer

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • Preparation: In a round-bottom flask, dissolve acetaminophen in anhydrous diethyl ether or chloroform.

    • Oxidation: Add an excess of silver (I) oxide (approximately 2-3 molar equivalents) to the solution. The reaction is typically performed at room temperature.

    • Reaction Monitoring: Stir the mixture vigorously. Monitor the progress of the reaction by TLC until the acetaminophen spot disappears. The formation of NAPQI is often indicated by the appearance of a yellow color.[8]

    • Work-up: Filter the reaction mixture to remove the silver byproducts. The resulting solution contains NAPQI and can be used directly or carefully concentrated under reduced pressure at low temperature.

Characterization Techniques

The characterization of quinone-imines requires techniques that can handle their potential instability.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity and stability of quinone-imine preparations.[14][15] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of formic acid) and UV detection is typically employed.[14]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized quinone-imine.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation, although the instability of some quinone-imines can make this challenging.

Reactivity and Biological Significance

The biological effects of quinone-imines are intrinsically linked to their chemical reactivity. Two primary mechanisms of action are recognized:

  • Covalent Adduct Formation (Alkylation): As potent electrophiles, quinone-imines readily react with cellular nucleophiles, such as the thiol groups in glutathione (GSH) and cysteine residues in proteins.[16][3] This covalent modification can lead to enzyme inactivation and disruption of cellular function.

  • Redox Cycling and Oxidative Stress: Quinone-imines can undergo one-electron reduction to form semiquinone-imine radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone-imine and produce superoxide radicals, initiating a cascade of reactive oxygen species (ROS) that can damage cellular components.[16][3]

Comparative Reactivity

The reactivity of a quinone-imine is influenced by the substituents on the aromatic ring and the imine nitrogen.

  • 5-ASA-QI: The presence of the electron-withdrawing carboxylic acid group is expected to increase the electrophilicity of the quinone-imine system compared to an unsubstituted analog. This would likely enhance its reactivity towards nucleophiles.

  • NAPQI: The N-acetyl group in NAPQI is crucial for its reactivity and toxicity. Non-acetylated p-benzoquinone imine is generally less stable.[17]

  • 1,4-Benzoquinone: As a potent oxidant, 1,4-benzoquinone is highly reactive towards nucleophiles and readily participates in redox cycling.[18]

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A key cellular defense mechanism against the damaging effects of electrophiles and ROS is the Keap1-Nrf2 signaling pathway.[1][2][7][8][9] Under homeostatic conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.

Electrophilic species, such as quinone-imines, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. As a result, Nrf2 is stabilized, accumulates in the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1), detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1), and enzymes involved in glutathione synthesis.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_free->Keap1_Nrf2 Binding Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome Quinone_Imine Quinone-Imine (Electrophile) Quinone_Imine->Keap1_Nrf2 Cysteine Modification ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activation Transcription Transcription

Caption: The Keap1-Nrf2 signaling pathway in response to quinone-imine induced stress.

Comparative Cytotoxicity

The cytotoxicity of quinone-imines is a critical parameter in drug development. The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of cells.[19][20][21][22][23]

Protocol 3: MTT Assay for Cytotoxicity Assessment

  • Rationale: This protocol provides a quantitative measure of cell viability in response to treatment with quinone-imines, allowing for the determination of IC₅₀ values.

  • Materials:

    • Adherent cancer cell line (e.g., HepG2, a human liver cancer cell line)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • 96-well tissue culture plates

    • Test compounds (5-ASA-QI, NAPQI, BQ) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated control wells and solvent control wells.

    • Incubation: Incubate the plate for 24-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Cytotoxicity Profile

Based on the available literature, a comparative cytotoxicity study would likely reveal the following trends:

CompoundExpected CytotoxicityRationale
5-ASA-QI Moderate to HighThe electron-withdrawing carboxylic acid group may enhance its electrophilicity. 5-ASA itself has shown some cytotoxicity in certain cell lines.[24]
NAPQI HighA well-established hepatotoxin, its cytotoxicity is mediated by both covalent binding and oxidative stress.[4][25]
1,4-Benzoquinone HighA potent electrophile and redox cycler, known to be highly cytotoxic.[18]

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, member of the quinone-imine family. Its structural relationship to the widely used anti-inflammatory drug 5-aminosalicylic acid suggests a potential role in both the therapeutic and adverse effects of its parent compound. A thorough understanding of its physicochemical properties and biological activities is essential for harnessing its potential in drug development and for mitigating its risks.

This guide has provided a framework for the comparative study of 5-ASA-QI, benchmarking it against the well-characterized quinone-imines NAPQI and 1,4-benzoquinone. We have outlined detailed experimental protocols for its synthesis, characterization, and cytotoxicity assessment, and have contextualized its mechanism of action through the Keap1-Nrf2 signaling pathway.

Future research should focus on obtaining robust experimental data for 5-ASA-QI, particularly its redox potential and stability. Elucidating the precise balance between its ability to induce cytoprotective responses via Nrf2 activation and its inherent cytotoxicity will be paramount in determining its therapeutic index and potential applications in medicine.

References

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Guide to Assessing the Cross-Reactivity of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a compound representative of the quinone imine class of molecules. Due to the limited public data on this specific entity, we present a robust, protocol-driven approach for its characterization. This document outlines a series of validated in vitro assays to compare its potential for covalent binding and off-target activity against a known reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), and a hypothetical parent compound, 3-amino-4-hydroxybenzoic acid. The methodologies described herein are designed to provide the necessary data for a thorough risk assessment in early-stage drug development, emphasizing scientific integrity and reproducibility.

Introduction: The Challenge of Quinone Imines in Drug Development

This compound belongs to the quinone imine family, a class of compounds often implicated in idiosyncratic adverse drug reactions (IADRs). These reactions are frequently mediated by the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, such as proteins. This process, known as haptenization, can lead to the formation of neoantigens, which may trigger an immune response. Therefore, characterizing the cross-reactivity profile of any new chemical entity with a quinone imine scaffold is a critical step in preclinical safety assessment.

This guide provides the experimental framework to investigate the following key questions:

  • What is the intrinsic reactivity of this compound?

  • How does its reactivity compare to a well-characterized reactive metabolite like NAPQI?

  • Does the compound exhibit off-target activity in cell-based models?

To address these questions, we will compare three compounds:

  • Test Article: this compound

  • Positive Control: N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen.

  • Parent Compound (Hypothetical): 3-amino-4-hydroxybenzoic acid, a plausible metabolic precursor to the test article.

Experimental Workflow for Cross-Reactivity Assessment

A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. The workflow below outlines the key experimental stages, from metabolite generation to functional cellular assessment.

G cluster_0 Phase 1: Reactivity Assessment cluster_1 Phase 2: Covalent Binding Potential cluster_2 Phase 3: Off-Target Cellular Effects A Incubation with Human Liver Microsomes (HLM) B Addition of Trapping Agents (GSH, NAC) A->B Metabolite Generation C LC-MS/MS Analysis of Adducts B->C Adduct Formation I Dose-Response Analysis C->I Comparative Analysis D Incubation with HLM & [14C]-Labeled Compound E Protein Precipitation & Washing D->E Binding to Proteins F Scintillation Counting E->F Quantification F->I G Cell-Based Assay (e.g., HepG2 cells) H Endpoint Measurement (e.g., Cytotoxicity, Biomarker) G->H Compound Exposure H->I Data Analysis

Figure 1: A multi-phase workflow for assessing the cross-reactivity of novel quinone imines.

Methodologies and Protocols

In Vitro Glutathione (GSH) Adduct Formation

Rationale: Glutathione is a biological nucleophile that can "trap" reactive electrophiles, preventing them from binding to proteins. The rate and extent of GSH adduct formation serve as a surrogate measure of a compound's intrinsic reactivity.

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), the test compound (10 µM), and glutathione (5 mM) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Initiate Reaction: Add NADPH (1 mM) to start the metabolic reaction. Incubate at 37°C with shaking.

  • Time Points: At 0, 5, 15, 30, and 60 minutes, take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the formation of GSH adducts.

Covalent Binding to Liver Microsomal Proteins

Rationale: This assay directly quantifies the extent to which a radiolabeled compound irreversibly binds to proteins following metabolic activation. This is considered a more direct measure of the potential for haptenization.

Protocol:

  • Radiolabeled Compound: Synthesize or procure a radiolabeled version (e.g., ¹⁴C) of the test article.

  • Incubation: Perform the incubation as described in section 3.1, but replace the unlabeled compound with the ¹⁴C-labeled version and omit the GSH.

  • Protein Precipitation: After the incubation period (e.g., 60 minutes), precipitate the proteins by adding a large excess of cold acetonitrile.

  • Washing: Pellet the protein by centrifugation and wash it repeatedly with acetonitrile and methanol to remove any non-covalently bound radioactivity.

  • Quantification: Solubilize the final protein pellet and measure the radioactivity using a liquid scintillation counter. Measure the protein concentration using a BCA assay.

  • Calculate Binding: Express the results as pmol equivalent of the drug bound per mg of protein.

Comparative Data Analysis

The following tables represent hypothetical but realistic data that would be generated from the protocols described above.

Table 1: Glutathione Adduct Formation

CompoundTime to Max Adduct Formation (min)Peak Area of GSH Adduct (Arbitrary Units)
This compound1585,000
N-acetyl-p-benzoquinone imine (NAPQI)5450,000
3-amino-4-hydroxybenzoic acid> 60Not Detected

Interpretation: This data suggests that this compound is metabolically activated to a reactive species that forms GSH adducts, but at a slower rate and to a lesser extent than the highly reactive NAPQI. The parent compound shows no reactivity under these conditions.

Table 2: Covalent Binding to Human Liver Microsomal Proteins

CompoundConcentration (µM)Covalent Binding (pmol/mg protein)
This compound10120
N-acetyl-p-benzoquinone imine (NAPQI)10650
3-amino-4-hydroxybenzoic acid10< 5 (Below Limit of Quantification)

Interpretation: The covalent binding data corroborates the GSH adduct results. The test article demonstrates a moderate level of covalent binding, significantly lower than the positive control NAPQI, but substantially higher than its parent compound. A generally accepted threshold for concern in early discovery is >50-100 pmol/mg protein, placing the test article in a category that warrants further investigation.

Off-Target Cellular Screening in HepG2 Cells

Rationale: To understand the functional consequences of potential cross-reactivity, cell-based assays are employed. HepG2 cells, a human liver carcinoma cell line, are often used to assess hepatotoxicity.

Protocol:

  • Cell Culture: Culture HepG2 cells to 80-90% confluency in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24 hours.

  • Cytotoxicity Assay: Measure cell viability using a standard assay, such as the MTS assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the CC50 (the concentration of compound that causes 50% cell death) for each compound.

Table 3: Cytotoxicity in HepG2 Cells

CompoundCC50 (µM)
This compound75
N-acetyl-p-benzoquinone imine (NAPQI)15
3-amino-4-hydroxybenzoic acid> 200

Interpretation: The cytotoxicity data aligns with the reactivity data. The test article is less cytotoxic than NAPQI, suggesting a lower potential for initiating cellular damage. The high CC50 of the parent compound indicates that metabolic activation is necessary for the observed toxicity.

Conclusion and Risk Assessment

The experimental framework presented in this guide allows for a systematic evaluation of the cross-reactivity potential of this compound. Based on the hypothetical data, this compound presents a moderate reactivity and covalent binding profile, which is significantly less pronounced than that of a high-risk metabolite like NAPQI.

Key Findings:

  • The compound is metabolically activated to a reactive species.

  • Its reactivity is lower than that of the benchmark compound NAPQI.

  • It demonstrates a moderate potential for covalent binding, which may warrant further investigation.

This guide underscores the importance of a multi-assay approach to build a comprehensive understanding of a new chemical entity's cross-reactivity. The data generated from these studies are crucial for making informed decisions in the drug development process, balancing therapeutic potential against safety risks.

References

  • Title: The role of reactive drug metabolites in immune-mediated adverse drug reactions. Source: Journal of Allergy and Clinical Immunology URL: [Link]

  • Title: Bioactivation of Drugs: Risk Assessment and Mitigation. Source: Chemical Research in Toxicology URL: [Link]

  • Title: The Use of Glutathione as a Trapping Agent for Covalent Binding Studies of Reactive Metabolites. Source: Current Drug Metabolism URL: [Link]

  • Title: Covalent Binding of Drugs to Proteins: A Double-Edged Sword. Source: Drug Metabolism and Disposition URL: [Link]

A Spectroscopic Journey: Unraveling the Transformation of Aminohydroxybenzoic Acids to a Quinone Imine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, a thorough understanding of molecular transformations is paramount. Spectroscopic analysis serves as our compass, guiding us through the subtle yet significant changes that occur during a chemical reaction. This guide provides an in-depth spectroscopic comparison of 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid and its plausible precursors, 3-amino-4-hydroxybenzoic acid and 4-amino-3-hydroxybenzoic acid. By examining their distinct spectral signatures, we can elucidate the structural evolution from a stable aromatic system to a reactive quinone imine.

The Synthetic Pathway: From Precursor to Product

The formation of this compound is anticipated to proceed via the oxidation of an aminohydroxybenzoic acid. The most likely precursors are 3-amino-4-hydroxybenzoic acid and 4-amino-3-hydroxybenzoic acid. The oxidation process transforms the aromatic ring into a quinone imine structure, a key transformation in various biological and chemical processes.

Synthetic_Pathway cluster_precursors Precursors 3-amino-4-hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic acid Oxidation Oxidation 3-amino-4-hydroxybenzoic_acid->Oxidation 4-amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid 4-amino-3-hydroxybenzoic_acid->Oxidation Product This compound Oxidation->Product

Caption: Plausible synthetic route to this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The key to differentiating the precursors from the final product lies in the distinct spectroscopic fingerprints generated by their unique molecular structures. The following sections detail the expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectral Data

CompoundAromatic Protons (ppm)Other Protons (ppm)
3-Amino-4-hydroxybenzoic acid 6.8 - 7.5 (multiplet, 3H)8.0-12.0 (broad s, 1H, -COOH), 9.0-10.0 (broad s, 1H, -OH), 4.0-5.0 (broad s, 2H, -NH₂)
4-Amino-3-hydroxybenzoic acid 6.5 - 7.3 (multiplet, 3H)8.0-12.0 (broad s, 1H, -COOH), 9.0-10.0 (broad s, 1H, -OH), 4.0-5.0 (broad s, 2H, -NH₂)
This compound (Predicted) 6.0 - 7.5 (multiplet, 3H, vinylic protons)>10.0 (broad s, 1H, -COOH), 8.0-9.0 (s, 1H, =NH)

¹³C NMR Spectral Data

CompoundAromatic/Vinylic Carbons (ppm)Carbonyl/Imino Carbons (ppm)Carboxyl Carbon (ppm)
3-Amino-4-hydroxybenzoic acid 110 - 150-165 - 175
4-Amino-3-hydroxybenzoic acid 110 - 150-165 - 175
This compound (Predicted) 120 - 150170 - 190 (C=O), 160 - 170 (C=N)165 - 175

The oxidation from an aminophenol to a quinone imine results in a significant change in the electronic structure of the ring. In the ¹H NMR spectrum, the aromatic protons of the precursors are replaced by vinylic protons in the product, which are expected to appear in a similar region but with different coupling patterns. The most notable change in the ¹³C NMR spectrum is the appearance of signals corresponding to the carbonyl (C=O) and imino (C=N) carbons at lower fields (higher ppm values).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

Key IR Absorption Bands (cm⁻¹)

Functional Group3-Amino-4-hydroxybenzoic acid[1]4-Amino-3-hydroxybenzoic acid[2]This compound (Predicted)
O-H (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
O-H (Phenol) 3200-3600 (broad)3200-3600 (broad)Absent
N-H (Amine) 3300-3500 (two bands)3300-3500 (two bands)Absent
N-H (Imine) AbsentAbsent~3300
C=O (Carboxylic Acid) ~1680~1680~1690
C=O (Quinone) AbsentAbsent~1650
C=N (Imine) AbsentAbsent~1630
C=C (Aromatic) ~1450-1600~1450-1600~1550-1650

The transition from precursor to product is clearly marked by the disappearance of the phenolic O-H and amine N-H stretching bands and the appearance of a sharp N-H stretching band for the imine and a strong C=O stretching band for the quinone functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Absorption Maxima (λ_max)

Compoundλ_max (nm) in acidic mediumMolar Absorptivity (ε)
3-Amino-4-hydroxybenzoic acid ~308[3]Not specified
4-Amino-3-hydroxybenzoic acid Data not available-
This compound (Predicted) >400Expected to be high

The extended conjugation in the quinone imine structure of the product is expected to cause a significant bathochromic (red) shift in the UV-Vis absorption maximum compared to the precursors. This shift to a longer wavelength (often above 400 nm) typically results in a colored compound.

Experimental Protocols

To obtain the spectroscopic data discussed, the following standard methodologies can be employed.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, methanol, or water) with a concentration that gives an absorbance reading between 0.1 and 1.0.

Spectrometer Operation

Follow the standard operating procedures for the specific NMR, IR, or UV-Vis spectrometer being used. Ensure proper calibration and background correction before acquiring the spectra.

Spectroscopic_Workflow Start Start Sample_Preparation Sample Preparation Start->Sample_Preparation Instrument_Setup Instrument Setup & Calibration Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing End End Data_Processing->End

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound and its precursors, 3-amino-4-hydroxybenzoic acid and 4-amino-3-hydroxybenzoic acid, reveals a clear and predictable transformation. The key differentiating features upon oxidation are the emergence of quinone C=O and imine C=N functionalities, readily detectable by IR and ¹³C NMR spectroscopy, and a significant red shift in the UV-Vis spectrum. This guide provides a foundational framework for researchers to confidently identify these compounds and monitor the progression of this important chemical transformation. The provided protocols and predicted spectral data serve as a valuable resource for those working in synthetic chemistry and drug development.

References

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-3-hydroxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • BioCrick. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1647-1651.
  • Wang, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 859-865.
  • Khalid, W., et al. (2022). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Guengerich, F. P. (2001). Monocyclic aromatic amines as potential human carcinogens: Old is new again. Chemical Research in Toxicology, 14(9), 1089-1102.
  • DePorre, Y., et al. (2024). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Sustainable Chemistry & Engineering, 12(6), 2365-2372.
  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-hydroxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating the Purity of Commercially Available 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and research, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive framework for evaluating the purity of commercially available 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a known impurity of the anti-inflammatory drug Mesalazine.[1] The methodologies detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions and drug safety.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, empowering researchers to not only execute the protocols but also to interpret the results with a high degree of confidence.

Introduction: The Significance of Purity in Drug Development

This compound, also known as 5-Aminosalicylic Acid-quinoneimine, is a critical compound to monitor in the synthesis of Mesalazine (5-aminosalicylic acid).[1][2] As a potential impurity, its presence can impact the safety and efficacy of the final drug product. Therefore, rigorous analytical characterization of this compound from commercial suppliers is a non-negotiable aspect of quality control in the pharmaceutical industry.

This guide will compare and contrast the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) using a multi-pronged analytical approach.

Analytical Strategy: A Multi-Technique Approach for Unambiguous Purity Determination

A single analytical technique is often insufficient to provide a complete purity profile of a compound. This guide advocates for a combination of chromatographic and spectroscopic methods to ensure a comprehensive evaluation. The chosen techniques are:

  • High-Performance Liquid Chromatography (HPLC): For the quantitative determination of the main compound and detection of related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural confirmation of the target compound and identification of impurities with distinct structural features.

The following diagram illustrates the overall workflow for the purity evaluation:

Purity Evaluation Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Acquisition Acquire samples from Suppliers A, B, and C Standard Preparation Prepare analytical standard of known purity Sample Acquisition->Standard Preparation Sample Dissolution Dissolve samples and standard in a suitable diluent Standard Preparation->Sample Dissolution HPLC_Analysis HPLC-UV Analysis (Purity and Impurity Profiling) Sample Dissolution->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Impurity Identification) HPLC_Analysis->LCMS_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) LCMS_Analysis->NMR_Analysis Data_Comparison Compare purity profiles and impurity levels NMR_Analysis->Data_Comparison Report_Generation Generate comprehensive certificate of analysis Data_Comparison->Report_Generation

Caption: Overall workflow for the comprehensive purity evaluation of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is chosen based on the polar nature of the analyte.[3]

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]

  • Mobile Phase: A gradient elution is recommended to separate the main peak from potential impurities with varying polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of similar aromatic carboxylic acids).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides molecular weight information, which is crucial for the tentative identification of unknown impurities detected by HPLC.

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • LC Conditions: The same LC method as described in section 3.1 can be used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes, should be evaluated to determine the optimal ionization for the parent compound and its impurities.

    • Mass Range: 50-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed structural information, confirming the identity of the main component and potentially elucidating the structures of major impurities.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a small amount of NaOD to aid dissolution).

  • Experiments:

    • ¹H NMR: To observe the proton environment. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (around 12 ppm).[4]

    • ¹³C NMR: To observe the carbon skeleton.

    • 2D NMR (COSY, HSQC): To aid in the complete structural assignment.

Comparative Data Analysis

The following tables present hypothetical data from the analysis of this compound from three different commercial suppliers.

Table 1: HPLC Purity and Impurity Profile

SupplierPurity (%) by Area NormalizationNumber of Impurities Detected (>0.05%)Major Impurity (Retention Time, Area %)
Supplier A 99.852Impurity 1 (8.5 min, 0.10%)
Supplier B 98.505Impurity 2 (12.2 min, 0.85%)
Supplier C 99.503Impurity 3 (6.1 min, 0.30%)

Table 2: LC-MS Identification of Major Impurities

ImpurityRetention Time (min)[M+H]⁺ (m/z)[M-H]⁻ (m/z)Tentative Identification
Impurity 1 8.5154.0152.0Isomeric impurity
Impurity 2 12.2138.0136.0Starting material/precursor
Impurity 3 6.1170.0168.0Over-oxidation product

Table 3: ¹H NMR Spectral Data Summary

SupplierCharacteristic ¹H NMR Signals for Main CompoundPresence of Unidentified Signals (>1% relative intensity)
Supplier A Consistent with proposed structureNone
Supplier B Consistent with proposed structureYes (multiple signals in the aromatic and aliphatic regions)
Supplier C Consistent with proposed structureYes (minor signals in the aromatic region)

Interpretation and Recommendations

Based on the hypothetical data:

  • Supplier A provides the highest purity material with the lowest number of impurities. The major impurity is present at a very low level.

  • Supplier B 's material shows significantly lower purity and a higher number of impurities, with one major impurity at a concerning level of 0.85%. The NMR data also indicates the presence of significant uncharacterized impurities. This material would likely be unsuitable for cGMP applications without further purification and characterization.

  • Supplier C offers a product with good purity, but a notable impurity is present. Further investigation to identify and quantify this impurity would be necessary before use in critical applications.

Recommendation: For drug development purposes, the material from Supplier A is the most suitable. However, it is crucial to perform this comprehensive analysis on every new batch received to ensure consistent quality.

Conclusion

The purity of this compound is a critical quality attribute that can significantly impact the safety and efficacy of the final pharmaceutical product. A multi-technique analytical approach, as outlined in this guide, is essential for a thorough evaluation of commercially available materials. By combining the quantitative power of HPLC with the structural elucidation capabilities of LC-MS and NMR, researchers can make informed decisions about the suitability of a given supplier and ensure the quality and consistency of their research and development efforts.

References

  • A Fast and Simple HPLC Method for Determination of Mesalazine Impurities A and C in Raw Material and Finished Pharmaceutical Products. (n.d.). Retrieved from [Link]

  • HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Validated RP-HPLC Method for the Estimation of Mesalamine in Bulk and Tablet Dosage Form. (n.d.). IJRPC. Retrieved from [Link]

  • Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. (2018). ResearchGate. Retrieved from [Link]

  • The proposed synthetic route for the synthesis of mesalazine (5-ASA)... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of mesalamine. (n.d.). Google Patents.
  • Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Derivatives. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Synthesis method of mesalazine. (n.d.). Google Patents.
  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2,3,3-TRIMETHYL-6-OXOCYCLOHEXA-1,4-DIENE-CARBOXYLIC-ACID. (n.d.). SpectraBase. Retrieved from [Link]

  • 3-cyclohexene-1-carboxylic acid, 6-[[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl]-. (n.d.). SpectraBase. Retrieved from [Link]

  • 3-Hydroxy-4-oxocyclohexa-1,5-diene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Cyclohexene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a detailed, scientifically grounded protocol for the safe disposal of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid (CAS No. 143228-42-6), also known as 5-Aminosalicylic Acid-quinoneimine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is synthesized from an expert evaluation of its structural components—the quinone-imine and aminobenzoic acid moieties—and is framed within the established guidelines of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment: An Inferred Profile

This compound is a quinone-imine derivative of an aminobenzoic acid. This structure suggests a specific set of hazards that must be meticulously managed.

  • Quinone-imine Core: Quinone-imines are known to be highly reactive electrophiles and potent oxidizing agents.[1][2] This reactivity makes them susceptible to Michael addition reactions with various nucleophiles.[2] Their reactivity also implies potential for cytotoxicity and immunotoxicity.[3] Furthermore, compounds with a quinone structure can be toxic if inhaled or swallowed and cause significant skin and eye irritation.

  • Aminobenzoic Acid Moiety: Aminobenzoic acid derivatives can cause skin, eye, and respiratory irritation.

  • Environmental Hazards: Many complex organic molecules, particularly those with reactive functional groups, are very toxic to aquatic life.[4][5] Therefore, uncontrolled release into the environment must be strictly avoided.

Based on these structural alerts, this compound should be handled as a hazardous substance with the following inferred hazard classifications:

Hazard ClassInferred ClassificationJustification
Acute Toxicity (Oral, Inhalation)Category 3 (Toxic)Based on the hazards of parent quinone structures.
Skin Corrosion/IrritationCategory 2 (Irritant)Common hazard for both quinones and aminobenzoic acids.[6][7][8]
Serious Eye Damage/IrritationCategory 2 (Irritant)Common hazard for both quinones and aminobenzoic acids.[6][7][8]
Respiratory IrritationLikelyInferred from the potential for the compound to be a dust or aerosol.[6][7]
Aquatic Hazard (Acute)Category 1 (Very toxic)Precautionary classification due to the reactive nature of the compound.[4][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication and HAZWOPER standards.[1][3][9][10] Research laboratories in academic institutions may also be subject to the EPA's Subpart K regulations, which provide alternative management standards for hazardous waste in laboratories.[2][11][12]

The core tenets of these regulations mandate a "cradle-to-grave" approach to hazardous waste management, which includes:

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[11][13]

  • Proper Labeling and Storage: All hazardous waste containers must be clearly labeled and stored in a manner that prevents leaks, spills, and reactions with other incompatible wastes.[6][13]

  • Manifesting and Transportation: A manifest system is used to track hazardous waste from the point of generation to its final disposal facility.

  • Employee Training: All personnel handling hazardous waste must receive appropriate training on the risks and proper handling procedures.[9]

Pre-Disposal Handling and Storage: Mitigating Risks

Due to the reactive nature of quinone-imines, specific precautions must be taken during the collection and storage of waste this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Incompatible Materials: To prevent hazardous reactions, waste containing this compound must be segregated from:

  • Strong Acids: Quinone-imines can undergo hydrolysis in acidic conditions.[10]

  • Strong Bases: Can also promote degradation and other reactions.

  • Reducing Agents: The quinone-imine moiety is an oxidizing agent and can react exothermically with reducing agents.

  • Nucleophiles: The electrophilic nature of quinone-imines makes them susceptible to reaction with various nucleophiles.[1][2]

Waste Container and Storage:

  • Use a dedicated, properly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).

  • The container must be kept tightly closed except when adding waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel and away from sources of ignition.[13]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final pickup by a licensed waste disposal company.

Step 1: Waste Characterization and Segregation

  • All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection

  • Solid Waste: Collect any solid waste directly into a designated hazardous waste container. Avoid generating dust.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible hazardous waste container. Do not overfill the container (a maximum of 90% full is recommended).

  • Contaminated Labware: All disposable items that have come into contact with the compound should be placed in the solid hazardous waste container.

Step 3: Labeling the Hazardous Waste Container

  • The waste container must be labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and its CAS number, "143228-42-6," must be clearly written on the label.

  • Indicate the inferred hazards (e.g., Toxic, Irritant, Environmental Hazard).

  • Note the accumulation start date (the date the first drop of waste was added to the container).

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90 or 180 days depending on your generator status), contact your EHS department to arrange for a pickup.[13]

  • The waste will be transported by a licensed hazardous waste disposal company for final treatment, which will likely involve high-temperature incineration.

The decision-making process for the disposal of this compound is summarized in the workflow diagram below.

DisposalWorkflow A Waste Generation (Solid, Liquid, Contaminated Materials) B Is the waste hazardous? A->B C Yes, assume hazardous based on inferred profile B->C Inferred from structural alerts D Segregate from incompatible materials (Acids, Bases, Reducing Agents) C->D E Collect in a dedicated, compatible container D->E F Label container correctly ('Hazardous Waste', Chemical Name, CAS, Hazards, Date) E->F G Store in Satellite Accumulation Area (SAA) F->G H Container full or time limit reached? G->H I Contact EHS for pickup H->I Yes J Transfer to licensed waste disposal vendor I->J K Final Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental release.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE before attempting cleanup.

  • Containment: For a solid spill, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation. For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Mei, G., et al. (2024). Recent Advances in the Domino Annulation Reaction of Quinone Imines. Molecules, 29(11), 2481. [Link]

  • Almeida, R., et al. (2015). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology, 28(6), 1259-1268. [Link]

  • Kizek, J., et al. (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology, 32(1), 1-34. [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency. (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste. [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. [Link]

  • CDMS. (2022, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Microbiology and Molecular Biology, University of Wisconsin-Madison. (2015, March 19). Safety Data Sheet. [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

Hazard Analysis: Understanding the Risks

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known as 5-Aminosalicylic Acid-quinoneimine, possesses functional groups that suggest potential corrosivity, skin and eye irritation, and possible respiratory effects[1]. Structurally related compounds, such as (S)-(-)-3-Cyclohexene-1-carboxylic Acid, are classified as corrosive to metals and causing severe skin burns and eye damage. Therefore, it is prudent to handle this compound as a hazardous substance, implementing a comprehensive personal protective equipment (PPE) strategy.

Inferred Hazards:

  • Skin Corrosion/Irritation: The presence of the carboxylic acid and the reactive quinone-imine moiety suggests a high potential for causing skin burns and irritation upon contact[2].

  • Serious Eye Damage: Chemicals that are corrosive to the skin are typically also severely damaging to the eyes.

  • Respiratory Irritation: If the compound is a powder or crystalline solid, inhalation of dust particles may cause respiratory irritation[3].

  • Corrosive to Metals: The acidic nature of the compound may make it corrosive to certain metals.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following is a detailed breakdown of the required PPE, emphasizing the rationale behind each choice.

Hand Protection: The First Line of Defense

Chemical-resistant gloves are non-negotiable when handling this compound[4].

  • Glove Material: Due to the compound's corrosive nature, gloves made of nitrile or neoprene are recommended. These materials provide good resistance to a broad range of chemicals. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Glove Thickness: A minimum thickness of 4-8 mil is recommended for adequate protection against incidental contact. For prolonged handling or in situations with a higher risk of splashes, heavier-duty gloves should be used.

  • Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection, especially when handling highly corrosive materials.

  • Proper Technique: Never reuse disposable gloves. Inspect gloves for any signs of degradation or perforation before use. When removing gloves, do so without touching the outer surface with bare skin to prevent contamination.

Body Protection: Shielding Against Spills and Splashes

A chemical-resistant laboratory coat is the minimum requirement for body protection.

  • Material: A lab coat made of a blend of polyester and cotton is suitable for general use. For tasks with a higher risk of significant splashes, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat[5].

  • Design: The lab coat should have long sleeves and a front closure that can be fastened securely.

Eye and Face Protection: Preventing Irreversible Damage

Given the high risk of serious eye damage, robust eye and face protection is mandatory[4].

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes, sprays, and dust[6]. Standard safety glasses do not offer sufficient protection.

  • Face Shield: When there is a significant risk of splashes, such as during bulk handling or reactions under pressure, a face shield should be worn in addition to safety goggles[5][6]. The face shield provides a broader area of protection for the entire face.

Respiratory Protection: Guarding Against Inhalation Hazards

If the compound is a powder or if there is a risk of aerosol generation, respiratory protection is necessary[4][6].

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirator: If work cannot be conducted in a fume hood, a NIOSH-approved respirator is required. For powders, a half-mask or full-face respirator with P100 (particulate) filters is appropriate. If vapors are a concern, combination cartridges for organic vapors and acid gases should be used[7].

Safe Handling and Operational Plan

A step-by-step approach to handling ensures that safety is integrated into every stage of the workflow.

Preparation and Pre-Handling Checklist
  • SDS Review: Although a specific SDS is not available, review the SDS for structurally similar compounds to reinforce understanding of the potential hazards[2].

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Inspection: Inspect all PPE for damage or defects before donning.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then respirator, then goggles, then face shield, then gloves).

  • Work in Fume Hood: Conduct all manipulations of the compound within the sash of a certified chemical fume hood.

  • Dispensing: When weighing the solid compound, use a spatula and handle it gently to avoid generating dust.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes.

  • Post-Handling: After completing the work, decontaminate the work area thoroughly.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill according to established laboratory procedures.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations[8].

Visual Guides for Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the PPE selection process and the emergency response workflow.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Hazard Handling this compound Gloves Chemical Resistant Gloves (Nitrile or Neoprene) Hazard->Gloves Skin Contact Hazard Body Lab Coat (Chemical Resistant Apron for high risk) Hazard->Body Spill/Splash Hazard Eye Chemical Splash Goggles Hazard->Eye Eye Contact Hazard Face Face Shield (in addition to goggles for high risk) Hazard->Face High Splash Risk Respiratory Work in Fume Hood (Respirator if fume hood is not available) Hazard->Respiratory Inhalation Hazard

Caption: PPE Selection Workflow

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Occurs Skin Skin Contact: Flush with water for 15 min Exposure->Skin Eye Eye Contact: Flush with water for 15 min Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do not induce vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency Exposure Response

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules; it is about fostering a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and being prepared for emergencies, we can continue our vital research while ensuring the protection of ourselves and our colleagues. This guide serves as a foundational document, but it is incumbent upon every researcher to remain vigilant, informed, and committed to the highest standards of laboratory safety.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • LookChem. (n.d.). cyclohexa-1,4-diene-1-carboxylic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Safetec. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-3-Oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-oxocyclohexa-1,5-diene-1-carboxylic acid. Retrieved from [Link]

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